molecular formula C6H13NO B2427712 2-(2-Methylazetidin-2-yl)ethanol CAS No. 2445792-38-9

2-(2-Methylazetidin-2-yl)ethanol

Cat. No.: B2427712
CAS No.: 2445792-38-9
M. Wt: 115.176
InChI Key: HFACKLBAIIMERC-UHFFFAOYSA-N
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Description

2-(2-Methylazetidin-2-yl)ethanol is a chiral azetidine derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. Compounds featuring an ethanol-substituted azetidine ring system are of significant interest in pharmaceutical development, particularly in the exploration of central nervous system (CNS) targets . Research indicates that structurally similar azetidine compounds act as key intermediates in the synthesis of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), which are promising targets for novel therapeutic agents . The azetidine ring provides a constrained scaffold that can influence the molecule's pharmacological properties and metabolic stability. As with many specialized synthetic intermediates, this compound is intended for use by qualified researchers. It is recommended to store the product sealed in a dry environment at cool temperatures, typically between 2-8°C, to ensure stability . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylazetidin-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(3-5-8)2-4-7-6/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFACKLBAIIMERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-(2-Methylazetidin-2-yl)ethanol, a substituted azetidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct synthesis protocols for this specific molecule in published literature, this document outlines a robust, multi-step synthetic pathway based on well-established and analogous chemical transformations reported for similar azetidine derivatives. Detailed experimental protocols, quantitative data from analogous reactions, and workflow visualizations are provided to facilitate its practical implementation in a laboratory setting.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a four-step process commencing from the known precursor, N-Boc-2-methylazetidine-2-carboxylic acid. The pathway involves an initial esterification, followed by reduction of the ester to the corresponding alcohol, and concludes with the deprotection of the nitrogen atom to yield the final product.

Synthetic Pathway cluster_0 Synthesis of this compound start N-Boc-2-methylazetidine- 2-carboxylic acid ester Methyl (N-Boc-2-methylazetidin- 2-yl)acetate start->ester Esterification (SOCl2, MeOH) alcohol 2-(N-Boc-2-methylazetidin- 2-yl)ethanol ester->alcohol Reduction (LiAlH4) final This compound alcohol->final Deprotection (TFA or HCl)

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous transformations on N-Boc protected azetidine derivatives and other amino acids. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of N-Boc-2-methylazetidine-2-carboxylic acid

This starting material can be prepared via several literature methods. A practical synthesis has been reported involving the use of (S)-phenylglycinol as a resolving agent to obtain enantiopure forms.[1] The formation of the azetidine ring is typically achieved through intramolecular alkylation.[1] For the purpose of this guide, we will assume the availability of racemic N-Boc-2-methylazetidine-2-carboxylic acid.

Step 2: Esterification to form Methyl (N-Boc-2-methylazetidin-2-yl)acetate

This procedure details the conversion of the carboxylic acid to its corresponding methyl ester.

  • Reagents and Materials:

    • N-Boc-2-methylazetidine-2-carboxylic acid

    • Methanol (MeOH), anhydrous

    • Thionyl chloride (SOCl₂)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Procedure:

    • Suspend N-Boc-2-methylazetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirring suspension.

    • Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure Methyl (N-Boc-2-methylazetidin-2-yl)acetate.

Step 3: Reduction to 2-(N-Boc-2-methylazetidin-2-yl)ethanol

This protocol describes the reduction of the methyl ester to the primary alcohol.

  • Reagents and Materials:

    • Methyl (N-Boc-2-methylazetidin-2-yl)acetate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, reflux condenser

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve Methyl (N-Boc-2-methylazetidin-2-yl)acetate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, carefully add sodium sulfate decahydrate portion-wise until the gray precipitate turns white and the solution becomes clear.

    • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(N-Boc-2-methylazetidin-2-yl)ethanol.

    • If necessary, purify the product via flash column chromatography.

Step 4: N-Boc Deprotection to Yield this compound

This final step removes the tert-butoxycarbonyl (Boc) protecting group to give the target compound.

  • Reagents and Materials:

    • 2-(N-Boc-2-methylazetidin-2-yl)ethanol

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve 2-(N-Boc-2-methylazetidin-2-yl)ethanol (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C and add an excess of trifluoroacetic acid (e.g., 20-50% v/v) or a solution of 4M HCl in dioxane.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • Dissolve the residue in water and wash with an organic solvent like ether or dichloromethane to remove any non-polar impurities.

    • Carefully basify the aqueous layer to a pH > 10 with a saturated solution of NaHCO₃ or dropwise addition of NaOH solution at 0 °C.

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Quantitative Data

The following table summarizes expected yields for each synthetic step. These values are based on reported yields for analogous reactions in the chemical literature and may vary depending on the specific reaction conditions and scale.

StepTransformationReagentsExpected Yield (%)Reference for Analogy
2Carboxylic Acid to Methyl EsterSOCl₂, MeOH85 - 95General Procedure
3Ester to AlcoholLiAlH₄70 - 90General Procedure
4N-Boc DeprotectionTFA or HCl80 - 98General Procedure

Workflow Visualization

The general experimental workflow for a typical synthetic step, such as the reduction of the ester, is illustrated below.

Experimental Workflow cluster_1 General Experimental Workflow setup Reaction Setup (Inert atmosphere, 0°C) reagent_add Reagent Addition (Dropwise) setup->reagent_add reaction Reaction (Stirring, Reflux) reagent_add->reaction monitoring Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete quench Quenching (0°C) monitoring->quench Complete workup Aqueous Workup (Extraction, Washing) quench->workup drying Drying & Filtration workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Chromatography) concentration->purification analysis Characterization (NMR, MS) purification->analysis

Caption: A generalized workflow for a single synthetic step.

This guide provides a robust and scientifically sound pathway for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details on related transformations and to optimize the described conditions for their specific needs.

References

Novel Synthetic Approaches to 2-(2-Methylazetidin-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methylazetidin-2-yl)ethanol is a valuable building block in medicinal chemistry, offering a unique four-membered heterocyclic scaffold with a functionalized side chain. This technical guide explores novel and efficient synthetic routes to this target molecule, addressing the increasing demand for structurally diverse azetidine derivatives in drug discovery. The guide provides a comprehensive overview of a proposed multi-step synthesis, including detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate reproduction and further development by researchers in the field.

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties. The inherent ring strain of the azetidine core can impart favorable conformational rigidity and metabolic stability to drug candidates. Specifically, 2-substituted azetidines are key components in a variety of biologically active compounds. This guide focuses on the synthesis of this compound, a bifunctional molecule with potential for further elaboration in the development of novel therapeutics.

Retrosynthetic Analysis and Proposed Synthetic Strategy

Logical Flow of the Proposed Synthesis:

G cluster_0 Retrosynthetic Analysis A This compound (Target Molecule) B N-Boc-2-(2-Methylazetidin-2-yl)ethanol A->B Deprotection C N-Boc-2-methylazetidine-2-carboxylic acid ethyl ester B->C Reduction D N-Boc-2-methylazetidine-2-carboxylic acid C->D Esterification E 2-Methylazetidine-2-carboxylic acid D->E N-Protection

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Synthesis of N-Boc-2-methylazetidine-2-carboxylic acid

The synthesis of the key starting material, 2-methylazetidine-2-carboxylic acid, can be achieved following the practical and robust method developed by Couty and coworkers.[1] This procedure involves the formation of the azetidine ring via intramolecular alkylation. Following the synthesis of the free amino acid, the nitrogen is protected with a Boc group to facilitate the subsequent transformations.

Experimental Workflow for N-Boc-2-methylazetidine-2-carboxylic acid Synthesis:

G cluster_0 Synthesis of N-Boc-2-methylazetidine-2-carboxylic acid A Starting Materials (e.g., from Couty et al. [2]) B Synthesis of 2-Methylazetidine-2-carboxylic acid A->B C N-Boc Protection B->C D N-Boc-2-methylazetidine- 2-carboxylic acid C->D

Caption: Workflow for the synthesis of the key intermediate.

Protocol:

  • Synthesis of 2-Methylazetidine-2-carboxylic acid: Prepare according to the literature procedure described by Couty et al.[1]

  • N-Boc Protection:

    • To a solution of 2-methylazetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and cool the mixture to 0 °C.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Acidify the reaction mixture with a 1 M HCl solution to pH 2-3.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-methylazetidine-2-carboxylic acid.

Esterification of N-Boc-2-methylazetidine-2-carboxylic acid

The carboxylic acid is converted to its corresponding ethyl ester via a Fischer esterification reaction, which is an acid-catalyzed reaction with an excess of ethanol.[2][3]

Protocol:

  • Dissolve N-Boc-2-methylazetidine-2-carboxylic acid (1.0 eq) in absolute ethanol (excess).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl N-Boc-2-methylazetidine-2-carboxylate.

Reduction of Ethyl N-Boc-2-methylazetidine-2-carboxylate

The final step involves the reduction of the ester to the primary alcohol using a strong reducing agent such as lithium aluminum hydride (LAH).[4][5]

Protocol:

  • To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethyl N-Boc-2-methylazetidine-2-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser work-up).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield crude N-Boc-2-(2-methylazetidin-2-yl)ethanol.

  • Purify the crude product by column chromatography.

Deprotection of the N-Boc group (Optional)

If the unprotected amine is desired, the N-Boc group can be removed under acidic conditions.

Protocol:

  • Dissolve N-Boc-2-(2-methylazetidin-2-yl)ethanol in a solution of hydrochloric acid in dioxane (e.g., 4 M).

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are representative yields and may vary depending on the specific reaction conditions and scale.

StepReactantProductTypical Yield (%)
N-Boc Protection2-Methylazetidine-2-carboxylic acidN-Boc-2-methylazetidine-2-carboxylic acid>90
Fischer EsterificationN-Boc-2-methylazetidine-2-carboxylic acidEthyl N-Boc-2-methylazetidine-2-carboxylate70-85
LAH ReductionEthyl N-Boc-2-methylazetidine-2-carboxylateN-Boc-2-(2-methylazetidin-2-yl)ethanol80-95

Conclusion

This technical guide outlines a novel and practical synthetic route to this compound. The proposed three-step sequence, starting from the readily accessible 2-methylazetidine-2-carboxylic acid, provides a reliable method for the preparation of this valuable building block. The detailed experimental protocols and workflow diagrams are intended to enable researchers to synthesize this compound and explore its potential in the development of new chemical entities for various therapeutic applications. The modularity of this synthetic approach also allows for the potential synthesis of a variety of derivatives by modifying the starting materials and reagents.

References

In-depth Technical Guide: Characterization of 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: A comprehensive search of scientific databases and literature has revealed a notable absence of specific characterization data for the compound 2-(2-Methylazetidin-2-yl)ethanol. While the azetidine scaffold is a subject of considerable interest in medicinal chemistry, this particular derivative appears to be uncharacterized in publicly available resources.

This guide, therefore, pivots to a broader characterization of the azetidine class of molecules, providing a framework for the potential analysis of this compound, should it be synthesized. The methodologies, potential biological activities, and data presentation formats are based on established research on analogous azetidine derivatives.

Physicochemical and Spectroscopic Characterization (Hypothetical Data)

Quantitative data for novel compounds are typically determined through a suite of analytical experiments. The following tables represent the types of data that would be collected for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod of Determination
Molecular FormulaC₆H₁₃NOCalculation
Molecular Weight115.17 g/mol Mass Spectrometry
AppearanceColorless oilVisual Inspection
Boiling PointNot DeterminedDistillation
Melting PointNot ApplicableDifferential Scanning Calorimetry
logPNot DeterminedHPLC/Computational
pKaNot DeterminedPotentiometric Titration

Table 2: Spectroscopic Data for this compound

TechniqueKey Peaks/ShiftsInterpretation
¹H NMR Not DeterminedProton environment
¹³C NMR Not DeterminedCarbon skeleton
FT-IR (cm⁻¹) Not DeterminedFunctional groups
MS (m/z) Not DeterminedMolecular ion and fragmentation

Synthesis and Experimental Protocols

The synthesis of novel azetidine derivatives is a key area of research.[1] While a specific protocol for this compound is not available, a general synthetic approach can be proposed based on known methodologies for similar structures.

Proposed Synthetic Pathway

A plausible synthesis could involve the construction of the substituted azetidine ring followed by the introduction or modification of the ethanol side chain. The workflow for such a synthesis and subsequent characterization is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials step1 Ring Formation start->step1 step2 Side-chain Introduction step1->step2 product Crude this compound step2->product purify Column Chromatography product->purify nmr NMR (¹H, ¹³C) purify->nmr ms Mass Spectrometry purify->ms ir FT-IR purify->ir purity Purity Analysis (HPLC/GC) purify->purity

Caption: General workflow for the synthesis and characterization of a novel azetidine derivative.

General Experimental Protocol for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data to identify chemical shifts (δ), coupling constants (J), and integration values.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Place a small amount of the neat compound (if liquid) or a KBr pellet (if solid) in an FT-IR spectrometer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for functional groups such as O-H (alcohol) and N-H (amine).

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., electrospray ionization - ESI).

    • Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

Potential Biological Activity and Signaling Pathways

Azetidine-containing molecules have been investigated for a wide array of biological activities, including antibacterial, anticancer, and antioxidant effects.[2][3][4] The specific activity of this compound would need to be determined through biological screening assays.

Hypothetical Signaling Pathway Involvement

Should this compound exhibit, for example, anticancer properties, it might interact with known cellular signaling pathways that regulate cell proliferation and apoptosis. A generalized diagram of such a pathway is presented below.

G receptor Cell Surface Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression compound This compound (Hypothetical Inhibitor) compound->kinase_cascade

Caption: Hypothetical inhibition of a pro-survival signaling pathway by an azetidine derivative.

Conclusion for Drug Development Professionals

The azetidine scaffold is a privileged structure in modern drug discovery, offering a unique three-dimensional profile that can be exploited to modulate biological targets. While this compound remains a hypothetical compound in the context of available data, its structural motifs—a substituted azetidine ring and a primary alcohol—suggest potential for derivatization and exploration in various therapeutic areas. The synthesis and characterization of this and related novel azetidines could uncover new chemical entities with valuable pharmacological properties. Further research is warranted to explore this area of chemical space.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H NMR spectrum of 2-(2-Methylazetidin-2-yl)ethanol. The information presented herein is based on established principles of nuclear magnetic resonance spectroscopy and data from analogous chemical structures. This document is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the rigid four-membered azetidine ring structure. The predicted data is summarized in the table below.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-a~1.25singlet3H-
H-b~1.80 - 1.95multiplet1HJbc, Jbd
H-c~1.95 - 2.10multiplet1HJcb, Jcd
H-d~3.10 - 3.25multiplet2HJdb, Jdc
H-e~3.60triplet2HJef = ~5-7 Hz
H-f~2.50 (variable)broad singlet1H-
H-g(variable)broad singlet1H-

Note: The chemical shifts of protons attached to heteroatoms (N-H and O-H) can be highly variable and depend on factors such as solvent, concentration, and temperature.

Structural Diagram and Proton Assignments

The following diagram illustrates the chemical structure of this compound with all unique proton environments labeled. This visualization is crucial for understanding the origin of each signal in the predicted ¹H NMR spectrum.

Caption: Chemical structure of this compound with proton labeling.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent may influence the chemical shifts of exchangeable protons (N-H and O-H).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

2. Instrument Parameters:

  • The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A range of 0-12 ppm is generally adequate for most organic molecules.

    • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants.

Logical Workflow for Spectral Analysis

The process of predicting and analyzing the ¹H NMR spectrum follows a logical progression, as illustrated in the workflow diagram below.

workflow A Analyze Molecular Structure B Identify Unique Proton Environments A->B C Predict Chemical Shifts, Multiplicities, and Integrations B->C F Compare Predicted vs. Experimental Data C->F D Acquire Experimental ¹H NMR Spectrum E Process and Analyze Spectrum D->E E->F G Final Structure Confirmation F->G

Caption: Workflow for ¹H NMR spectral prediction and analysis.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the compound.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the ¹³C NMR Data of 2-(2-Methylazetidin-2-yl)ethanol

This technical guide provides a detailed overview of the expected ¹³C Nuclear Magnetic Resonance (NMR) data for the compound this compound. Due to the absence of experimentally published ¹³C NMR data for this specific molecule, this guide presents predicted chemical shifts based on established NMR prediction methodologies and analysis of structurally analogous compounds. It also includes a standardized experimental protocol for acquiring ¹³C NMR spectra for similar small molecules.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were estimated using widely accepted NMR prediction algorithms and by comparing with data from structurally similar molecules. The chemical structure with atom numbering is provided in the subsequent diagram.

Carbon AtomChemical EnvironmentPredicted Chemical Shift (ppm)
C2Quaternary carbon in the azetidine ring, bonded to nitrogen60 - 70
C3Methylene group in the azetidine ring25 - 35
C4Methylene group in the azetidine ring, adjacent to nitrogen50 - 60
C5Methyl group attached to C220 - 30
C6Methylene group of the ethanol substituent, attached to C235 - 45
C7Methylene group of the ethanol substituent, bearing the hydroxyl group60 - 70

Note: These are estimated values and may differ from experimental results. The solvent used for analysis will also influence the exact chemical shifts.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the predicted ¹³C NMR data.

molecule cluster_ring C2 C2 C3 C3 C2->C3 C5 C5 (CH3) C2->C5 C6 C6 (CH2) C2->C6 C4 C4 C3->C4 N1 N1 C4->N1 N1->C2 C7 C7 (CH2OH) C6->C7

Caption: Structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a general procedure for acquiring a ¹³C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified solid sample, or use 50-100 µL for a liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide a suitable reference signal.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

3. Data Acquisition:

  • Set the spectrometer to the appropriate ¹³C frequency (e.g., 100, 125, or 150 MHz, depending on the instrument's field strength).

  • Use a standard proton-decoupled pulse sequence to acquire the ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for most organic molecules).

  • The number of scans will depend on the sample concentration. For a dilute sample, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

  • A relaxation delay (D1) of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, longer relaxation delays are necessary.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis by setting the reference peak (e.g., TMS at 0.00 ppm or the solvent peak) to its known value.

  • Integrate the peaks if quantitative information is desired, although peak intensities in standard ¹³C NMR are not always directly proportional to the number of carbons.

Logical Workflow for Structure Verification

The following diagram illustrates a logical workflow for the structural analysis and verification of a synthesized small molecule using ¹³C NMR.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Structure Verification synthesis Synthesize Compound purification Purify Compound (e.g., Chromatography) synthesis->purification nmr_acquisition Acquire 13C NMR Spectrum purification->nmr_acquisition data_processing Process NMR Data nmr_acquisition->data_processing comparison Compare Experimental vs. Predicted Data data_processing->comparison prediction Predict 13C NMR Spectrum prediction->comparison structure_confirmation Structure Confirmed comparison->structure_confirmation

Caption: Workflow for compound verification using ¹³C NMR.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of 2-(2-Methylazetidin-2-yl)ethanol, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the absence of direct literature on the mass spectrum of this specific molecule, this document outlines a theoretical fragmentation pattern based on established principles of mass spectrometry for analogous structures, alongside detailed experimental protocols for its analysis.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is predicted to exhibit characteristic fragmentation patterns associated with its azetidine and ethanol moieties. The molecular formula for this compound is C₆H₁₃NO, with a monoisotopic molecular weight of 115.0997 g/mol . Under typical soft ionization techniques such as Electrospray Ionization (ESI), the compound is expected to be observed as its protonated molecular ion [M+H]⁺ at m/z 116.1070.

The primary fragmentation pathways are anticipated to involve cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), a common fragmentation route for amines, and loss of small neutral molecules like water from the ethanol side chain.[1][2]

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

m/z (Predicted) Proposed Ion Structure Fragmentation Pathway
116.1070[C₆H₁₄NO]⁺Protonated molecular ion [M+H]⁺
101.0835[C₅H₁₁N]⁺Loss of the terminal methyl group from the azetidine ring.
98.0964[C₆H₁₂N]⁺Loss of a water molecule (H₂O) from the protonated molecular ion.
86.0964[C₅H₁₂N]⁺α-cleavage, loss of the ethyl alcohol group.
72.0808[C₄H₁₀N]⁺Ring opening followed by cleavage.
58.0651[C₃H₈N]⁺Cleavage of the azetidine ring.

Experimental Protocols

The following protocols are recommended for the mass spectrometry analysis of this compound, based on standard procedures for small, polar organic molecules.[3][4]

Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile organic solvent such as methanol or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution to a final concentration range of 1-10 µg/mL using the same solvent. For electrospray ionization, it is often beneficial to add a small amount of acid (e.g., 0.1% formic acid) to the final solution to promote protonation.[4]

  • Blank Samples: Prepare blank samples containing only the solvent (with any additives like formic acid) to be run before and after the sample analysis to check for carryover and background contamination.[4]

  • Sample Vials: Use standard 2 mL mass spectrometry vials with screw caps and soft septa.[4]

Instrumentation and Data Acquisition
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the preferred method for this polar compound.[3]

  • Sample Introduction: The sample can be introduced via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation from any impurities. For LC-MS, a reverse-phase C18 column or a HILIC column could be suitable.[3]

Table 2: Suggested Mass Spectrometer Settings (ESI-Q-TOF)

Parameter Suggested Value
Ionization ModePositive ESI
Capillary Voltage3.5 - 4.5 kV
Nebulizer Gas (N₂) Pressure1.5 - 2.5 bar
Drying Gas (N₂) Flow Rate8 - 12 L/min
Drying Gas Temperature180 - 220 °C
Mass Range50 - 500 m/z
Collision Energy (for MS/MS)10 - 40 eV (ramped)

Visualizations

Proposed Fragmentation Pathway

The following diagram illustrates the predicted fragmentation of the protonated this compound molecule.

G M [M+H]⁺ m/z = 116.1070 F1 Loss of H₂O m/z = 98.0964 M->F1 - H₂O F2 Loss of C₂H₅OH m/z = 86.0964 M->F2 - C₂H₅OH (α-cleavage) F3 Ring Cleavage Fragment m/z = 72.0808 F2->F3 Further Fragmentation F4 Ring Cleavage Fragment m/z = 58.0651 F2->F4 Further Fragmentation

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Experimental Workflow

This diagram outlines the general workflow for the mass spectrometry analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (1-10 µg/mL + 0.1% FA) Stock->Working LCMS LC-MS/MS Analysis (ESI Positive Mode) Working->LCMS DataAcq Data Acquisition LCMS->DataAcq Processing Spectral Processing DataAcq->Processing Interpretation Fragmentation Analysis Processing->Interpretation

Caption: General experimental workflow for the mass spectrometry analysis.

References

FT-IR Spectroscopic Analysis of 2-(2-Methylazetidin-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted FT-IR Spectral Data

The FT-IR spectrum of 2-(2-Methylazetidin-2-yl)ethanol is characterized by the vibrational frequencies of its constituent functional groups. The following table summarizes the predicted key absorption bands, their corresponding vibrational modes, and expected wavenumber ranges. These predictions are derived from established correlations in infrared spectroscopy.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeIntensity
3400 - 3200O-H (Alcohol)Stretching, H-bondedStrong, Broad
2975 - 2850C-H (Alkyl)StretchingStrong
1470 - 1450C-H (Alkyl)Bending (Scissoring)Medium
1380 - 1365C-H (Alkyl)Bending (Rocking)Medium-Weak
1260 - 1000C-N (Azetidine)StretchingMedium-Strong
1150 - 1050C-O (Alcohol)StretchingStrong
~800C-N-C (Azetidine Ring)Ring DeformationMedium-Weak

Experimental Protocol: FT-IR Analysis of a Liquid Sample

The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

I. Instrumentation and Materials

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Sample: this compound, liquid.

  • Micropipette.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free laboratory wipes.

II. Sample Preparation

  • Ensure the ATR crystal surface is clean. Clean the crystal by wiping it with a lint-free wipe soaked in isopropanol, followed by a dry wipe.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental and instrumental interferences.

III. Sample Analysis

  • Using a micropipette, place a small drop (approximately 1-2 µL) of this compound onto the center of the ATR crystal.

  • Ensure the sample covers the crystal surface completely.

  • Acquire the FT-IR spectrum of the sample. Typical acquisition parameters include:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

IV. Data Processing and Analysis

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Perform a baseline correction if necessary to ensure all peaks originate from the zero-absorbance line.

  • Identify and label the significant absorption peaks in the spectrum.

  • Compare the obtained peak positions with the expected values from the data table and established FT-IR correlation charts to confirm the presence of the expected functional groups and the identity of the compound.

Visualizations

Chemical Structure and Key Functional Groups

The following diagram illustrates the chemical structure of this compound and highlights the key functional groups responsible for its characteristic infrared absorption bands.

Caption: Molecular structure with key functional groups.

Experimental Workflow for FT-IR Spectroscopy

This diagram outlines the logical steps involved in the FT-IR analysis of a liquid sample.

start Start clean Clean ATR Crystal start->clean background Acquire Background Spectrum clean->background sample Apply Liquid Sample background->sample acquire Acquire Sample Spectrum sample->acquire process Process Data (Baseline Correction, etc.) acquire->process analyze Analyze Spectrum (Peak Identification) process->analyze end End analyze->end

Caption: FT-IR experimental workflow.

Physicochemical Properties of 2-(2-Methylazetidin-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational constraints and their role as bioisosteres for other cyclic and acyclic moieties. The substituent pattern on the azetidine ring plays a critical role in modulating the physicochemical and pharmacological properties of the molecule. This technical guide focuses on the physicochemical properties of 2-(2-Methylazetidin-2-yl)ethanol, a substituted azetidine of potential interest in drug discovery and development.

Physicochemical Properties

The following table summarizes the predicted and experimental physicochemical properties of the related isomer, 2-(1-Methylazetidin-3-yl)ethanol. These values can serve as an estimation for this compound, but experimental verification is essential.

PropertyValue (for 2-(1-Methylazetidin-3-yl)ethanol)Data Type
Molecular Formula C₆H₁₃NO-
Molecular Weight 115.17 g/mol [1]Calculated
CAS Number 1363381-66-1[1]-
Melting Point Not available-
Boiling Point Not available-
pKa Not available-
logP Not available-
Solubility Not available-

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug development. Below are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature. Impurities typically depress and broaden the melting point range.

Experimental Workflow: Melting Point Determination

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry the solid sample prep2 Finely powder the sample prep1->prep2 prep3 Pack into a capillary tube (2-3 mm height) prep2->prep3 meas1 Place capillary in melting point apparatus prep3->meas1 Insert Sample meas2 Heat rapidly for approximate range finding meas1->meas2 meas3 Cool and prepare a new sample meas2->meas3 meas4 Heat slowly (1-2 °C/min) near the expected melting point meas3->meas4 meas5 Record the temperature range from the first drop of liquid to complete liquefaction meas4->meas5

Caption: Workflow for determining the melting point of a solid sample.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. It is a key indicator of volatility.

Experimental Workflow: Boiling Point Determination (Thiele Tube Method)

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_heating Heating and Observation setup1 Add liquid sample to a small test tube setup2 Invert a sealed capillary tube into the sample setup1->setup2 setup3 Attach the test tube to a thermometer setup2->setup3 setup4 Place the assembly in a Thiele tube containing oil setup3->setup4 heat1 Gently heat the side arm of the Thiele tube setup4->heat1 Begin Heating heat2 Observe for a continuous stream of bubbles from the capillary heat1->heat2 heat3 Remove heat and allow to cool slowly heat2->heat3 heat4 Record the temperature when the liquid just begins to enter the capillary tube heat3->heat4

Caption: Procedure for boiling point determination using the Thiele tube method.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound is 50% ionized and 50% non-ionized.

Experimental Workflow: pKa Determination (Potentiometric Titration)

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter with standard buffers prep2 Prepare a standard solution of the analyte prep1->prep2 titr1 Place analyte solution in a beaker with a stir bar prep2->titr1 Start Titration prep3 Prepare standardized titrant (acid or base) titr2 Immerse pH electrode in the solution titr3 Add titrant in small, precise increments titr4 Record pH after each addition titr3->titr4 Record anal1 Plot pH versus volume of titrant added titr4->anal1 Generate Titration Curve anal2 Determine the equivalence point (inflection point) anal1->anal2 anal3 The pH at half the equivalence point volume is the pKa anal2->anal3 logP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate octan-1-ol with water and water with octan-1-ol prep2 Prepare a stock solution of the compound prep1->prep2 part1 Add a known amount of stock solution to a mixture of the two phases prep2->part1 Start Partitioning part2 Shake vigorously to allow for partitioning part1->part2 part3 Centrifuge to separate the layers part2->part3 anal1 Carefully sample both the aqueous and organic layers part3->anal1 Analyze Phases anal2 Determine the concentration of the compound in each layer (e.g., by UV-Vis or LC-MS) anal1->anal2 anal3 Calculate logP = log([concentration in octanol]/[concentration in water]) anal2->anal3 Solubility_Determination cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification equi1 Add excess solid compound to a known volume of aqueous buffer equi2 Agitate at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours) equi1->equi2 sep1 Separate the undissolved solid from the saturated solution (e.g., by filtration or centrifugation) equi2->sep1 Reach Equilibrium quant1 Take a known volume of the clear supernatant sep1->quant1 Analyze Saturated Solution quant2 Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis) quant1->quant2 Bacterial_Cell_Wall_Inhibition cluster_synthesis Peptidoglycan Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan PBP Penicillin-Binding Proteins (PBPs) Lipid_II->PBP Transpeptidation (Cross-linking) Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Weakened Cell Wall Leads to PBP->Peptidoglycan Azetidinone Azetidinone Compound Azetidinone->PBP Inhibition Ethanol_Signaling Ethanol Ethanol Moiety PKC Protein Kinase C (PKC) Ethanol->PKC Activation/Modulation MAPK_Cascade MAPK Cascade (e.g., p44/42 MAPK) PKC->MAPK_Cascade Activation PLA2 Phospholipase A2 (PLA2) MAPK_Cascade->PLA2 Activation Cellular_Response Cellular Response (e.g., altered gene expression, cell proliferation) MAPK_Cascade->Cellular_Response PLA2->Cellular_Response

References

Determining the Solubility of 2-(2-Methylazetidin-2-yl)ethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for determining and understanding the solubility of the novel compound 2-(2-Methylazetidin-2-yl)ethanol in various organic solvents. Due to the limited availability of public data on this specific molecule, this document focuses on outlining robust experimental protocols and data presentation strategies that can be employed in a laboratory setting. Additionally, it provides qualitative solubility information for structurally similar compounds to offer initial guidance.

Introduction to this compound and its Analogs

This compound is a unique small molecule containing a strained azetidine ring, a tertiary alcohol, and a methyl group. These structural features are anticipated to influence its solubility profile. The presence of a hydroxyl group suggests potential for hydrogen bonding with polar solvents, while the hydrocarbon backbone may contribute to solubility in less polar environments.

Predicted and Analog Solubility Data

Quantitative solubility data for this compound has not been identified in publicly accessible literature. However, based on the properties of analogous compounds, a qualitative assessment can be inferred. The following table provides a template for recording experimental solubility data and includes the qualitative information for a similar compound for illustrative purposes.

Organic SolventChemical FormulaPolarity (Dielectric Constant)Predicted/Analog SolubilityExperimental Solubility (e.g., g/100 mL at 25°C)Observations
EthanolC₂H₅OH24.5Miscible (for 1-(1-Methylazetidin-3-yl)ethanol)[1]Data to be determined
MethanolCH₃OH32.7Likely SolubleData to be determined
IsopropanolC₃H₈O19.9Likely SolubleData to be determined
AcetoneC₃H₆O20.7Likely SolubleData to be determined
AcetonitrileC₂H₃N37.5Likely SolubleData to be determined
DichloromethaneCH₂Cl₂9.1Potentially SolubleData to be determined
TolueneC₇H₈2.4Likely Sparingly SolubleData to be determined
HexaneC₆H₁₄1.9Likely InsolubleData to be determined

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, the following established experimental protocols are recommended.

Isothermal Saturation (Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy (if the compound has a chromophore).

  • Calculation: The solubility is calculated from the concentration of the compound in the saturated solution.

Isothermal_Saturation_Workflow A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B Step 1 C Separate solid and liquid phases (Settling/Centrifugation) B->C Step 2 D Sample supernatant C->D Step 3 E Analyze sample concentration (HPLC, GC, etc.) D->E Step 4 F Calculate solubility E->F Step 5

Isothermal Saturation (Shake-Flask) Method Workflow
Spectroscopic Method

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a rapid method for solubility determination.

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

  • Saturated Solution Preparation: Prepare a saturated solution as described in the Isothermal Saturation Method (steps 1 and 2).

  • Sampling and Dilution: After phase separation, withdraw an aliquot of the supernatant and dilute it with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Spectroscopic_Method_Workflow cluster_0 Calibration cluster_1 Sample Analysis A Prepare standard solutions B Measure absorbance of standards A->B C Construct calibration curve B->C G Determine concentration from calibration curve C->G D Prepare saturated solution E Sample and dilute supernatant D->E F Measure absorbance of sample E->F F->G H Calculate solubility G->H

Spectroscopic Method Workflow for Solubility Determination

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be controlled and recorded during experimentation:

  • Temperature: Solubility is generally temperature-dependent. Experiments should be conducted at a constant and reported temperature.

  • Solvent Polarity: The "like dissolves like" principle suggests that the polarity of the solvent will be a major determinant of solubility.

  • Purity of the Compound and Solvent: Impurities can affect solubility and should be minimized.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not yet publicly documented, this guide provides the necessary framework for researchers to determine this crucial physicochemical property. By employing standardized methods such as the isothermal saturation technique and leveraging analytical instrumentation, a comprehensive solubility profile can be established. This data will be invaluable for applications in drug development, process chemistry, and materials science.

References

An In-depth Technical Guide on the Stability and Storage of 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-Methylazetidin-2-yl)ethanol. Due to the limited availability of direct stability data for this specific compound in publicly accessible literature, this guide draws upon established principles of azetidine chemistry, stability data from structurally related compounds, and standardized protocols for stability testing of pharmaceutical ingredients.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a strained four-membered azetidine ring substituted with a methyl group and an ethanol side chain. The presence of the azetidine ring, a secondary amine, and a primary alcohol functional group dictates its chemical reactivity and stability profile.

Key Structural Features:

  • Azetidine Ring: A four-membered saturated heterocycle containing one nitrogen atom. The ring strain of azetidines makes them more reactive than larger ring systems like pyrrolidines but generally more stable and easier to handle than three-membered aziridines.

  • Secondary Amine: The nitrogen atom in the azetidine ring is a secondary amine, which is basic and can be a site for protonation, alkylation, and other reactions.

  • Primary Alcohol: The ethanol side chain provides a site for oxidation, esterification, and etherification, and it can also contribute to the compound's hygroscopicity.

Potential Degradation Pathways

Based on the chemistry of azetidines and alcohols, several degradation pathways can be anticipated for this compound under various stress conditions.

  • Hydrolysis: Azetidines can undergo hydrolytic ring-opening, particularly under acidic conditions. This proceeds through the formation of a reactive azetidinium ion, which is then attacked by water.[1][2]

  • Oxidation: The primary alcohol group is susceptible to oxidation to the corresponding aldehyde and carboxylic acid. The secondary amine can also be oxidized.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of reactive species and subsequent degradation. Photostability testing is crucial to determine the need for light-protected storage.[3][4][5][6]

Below is a conceptual diagram illustrating a potential hydrolytic degradation pathway.

G cluster_degradation Conceptual Hydrolytic Degradation Pathway Compound This compound Protonation Protonation (H+) Compound->Protonation Acidic Conditions Azetidinium Azetidinium Ion (Reactive Intermediate) Protonation->Azetidinium RingOpening Nucleophilic Attack (H2O) Azetidinium->RingOpening Degradant Ring-Opened Product (e.g., Amino alcohol) RingOpening->Degradant

Caption: Conceptual pathway for acid-catalyzed hydrolytic degradation.

Recommended Storage Conditions

While specific long-term stability data for this compound is not available, the following general storage conditions are recommended based on the stability of analogous azetidine derivatives and small molecule amine alcohols.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)To minimize the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation of the alcohol and amine functionalities.
Light Protected from light (Amber vial)To prevent photodegradation.
Moisture Tightly sealed container in a dry environmentThe presence of a hydroxyl group suggests potential for hygroscopicity.[7][][9][10][11]
pH Store as a solid or in a neutral, aprotic solventTo avoid acid-catalyzed hydrolysis.

Illustrative Stability Data

The following table presents hypothetical stability data for this compound under accelerated storage conditions. This data is for illustrative purposes to demonstrate how stability information could be presented and should not be considered as actual experimental results.

Time PointConditionAssay (%)Total Impurities (%)Appearance
0-99.80.2White to off-white solid
1 month40°C / 75% RH99.20.8Off-white solid
3 months40°C / 75% RH98.51.5Yellowish solid
6 months40°C / 75% RH97.12.9Yellowish solid
6 months25°C / 60% RH99.60.4White to off-white solid
6 monthsPhotostability (ICH Q1B)99.10.9Slightly discolored

Experimental Protocols for Stability Testing

The following are generalized experimental protocols for assessing the stability of this compound, based on ICH guidelines.[12][13][14][15][16]

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1][17][18][19]

  • Hydrolytic Degradation:

    • Prepare solutions of the compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).

    • Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a known concentration.

    • Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and identify major degradation products.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Incubate the solution at room temperature for a defined period.

    • Analyze samples at various time points by HPLC.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven (e.g., 80°C).

    • Analyze samples at various time points to assess for degradation.

  • Photostability Testing (as per ICH Q1B): [4][5][6][20]

    • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the exposed and dark control samples by HPLC.

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_workflow Forced Degradation Experimental Workflow Start Drug Substance Stress Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Heat Thermal Stress Stress->Heat Light Photostability Stress->Light Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Identification Characterize Degradation Products (e.g., LC-MS, NMR) Analysis->Identification End Establish Degradation Profile and Pathways Identification->End

Caption: Workflow for conducting forced degradation studies.

Hygroscopicity testing determines the compound's tendency to absorb moisture from the atmosphere.[7][][9][10][11]

  • Place a known weight of the compound in a dynamic vapor sorption (DVS) analyzer or in desiccators with controlled relative humidity (RH) at a constant temperature (e.g., 25°C).

  • Expose the sample to a range of RH levels (e.g., from 10% to 90% in increments).

  • Monitor the change in mass of the sample until equilibrium is reached at each RH level.

  • Classify the hygroscopicity based on the percentage of weight gain (e.g., according to the European Pharmacopoeia classification).

These studies are performed on the drug substance in its proposed packaging to establish a re-test period or shelf life.[12][13][14]

  • Place samples in controlled environmental chambers at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes.

Analytical Methods

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for the structural elucidation of unknown impurities.[2]

Conclusion

References

Technical Whitepaper: Synthesis and Characterization of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound 2-(2-Methylazetidin-2-yl)ethanol is not available in the public domain, including scientific literature and chemical databases. This document provides a summary of synthetic methodologies and characterization data for structurally related azetidine compounds to serve as a technical guide for researchers in the field.

Introduction

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are important structural motifs in medicinal chemistry and drug discovery, often serving as key building blocks for more complex molecules. The strained four-membered ring imparts unique conformational properties and reactivity. This guide outlines common synthetic routes and characterization data for various substituted azetidine derivatives, drawing from available literature on similar structures.

General Synthetic Strategies for the Azetidine Core

The synthesis of the azetidine ring can be challenging due to ring strain. However, several reliable methods have been developed. A prevalent method for creating substituted 2-azetidinones (β-lactams) is the Staudinger ketene-imine cycloaddition, which involves the reaction of a ketene with an imine[1][2].

Below is a generalized workflow for the Staudinger synthesis, a common method for creating the core ring structure of many azetidine derivatives.

Staudinger_Synthesis Imine Imine Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition Ketene Ketene (generated in situ) Ketene->Cycloaddition BetaLactam β-Lactam (2-Azetidinone) Cycloaddition->BetaLactam Forms azetidinone ring Hypothetical_Synthesis Start Protected Azetidin-2-one Grignard Grignard Reaction (e.g., MeMgBr) Start->Grignard Intermediate1 Hemiaminal Intermediate Grignard->Intermediate1 Reduction1 Reduction Intermediate1->Reduction1 Intermediate2 2-Methylazetidine Reduction1->Intermediate2 Alkylation Alkylation with 2-bromoethanol derivative Intermediate2->Alkylation FinalProduct This compound Alkylation->FinalProduct

References

An In-depth Technical Guide on the Potential Biological Activity of 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive analysis of the potential biological activity of 2-(2-Methylazetidin-2-yl)ethanol. As of the date of this publication, no specific biological data for this compound has been reported in the peer-reviewed scientific literature. The information presented herein is based on the known activities of structurally related compounds and general pharmacological principles. This guide is intended to serve as a framework for initiating research and development of this novel chemical entity.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery.[1] Its unique conformational constraints and ability to introduce three-dimensional character into otherwise planar molecules make it an attractive component for novel therapeutics.[1] Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[2] The stability, rigidity, and favorable physicochemical properties conferred by the azetidine ring have led to its incorporation into numerous clinical candidates and approved drugs.[1][2]

This compound is a novel, unexplored derivative of azetidine. Its structure combines the rigid azetidine core with a flexible ethanol side chain, offering unique possibilities for interaction with biological targets. The presence of a methyl group at the 2-position and a hydroxyl group on the ethanol tail suggests potential for specific binding interactions and favorable pharmacokinetic properties. This whitepaper will explore the hypothetical biological activities of this compound and propose a comprehensive strategy for its evaluation.

Physicochemical Properties (Predicted)

A preliminary analysis of the structure of this compound suggests the following physicochemical properties, which would require experimental confirmation:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₁₃NOBased on chemical structure.
Molecular Weight 115.17 g/mol Calculated from the molecular formula.
LogP (Lipophilicity) Low to ModerateThe hydroxyl group and the nitrogen atom are expected to increase hydrophilicity.
Aqueous Solubility HighThe presence of the polar hydroxyl group and the basic nitrogen should confer good water solubility.
Hydrogen Bond Donors 1 (from the hydroxyl group)The -OH group can donate a hydrogen bond.
Hydrogen Bond Acceptors 2 (from the nitrogen and oxygen atoms)The nitrogen and oxygen atoms can accept hydrogen bonds.
pKa 8.0 - 10.0 (for the amine)Typical range for a secondary amine within a strained ring system.

These properties suggest that this compound is likely to have good "drug-like" characteristics, with sufficient solubility for formulation and the potential for oral bioavailability.

Hypothesized Biological Activities and Potential Targets

Based on the activities of other substituted azetidine derivatives, we can hypothesize several potential therapeutic applications for this compound.

  • CNS Activity: The small, relatively polar nature of the molecule may allow it to cross the blood-brain barrier. Azetidine derivatives have been investigated for their effects on various CNS targets, including dopamine receptors and other neurotransmitter systems.[2] The structural similarity to some known psychoactive compounds warrants investigation into its potential as a modulator of neuronal signaling.

  • Anticancer Activity: Numerous azetidine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action for these compounds often involves the inhibition of key enzymes or disruption of cellular signaling pathways.

  • Antimicrobial Activity: While many antimicrobial azetidines are β-lactams (azetidin-2-ones), the simple azetidine scaffold has also been shown to possess antibacterial and antifungal properties.[3] The compound could potentially interfere with microbial cell wall synthesis, DNA replication, or other essential metabolic processes.

  • Anti-inflammatory Activity: Some azetidine derivatives have been reported to possess anti-inflammatory properties.[2] Potential mechanisms could include the inhibition of pro-inflammatory enzymes like cyclooxygenases or the modulation of cytokine signaling.

Proposed Experimental Workflows for Biological Evaluation

A systematic approach is required to elucidate the biological activity of this compound. The following workflows are proposed:

4.1. In Vitro Screening Workflow

This initial phase aims to identify any biological activity in a high-throughput and cost-effective manner.

G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Hit-to-Lead A This compound Synthesis & Purification B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antimicrobial Assays (e.g., MIC, Kirby-Bauer) A->C D Enzyme Inhibition Assays (Panel of relevant enzymes) A->D E Receptor Binding Assays (Panel of CNS receptors) A->E F Data Analysis & Hit Prioritization B->F C->F D->F E->F G Dose-Response Studies F->G H Mechanism of Action Studies G->H G cluster_0 Pre-clinical Evaluation cluster_1 Efficacy Testing cluster_2 Data Analysis I Selection of Animal Model (based on in vitro data) J Pharmacokinetic Studies (ADME) I->J K Maximum Tolerated Dose (MTD) Study J->K L Efficacy Studies in Disease Model K->L M Toxicology Studies L->M N Evaluation of Therapeutic Index L->N M->N G cluster_0 Cell Membrane cluster_1 Intracellular Signaling A This compound B Dopamine Receptor (GPCR) A->B Antagonism D G-protein B->D C Dopamine C->B Agonism E Adenylate Cyclase D->E Inhibition F cAMP E->F Reduced Production G PKA F->G H CREB G->H I Gene Transcription H->I

References

2-(2-Methylazetidin-2-yl)ethanol as a novel chemical entity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: 2-(2-Methylazetidin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a novel chemical entity with limited publicly available data. This guide presents a hypothetical framework for its synthesis, characterization, and potential biological evaluation based on established principles for structurally related azetidine derivatives. The experimental protocols and data herein are illustrative and intended to serve as a template for future research.

Introduction

Azetidines are four-membered heterocyclic amines that have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties. Their strained ring system can impart favorable conformational rigidity and act as a bioisosteric replacement for other functional groups, often leading to improved metabolic stability, cell permeability, and target-binding affinity. This document provides a technical overview of the novel compound this compound, outlining a potential synthetic route, hypothetical characterization data, and a proposed workflow for its biological evaluation.

Physicochemical Properties

A summary of the predicted and hypothetical analytical data for this compound is presented below.

PropertyValueMethod
Molecular Formula C6H13NO-
Molecular Weight 115.17 g/mol -
Appearance Colorless to pale yellow oil (Hypothetical)Visual Inspection
Purity (HPLC) >98% (Hypothetical)HPLC-UV (210 nm)
Solubility Soluble in water, methanol, DMSO (Predicted)Solubility Assessment
logP 0.85 (Predicted)Computational (ChemDraw)
pKa 9.2 (Predicted for azetidine nitrogen)Computational (ChemDraw)

Hypothetical Synthesis

A plausible synthetic route for this compound is proposed, starting from commercially available starting materials. The key steps involve the formation of the azetidine ring followed by functional group manipulation.

Synthetic Workflow

G A 1. Protection of Amino Group (Boc Anhydride, DCM) B 2. Intramolecular Cyclization (Tosylation & Base) A->B C 3. Deprotection (TFA in DCM) B->C D 4. Purification (Column Chromatography) C->D

Caption: Hypothetical synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Boc-protected amino alcohol To a solution of 3-amino-3-methyl-1,5-pentanediol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography (Silica gel, 30% ethyl acetate in hexanes) to yield the Boc-protected amino alcohol.

Step 2: Intramolecular Cyclization The Boc-protected amino alcohol (1.0 eq) is dissolved in pyridine (0.5 M) and cooled to 0 °C. p-Toluenesulfonyl chloride (1.2 eq) is added, and the mixture is stirred at room temperature for 16 hours. The reaction is then heated to 60 °C for 4 hours to facilitate cyclization. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na2SO4, and concentrated.

Step 3: Deprotection The crude protected azetidine is dissolved in DCM (0.2 M), and trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure.

Step 4: Purification The crude this compound is purified by silica gel column chromatography using a gradient of 5-10% methanol in DCM containing 1% triethylamine to afford the final product.

Hypothetical Biological Evaluation

Given the presence of the azetidine scaffold, a common motif in compounds targeting G-protein coupled receptors (GPCRs), a hypothetical screening cascade against a panel of muscarinic acetylcholine receptors (M-series) is proposed.

Biological Screening Workflow

G A Primary Screening (Radioligand Binding Assay @ 10 µM) B Dose-Response Assay (IC50 Determination) A->B C Functional Assay (Calcium Mobilization) B->C D Selectivity Profiling (Panel of GPCRs) C->D E Lead Compound D->E

Caption: Hypothetical screening cascade for a novel chemical entity.

Hypothetical Biological Activity

The following table summarizes hypothetical data from a radioligand binding assay against muscarinic receptors.

Receptor TargetIC50 (nM) [Hypothetical]Assay TypeRadioligand
M1 150Radioligand Binding[3H]-Pirenzepine
M2 850Radioligand Binding[3H]-AF-DX 384
M3 220Radioligand Binding[3H]-4-DAMP
M4 >10,000Radioligand Binding[3H]-Himbacine
M5 1200Radioligand Binding[3H]-4-DAMP
Detailed Experimental Protocol: Radioligand Binding Assay (Hypothetical)

Cell membranes expressing the human muscarinic M1 receptor are prepared from stably transfected CHO cells. For the competition binding assay, membranes (10 µg of protein) are incubated in a final volume of 200 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with 0.5 nM [3H]-Pirenzepine and varying concentrations of this compound (10⁻¹¹ to 10⁻⁵ M). The incubation is carried out for 60 minutes at 25 °C. Non-specific binding is determined in the presence of 1 µM atropine. The reaction is terminated by rapid filtration through GF/B filters using a cell harvester. The filters are washed three times with ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting. Data are analyzed using a non-linear regression model to determine the IC50 values.

Potential Signaling Pathway Involvement

Based on the hypothetical activity at the M1 muscarinic receptor, this compound could potentially modulate the Gq-coupled signaling pathway.

G cluster_cell Cell Membrane Compound This compound M1R M1 Receptor Compound->M1R Gq Gq Protein M1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca

Caption: Hypothetical M1 receptor-mediated Gq signaling pathway.

Conclusion

While experimental data on this compound is not currently available in the public domain, this guide provides a comprehensive, albeit hypothetical, framework for its synthesis, characterization, and biological evaluation. The unique structural features of the azetidine ring suggest that this compound and its derivatives could be valuable probes for chemical biology and drug discovery. Further empirical studies are required to validate the proposed methodologies and to fully elucidate the chemical and biological properties of this novel entity.

Theoretical Conformational Analysis of 2-(2-Methylazetidin-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide outlines a comprehensive theoretical framework for the conformational analysis of 2-(2-Methylazetidin-2-yl)ethanol. Due to the absence of specific experimental or computational studies on this molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. It details the proposed computational methodologies, expected conformational isomers, and the potential influence of intramolecular interactions on the molecule's three-dimensional structure. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in various biologically active compounds.[1][2] Its puckered nature, combined with the rotational freedom of the 2-(2-hydroxyethyl) side chain, suggests a complex conformational landscape for the title compound. Understanding these conformational preferences is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutics. This guide proposes a systematic approach using established computational chemistry techniques to explore this landscape.

Introduction

The conformational flexibility of small molecules is a critical determinant of their biological activity, influencing how they interact with physiological targets. The molecule this compound possesses two key structural features that dictate its conformational space: the puckered azetidine ring and a flexible ethanol substituent at a quaternary center. The azetidine ring is known to adopt a non-planar conformation to alleviate ring strain, with a reported dihedral angle of approximately 37° for the parent molecule.[3][4] The presence of substituents can further influence the degree and nature of this puckering.

A significant feature of this compound is the potential for an intramolecular hydrogen bond between the hydroxyl group of the ethanol side chain and the lone pair of the azetidine nitrogen. Such interactions in amino alcohols are known to be significant in determining their preferred conformations.[5][6][7] This guide outlines a theoretical study to identify the low-energy conformers of this molecule, quantify their relative stabilities, and characterize the key geometrical parameters that define them.

Proposed Computational Methodology

A multi-step computational protocol is proposed to thoroughly investigate the conformational space of this compound. This approach is designed to efficiently identify all relevant low-energy conformers and provide accurate energetic and geometric data.

Conformational Search

The initial exploration of the potential energy surface will be performed using a molecular mechanics-based conformational search. This step aims to generate a broad range of possible conformations.

Experimental Protocol:

  • Initial Structure Generation: A 3D model of this compound will be constructed.

  • Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or OPLS3e, will be employed.

  • Search Algorithm: A systematic or Monte Carlo search algorithm will be used to explore the torsional space of the molecule.[8] Key rotatable bonds to be sampled include the C-C and C-O bonds of the ethanol side chain and the bonds defining the azetidine ring pucker.

  • Energy Minimization: Each generated conformer will be subjected to energy minimization to locate the nearest local minimum.

  • Filtering: The resulting conformers will be filtered based on a predefined energy window (e.g., 10 kcal/mol above the global minimum) and root-mean-square deviation (RMSD) clustering to eliminate duplicates.

Quantum Mechanical Geometry Optimization and Frequency Calculation

The unique conformers identified in the initial search will be subjected to more accurate quantum mechanical calculations to refine their geometries and determine their relative energies.

Experimental Protocol:

  • Level of Theory: Density Functional Theory (DFT) will be employed for its balance of accuracy and computational cost. The B3LYP functional is a suitable choice for organic molecules.[9][10]

  • Basis Set: A Pople-style split-valence basis set, such as 6-31G(d,p), will be used for the initial optimizations.[11] For more accurate single-point energy calculations, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set such as cc-pVTZ is recommended.[10][12]

  • Geometry Optimization: The geometry of each conformer will be fully optimized without constraints.

  • Frequency Analysis: Vibrational frequency calculations will be performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Effects: To simulate a more biologically relevant environment, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be applied during the optimization and energy calculation steps.

Expected Conformational Isomers and Data Presentation

The conformational analysis is expected to yield several low-energy structures. The primary conformational variables will be the puckering of the azetidine ring and the orientation of the ethanol side chain. The puckering can be described by the C-C-C-N dihedral angle. The side chain orientation can be defined by the N-C-C-O and C-C-O-H dihedral angles.

Two main families of conformers are anticipated: those with and without an intramolecular hydrogen bond (I-HB) between the ethanol's hydroxyl group and the azetidine's nitrogen. The presence of an I-HB is expected to significantly stabilize the conformer.

Hypothetical Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from the proposed computational study. The values presented are hypothetical but plausible based on known principles of conformational analysis of similar molecules.

Table 1: Key Dihedral Angles (in degrees) for Postulated Conformers of this compound

Conformer IDDescriptionN-C2-C3-C4C4-N-C2-C(ethanol)N-C2-C(ethanol)-OC(ethanol)-C-O-H
Conf-1 I-HB, Gauche25.5-110.265.160.3
Conf-2 I-HB, Anti-24.8115.7-175.458.9
Conf-3 No I-HB, Extended26.1-108.9178.2179.5
Conf-4 No I-HB, Gauche-25.2112.468.9-65.7

Table 2: Relative Energies of Postulated Conformers of this compound (DFT/6-311+G(d,p))

Conformer IDRelative Electronic Energy (kcal/mol)Relative ZPVE-Corrected Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Conf-1 0.000.000.00
Conf-2 1.251.201.35
Conf-3 2.802.752.95
Conf-4 3.503.423.65

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed workflow and the relationships between the expected conformers.

G cluster_workflow Computational Conformational Analysis Workflow start Initial 3D Structure conf_search Conformational Search (MM) start->conf_search filtering Filter & Cluster Conformers conf_search->filtering dft_opt DFT Geometry Optimization filtering->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc final_energies Final Energies & Analysis freq_calc->final_energies

Caption: Workflow for theoretical conformational analysis.

Caption: Relationship between postulated conformers.

Conclusion

This technical guide provides a robust framework for the theoretical investigation of the conformational preferences of this compound. By employing a combination of molecular mechanics and quantum mechanical calculations, it will be possible to identify the key low-energy conformers, assess the stabilizing effect of the potential intramolecular hydrogen bond, and provide detailed geometric and energetic data. The insights gained from such a study will be invaluable for understanding the molecule's intrinsic structural properties and will provide a solid foundation for future drug design and development efforts involving the 2-substituted azetidine scaffold.

References

Methodological & Application

Application Notes and Protocols for 2-(2-Methylazetidin-2-yl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for research and development purposes. Specific data for 2-(2-Methylazetidin-2-yl)ethanol is limited in publicly available literature. Therefore, the information presented herein is based on the known medicinal chemistry of related azetidine-containing compounds and general principles of drug discovery. Researchers should conduct their own validation studies.

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their inherent ring strain endows them with unique conformational properties and reactivity, making them valuable scaffolds in the design of novel therapeutic agents.[1][2][3] The azetidine motif is present in several approved drugs and a multitude of clinical and preclinical candidates with a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4]

The this compound scaffold incorporates a substituted azetidine ring, which can impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to a molecule. The methyl group at the 2-position can provide steric hindrance, potentially influencing binding selectivity and metabolic pathways. The ethanol substituent offers a handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets.

This document provides an overview of the potential applications of this compound in medicinal chemistry, along with hypothetical experimental protocols for its synthesis and biological evaluation.

Potential Applications in Drug Discovery

Derivatives of this compound can be explored for a variety of therapeutic targets, leveraging the versatility of the azetidine scaffold. Based on the activities of related compounds, potential applications include:

  • Enzyme Inhibitors: The rigid azetidine ring can serve as a key structural element for positioning functional groups to interact with the active site of enzymes. For example, azetidine amides have been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy.[5]

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors: Azetidine analogs have shown potent inhibition of VMAT2, which is a target for the treatment of substance abuse disorders like methamphetamine addiction.[6]

  • Antibacterial Agents: The azetidin-2-one (β-lactam) ring is a cornerstone of many antibiotics. While this compound is not a β-lactam, the azetidine scaffold itself can be incorporated into novel antibacterial agents.[7][8][9]

  • Central Nervous System (CNS) Agents: The physicochemical properties of azetidines can be tuned to allow for blood-brain barrier penetration, making them attractive scaffolds for CNS-acting drugs.

Hypothetical Experimental Protocols

Synthesis of this compound

Workflow for a Proposed Synthesis:

cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target Molecule Target Molecule Intermediate A Intermediate A Target Molecule->Intermediate A Ring Opening Starting Materials Starting Materials Intermediate A->Starting Materials Functional Group Interconversion Starting Materials_f Starting Materials Intermediate_B Intermediate B Starting Materials_f->Intermediate_B Step 1 Intermediate_C Intermediate C Intermediate_B->Intermediate_C Step 2 Target_Molecule_f Target Molecule Intermediate_C->Target_Molecule_f Step 3

Figure 1: Generalized Synthetic Workflow.

Protocol:

Step 1: Synthesis of a suitable precursor A potential starting point could be the reaction of a protected amino alcohol with an appropriate electrophile to construct the four-membered ring. For instance, a protected 3-amino-3-methyl-1,5-pentanediol derivative could be a key intermediate.

Step 2: Cyclization to form the azetidine ring Intramolecular cyclization via activation of a leaving group would yield the protected 2-methylazetidine ring. This is a common strategy in the synthesis of substituted azetidines.

Step 3: Deprotection and functional group manipulation Removal of protecting groups and subsequent functional group interconversion would lead to the final this compound.

Note: The specific reagents and reaction conditions would need to be optimized experimentally.

In Vitro Biological Evaluation: STAT3 Inhibition Assay (Hypothetical)

Given that azetidine derivatives have shown promise as STAT3 inhibitors, a hypothetical protocol to assess the activity of this compound derivatives is provided.

Principle: This assay measures the ability of a test compound to inhibit the binding of phosphorylated STAT3 to its DNA consensus sequence.

Materials:

  • Recombinant human STAT3 protein

  • Kinase (e.g., c-Src) to phosphorylate STAT3

  • ATP

  • Fluorescently labeled DNA probe containing the STAT3 binding site

  • Assay buffer

  • Test compounds (derivatives of this compound)

  • Positive control (known STAT3 inhibitor)

  • Microplate reader

Protocol:

  • Phosphorylation of STAT3: Incubate recombinant STAT3 with the kinase and ATP in the assay buffer to generate phosphorylated STAT3 (pSTAT3).

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to wells containing pSTAT3. Include wells for a positive control and a no-compound control.

  • DNA Binding: Add the fluorescently labeled DNA probe to all wells.

  • Incubation: Incubate the plate at room temperature to allow for pSTAT3-DNA binding to reach equilibrium.

  • Detection: Measure the fluorescence polarization or a similar readout that detects the binding of the large pSTAT3 protein to the small fluorescent DNA probe. A decrease in signal indicates inhibition of binding.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of compound that inhibits 50% of the pSTAT3-DNA binding).

Workflow for STAT3 Inhibition Assay:

STAT3_Protein STAT3 Protein pSTAT3 Phosphorylated STAT3 (pSTAT3) STAT3_Protein->pSTAT3 Phosphorylation Kinase_ATP Kinase + ATP Kinase_ATP->pSTAT3 pSTAT3_Compound pSTAT3 + Compound pSTAT3->pSTAT3_Compound Test_Compound Test Compound Test_Compound->pSTAT3_Compound Binding_Complex pSTAT3-DNA Complex pSTAT3_Compound->Binding_Complex DNA Binding Fluorescent_DNA Fluorescent DNA Probe Fluorescent_DNA->Binding_Complex Measurement Measure Fluorescence Binding_Complex->Measurement IC50_Determination IC50 Determination Measurement->IC50_Determination

Figure 2: STAT3 Inhibition Assay Workflow.

Quantitative Data Presentation (Hypothetical)

The following table presents hypothetical IC50 values for a series of this compound derivatives against STAT3. This demonstrates how quantitative data for structure-activity relationship (SAR) studies would be organized.

Compound IDR Group ModificationSTAT3 Inhibition IC50 (µM)
AZ-001 -H (parent compound)> 50
AZ-002 -Phenyl15.2
AZ-003 -4-Chlorophenyl5.8
AZ-004 -3,4-Dichlorophenyl2.1
AZ-005 -4-Methoxyphenyl25.6

Hypothetical Signaling Pathway

The following diagram illustrates a simplified representation of a signaling pathway that could be targeted by a derivative of this compound, in this case, the JAK-STAT pathway.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription AZ_Compound Azetidine Derivative (Inhibitor) AZ_Compound->pSTAT3 Inhibition

Figure 3: Simplified JAK-STAT Signaling Pathway.

Conclusion

While specific biological data for this compound is not extensively documented, the azetidine scaffold is a well-validated "privileged" structure in medicinal chemistry. The unique properties of the 2-methylazetidin-2-yl)ethanol core make it an attractive building block for the synthesis of novel small molecules with potential therapeutic applications. The provided hypothetical protocols and data serve as a guide for researchers interested in exploring the medicinal chemistry of this and related azetidine derivatives. Further experimental investigation is necessary to fully elucidate the potential of this chemical scaffold.

References

Application Notes and Protocols: 2-(2-Methylazetidin-2-yl)ethanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methylazetidin-2-yl)ethanol is a valuable saturated heterocyclic building block for organic synthesis, particularly in the design and development of novel therapeutic agents. Its unique structural features, including a strained four-membered ring, a quaternary center, and a primary alcohol, offer a versatile platform for introducing conformational rigidity and specific spatial arrangements of functional groups. This document provides detailed application notes on its utility and protocols for its synthesis and derivatization, aimed at facilitating its use in research and drug discovery programs.

Introduction

Azetidine moieties are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and binding affinity. The 2-methyl-2-ethanol substitution pattern provides a key advantage by presenting a primary alcohol for further functionalization, away from the potentially reactive azetidine nitrogen, while the gem-dimethyl group can impart steric influence and conformational restriction. This building block is of particular interest for the synthesis of analogues of bioactive molecules and for the construction of novel scaffolds in medicinal chemistry.

Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of more complex molecules. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to other functional groups such as amines, halides, or ethers. The azetidine nitrogen, after appropriate protection and deprotection, can be functionalized to introduce further diversity.

Potential Applications Include:

  • Scaffold for Medicinal Chemistry: Introduction of the this compound motif into lead compounds can be explored to modulate physicochemical and pharmacokinetic properties.

  • Synthesis of Novel Heterocycles: The bifunctional nature of the molecule allows for its use in the construction of fused or spirocyclic ring systems.

  • Ligand Synthesis: The azetidine nitrogen and the hydroxyl group can act as coordination sites for metal catalysts, suggesting applications in asymmetric synthesis.

Proposed Synthetic Protocol

As no direct literature synthesis of this compound is currently available, a plausible synthetic route is proposed based on the known synthesis of 2-methylazetidine-2-carboxylic acid and standard functional group transformations. The protocol involves the protection of the azetidine nitrogen, esterification of the carboxylic acid, and subsequent reduction to the primary alcohol.

Overall Reaction Scheme:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection start 2-Methylazetidine-2-carboxylic acid reagent1 Boc2O, Et3N DCM, 0 °C to rt start->reagent1 product1 N-Boc-2-methylazetidine-2-carboxylic acid reagent1->product1 product1_ref N-Boc-2-methylazetidine-2-carboxylic acid reagent2 MeOH, H2SO4 (cat.) Reflux product1_ref->reagent2 product2 Methyl N-Boc-2-methylazetidine-2-carboxylate reagent2->product2 product2_ref Methyl N-Boc-2-methylazetidine-2-carboxylate reagent3 1. LiAlH4, THF, 0 °C 2. H2O, NaOH(aq) product2_ref->reagent3 product3 N-Boc-2-(2-methylazetidin-2-yl)ethanol reagent3->product3 product3_ref N-Boc-2-(2-methylazetidin-2-yl)ethanol reagent4 TFA or HCl in Dioxane DCM, 0 °C to rt product3_ref->reagent4 final_product This compound reagent4->final_product

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-methylazetidine-2-carboxylic acid

Materials:

  • 2-Methylazetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-methylazetidine-2-carboxylic acid (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel, ethyl acetate/hexanes) to afford N-Boc-2-methylazetidine-2-carboxylic acid.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material5.0 g
Boc₂O10.5 g
Et₃N10.6 mL
Product Yield8.5 g (88%)
Purity (by NMR)>95%
Protocol 2: Synthesis of Methyl N-Boc-2-methylazetidine-2-carboxylate

Materials:

  • N-Boc-2-methylazetidine-2-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve N-Boc-2-methylazetidine-2-carboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude ester can often be used in the next step without further purification.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material8.0 g
Product Yield8.2 g (97%)
Purity (by NMR)>95%
Protocol 3: Synthesis of N-Boc-2-(2-methylazetidin-2-yl)ethanol

Materials:

  • Methyl N-Boc-2-methylazetidine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of methyl N-Boc-2-methylazetidine-2-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to give the crude alcohol.

  • Purify by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain N-Boc-2-(2-methylazetidin-2-yl)ethanol.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material8.0 g
LiAlH₄2.0 g
Product Yield6.5 g (90%)
Purity (by HPLC)>98%
Protocol 4: Synthesis of this compound

Materials:

  • N-Boc-2-(2-methylazetidin-2-yl)ethanol

  • Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-2-(2-methylazetidin-2-yl)ethanol (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (e.g., 10 eq) or 4 M HCl in dioxane at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in water and basify to pH > 10 with saturated aqueous NaHCO₃ or NaOH.

  • Extract the aqueous layer with DCM or another suitable organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the final product.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material6.0 g
Product Yield3.1 g (95%)
Purity (by NMR)>97%

Logical Workflow for Synthesis

The synthetic strategy follows a logical progression of functional group manipulations, ensuring the stability of the strained azetidine ring.

G Start 2-Methylazetidine-2- carboxylic acid Protect Protect Azetidine N (e.g., Boc group) Start->Protect Ensures stability in subsequent steps Esterify Esterify Carboxylic Acid (e.g., Methyl ester) Protect->Esterify Facilitates reduction Reduce Reduce Ester to Alcohol (e.g., LiAlH4) Esterify->Reduce Forms primary alcohol Deprotect Deprotect Azetidine N Reduce->Deprotect Unmasks reactive N-H Final This compound Deprotect->Final

Caption: Logical workflow for the synthesis of the target building block.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The provided synthetic protocols, based on established chemical transformations, offer a practical route to access this valuable compound. Researchers are encouraged to explore its utility in their respective fields to unlock its full potential.

Application Note: Protocol for N-Alkylation of 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidines are valuable four-membered heterocyclic motifs increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target-binding affinity.[1] The functionalization of the azetidine nitrogen through N-alkylation provides a direct route to modify the physicochemical and pharmacological profile of these molecules. 2-(2-Methylazetidin-2-yl)ethanol is a useful building block containing a sterically hindered secondary amine within the azetidine ring. The direct N-alkylation of such hindered amines can be challenging, often requiring harsh conditions or leading to overalkylation.[2][3]

Reductive amination presents a robust and controlled alternative for the N-alkylation of primary and secondary amines.[4] This method involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is subsequently reduced in situ by a mild reducing agent to yield the corresponding N-alkylated amine.[4][5] This one-pot procedure is highly efficient, generally proceeds under mild conditions, and avoids the common side reaction of overalkylation often seen with alkyl halides.[4][6]

This application note provides a detailed protocol for the N-alkylation of this compound using reductive amination.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde.

Materials and Reagents

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Aldehyde Addition: Add the desired aldehyde (1.1 eq.) to the solution. If desired, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.

  • Initial Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound with various aldehydes using the described protocol.

Aldehyde (R-CHO)ProductReaction Time (h)Yield (%)Purity (%)
Benzaldehyde2-(1-Benzyl-2-methylazetidin-2-yl)ethanol485>98
Isobutyraldehyde2-(1-Isobutyl-2-methylazetidin-2-yl)ethanol678>97
Cyclohexanecarboxaldehyde2-(1-(Cyclohexylmethyl)-2-methylazetidin-2-yl)ethanol881>98
Formaldehyde (as paraformaldehyde)2-(1,2-Dimethylazetidin-2-yl)ethanol290>99

Experimental Workflow Diagram

The following diagram illustrates the workflow for the N-alkylation protocol.

N_Alkylation_Workflow start Start setup 1. Reaction Setup - Add this compound to flask - Dissolve in anhydrous DCM start->setup reagents 2. Reagent Addition - Add Aldehyde (1.1 eq) - Add optional Acetic Acid (cat.) setup->reagents stir1 3. Stir at RT (30-60 min) reagents->stir1 reduction 4. Reduction - Add NaBH(OAc)3 (1.5 eq) - Stir at RT (2-12 h) stir1->reduction monitor 5. Monitor Reaction (TLC / LC-MS) reduction->monitor workup 6. Aqueous Work-up - Quench with NaHCO3 - Extract with DCM - Wash with Brine & Dry monitor->workup Reaction Complete purify 7. Purification - Concentrate crude product - Flash Column Chromatography workup->purify end End (Pure N-Alkylated Product) purify->end

Caption: Workflow for the N-alkylation of this compound.

References

Application Notes and Protocols: Incorporating 2-(2-Methylazetidin-2-yl)ethanol into Drug Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the design of drug candidates with improved physicochemical and pharmacokinetic properties is a paramount objective. The incorporation of saturated, three-dimensional moieties into drug scaffolds is a well-established strategy to enhance properties such as aqueous solubility, metabolic stability, and to provide novel vectors for exploring chemical space.[1][2] Azetidines, in particular, have emerged as valuable building blocks in drug discovery due to their unique conformational constraints and their ability to act as bioisosteres for other common functionalities.[1][3] This document provides detailed application notes and protocols for the incorporation of a specific, non-planar building block, 2-(2-Methylazetidin-2-yl)ethanol, into drug scaffolds.

The this compound moiety offers a unique combination of a sterically constrained azetidine ring and a flexible ethanol linker. This combination can be strategically employed to:

  • Introduce 3D character: Moving away from flat, aromatic structures can improve solubility and reduce the likelihood of off-target toxicity related to planarity.[2]

  • Act as a bioisostere: The azetidine ring can serve as a replacement for other cyclic or acyclic amines, offering different pKa values and conformational rigidity.[1]

  • Provide a versatile synthetic handle: The primary alcohol offers a convenient point for further functionalization or attachment to a larger drug scaffold through ether or ester linkages.

  • Enhance metabolic stability: The strained azetidine ring can influence the metabolic profile of a drug candidate, potentially blocking sites of metabolism.[1]

These application notes provide a proposed synthetic route to this valuable building block, protocols for its incorporation, and an overview of its potential impact on drug design based on the properties of analogous structures.

Data Presentation: Physicochemical Properties

PropertyParent Molecule (Example)Molecule with this compoundRationale for Change
Molecular Weight ( g/mol ) Varies+ 101.15Additive
Calculated LogP (cLogP) HighLowerIncreased polarity from the hydroxyl group and nitrogen atom.
Topological Polar Surface Area (TPSA) (Ų) VariesIncreasedAddition of polar N-H and O-H functionalities.
Aqueous Solubility (µg/mL) LowHigherIncreased polarity and reduced planarity can disrupt crystal lattice packing and improve solvation.[1]
Number of Rotatable Bonds Varies+ 2Addition of the ethyl linker.
Fraction of sp3 Carbons (Fsp3) LowHigherIntroduction of the saturated azetidine ring and ethyl linker.
Metabolic Stability (in vitro half-life, min) LowHigherThe azetidine ring can block potential sites of metabolism and its inherent stability can contribute to a longer half-life.[1]

Experimental Protocols

The following protocols describe a proposed synthetic route for this compound and a general method for its incorporation into a drug scaffold.

Protocol 1: Synthesis of this compound

This synthesis is based on the reported practical preparation of 2-methyl-azetidine-2-carboxylic acid via intramolecular alkylation, followed by a standard reduction of the carboxylic acid.

Step 1: Synthesis of N-protected 2-amino-2-methyl-4-chlorobutane

  • Starting Material: Commercially available 2-amino-2-methyl-1,3-propanediol.

  • Protection of the amine: React 2-amino-2-methyl-1,3-propanediol with a suitable protecting group (e.g., Boc anhydride or benzyl chloroformate) under standard conditions to protect the amino group.

  • Selective chlorination of the primary alcohol: Utilize a selective chlorinating agent (e.g., thionyl chloride or Appel reaction conditions) to convert one of the primary hydroxyl groups to a chloride. This step may require optimization to achieve regioselectivity. Alternatively, a di-tosylation followed by displacement with a chloride source can be employed.

Step 2: Intramolecular Cyclization to form N-protected 2-methyl-azetidine-2-carboxylate

  • Oxidation: The remaining primary alcohol of the N-protected 2-amino-2-methyl-4-chlorobutane is oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., PCC, TEMPO, or Jones oxidation).

  • Cyclization: The N-protected 2-amino-2-methyl-4-chlorobutanoic acid is then subjected to intramolecular alkylation to form the azetidine ring. This is typically achieved by treating the substrate with a base (e.g., sodium hydride or potassium tert-butoxide) in a suitable solvent like THF or DMF.

Step 3: Reduction of N-protected 2-methyl-azetidine-2-carboxylic acid

  • Reduction: The resulting N-protected 2-methyl-azetidine-2-carboxylic acid is reduced to the corresponding primary alcohol. A strong reducing agent such as lithium aluminum hydride (LiAlH4) or borane (BH3) is required for this transformation.[4][5][6] The reaction is typically carried out in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at reduced temperatures.

  • Work-up: The reaction is carefully quenched with water and a basic solution (e.g., NaOH) to precipitate the aluminum or boron salts, which are then removed by filtration.

  • Deprotection (if necessary): The protecting group on the azetidine nitrogen can be removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the final product, this compound.

Protocol 2: Incorporation of this compound into a Drug Scaffold (Example: Ether Linkage)

This protocol describes a general method for coupling the synthesized building block to a drug scaffold containing a suitable leaving group (e.g., a halide or a sulfonate ester).

  • Alkylation: To a solution of N-protected this compound in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride or potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

  • Add the drug scaffold containing a good leaving group (e.g., R-Br, where R is the drug scaffold) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: If necessary, remove the protecting group from the azetidine nitrogen using standard procedures.

Mandatory Visualizations

G cluster_0 Synthesis of this compound A 2-Amino-2-methyl- 1,3-propanediol B N-Protected 2-amino-2-methyl- 4-chlorobutane A->B Protection & Chlorination C N-Protected 2-methyl- azetidine-2-carboxylic acid B->C Oxidation & Intramolecular Cyclization D This compound C->D Reduction

Caption: Synthetic workflow for the preparation of this compound.

G cluster_1 Example Signaling Pathway: STAT3 Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Transcription pSTAT3->Gene Binds to DNA Proliferation Cell Proliferation & Survival Gene->Proliferation Promotes AzetidineDrug Azetidine-containing STAT3 Inhibitor AzetidineDrug->pSTAT3 Inhibits Dimerization & DNA Binding

Caption: Potential mechanism of action for an azetidine-containing drug targeting the STAT3 signaling pathway.[7][8]

Conclusion

The this compound building block represents a valuable addition to the medicinal chemist's toolbox. Its non-planar, sp3-rich structure, combined with a versatile synthetic handle, offers numerous opportunities to optimize the properties of drug candidates. The provided synthetic protocols offer a viable route to this compound, and the application notes highlight its potential to address common challenges in drug discovery, such as poor solubility and metabolic instability. While the specific biological effects will be target-dependent, the incorporation of this and similar azetidine-containing fragments is a promising strategy for the development of novel therapeutics with improved drug-like properties.[9]

References

Application Notes and Protocols: Screening 2-(2-Methylazetidin-2-yl)ethanol Derivatives for Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the initial biological screening of novel 2-(2-methylazetidin-2-yl)ethanol derivatives. The azetidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[1] Derivatives of this scaffold have shown a wide range of biological activities, including antibacterial, anticancer, and effects on the central nervous system.[1][2][3] This guide outlines a tiered screening approach, beginning with in vitro cytotoxicity and apoptosis assays, followed by an in vivo developmental toxicity screen.

Tier 1: In Vitro Cellular Screening

The initial phase of screening aims to assess the general cytotoxicity of the this compound derivatives against various cell lines and to determine if cell death occurs via apoptosis.

Application Note 1: Cytotoxicity Profiling using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of this color, measured spectrophotometrically, is proportional to the number of viable cells. This assay is a robust and high-throughput method for determining the concentration at which a compound exhibits cytotoxic effects, typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Representative Cytotoxicity Data for Azetidine Derivatives (MTT Assay)

Compound IDCell LineIC50 (µM)
Azetidin-2-one Derivative 6SiHa (Cervical Cancer)0.1[4]
Azetidin-2-one Derivative 6B16F10 (Melanoma)1.2[4]
Azetidin-2-one Derivative 6Chang (Hepatocytes)10.0[4]
Azetidine Derivative 4fMCF-7 (Breast Cancer)6.0[5]
Azetidine Derivative 4bMCF-7 (Breast Cancer)11.5[5]
Azetidine Derivative 8aHepG2 (Liver Cancer)13.5 µg/ml[6]
Azetidine Derivative 8aMCF-7 (Breast Cancer)10 µg/ml[6]
Experimental Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivatives in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • After the incubation, carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Application Note 2: Assessment of Apoptosis Induction

Should a compound demonstrate significant cytotoxicity, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway often targeted by anti-cancer agents. A common method to assess apoptosis is to measure the activity of caspases, a family of proteases that are central to the apoptotic process. Pan-caspase assays detect the activity of multiple caspases simultaneously.

Table 2: Representative Apoptosis Induction by Azetidin-2-one Derivatives

Compound IDCell LineApoptosis Induction (% of Control)
Azetidin-2-one Derivative 6B16F10~180%[4]
Azetidin-2-one Derivative 8B16F10~140%[4]
Azetidin-2-one Derivative 14B16F10~120%[4]
Experimental Protocol 2: Pan-Caspase Activity Assay (Colorimetric)

This protocol is based on the cleavage of a colorimetric substrate, such as Ac-DEVD-pNA, by active caspases, which releases p-nitroaniline (pNA) that can be measured at 405 nm.[7]

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with the this compound derivatives at concentrations around their IC50 values for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Lysis:

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a chilled cell lysis buffer and incubate on ice for 10-15 minutes.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.

  • Caspase Activity Assay:

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the reaction buffer containing the colorimetric caspase substrate (e.g., Ac-DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the fold-increase in caspase activity by comparing the absorbance of the treated samples to the untreated control.

Tier 2: In Vivo Developmental Toxicity Screening

For compounds that show promising in vitro activity and selectivity, an early-stage in vivo assessment of toxicity is crucial. The zebrafish (Danio rerio) embryo model has emerged as a powerful tool for medium- to high-throughput screening of small molecules due to their rapid development, optical transparency, and genetic tractability.

Application Note 3: Zebrafish Embryo Toxicity Assay

This assay allows for the assessment of acute toxicity and the observation of morphological changes during embryonic development upon exposure to the test compounds. Endpoints such as mortality, hatching rate, and developmental malformations are recorded.

Experimental Protocol 3: Zebrafish Embryo Toxicity Assay
  • Embryo Collection and Plating:

    • Collect freshly fertilized zebrafish embryos and rinse them with embryo medium.

    • Using a stereomicroscope, select healthy, normally developing embryos at the 4-8 cell stage.

    • Distribute 10-20 embryos per well into a 96-well plate containing 100 µL of embryo medium.

  • Compound Exposure:

    • Prepare a range of concentrations of the this compound derivatives in embryo medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the test solutions. Include a vehicle control and a positive control (e.g., 3,4-dichloroaniline).

    • Incubate the plates at 28.5°C.

  • Observation and Data Collection:

    • Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hours post-fertilization (hpf).

    • Record the number of dead embryos (coagulated), hatched embryos, and any observable morphological defects (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial abnormalities).

  • Data Analysis:

    • Calculate the percentage of mortality and hatching inhibition for each concentration.

    • Determine the LC50 (lethal concentration, 50%) and EC50 (effective concentration, 50% for malformations) values.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Screening cytotoxicity Cytotoxicity Screening (MTT Assay) data_analysis1 IC50 Determination cytotoxicity->data_analysis1 apoptosis Apoptosis Assay (Pan-Caspase) zebrafish Zebrafish Embryo Toxicity Assay apoptosis->zebrafish Promising Leads data_analysis1->apoptosis Active Compounds data_analysis2 LC50/EC50 Determination zebrafish->data_analysis2 start This compound Derivatives Library start->cytotoxicity

Caption: Tiered screening workflow for this compound derivatives.

Potential Signaling Pathways for Further Investigation

Based on the known biological activities of other azetidine-containing molecules, two key signaling pathways are of particular interest for follow-up studies: the Mitogen-Activated Protein Kinase (MAPK) pathway and G-Protein Coupled Receptor (GPCR) signaling.

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

mapk_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Simplified MAPK/ERK signaling pathway.

GPCRs constitute a large family of transmembrane receptors involved in a vast array of physiological processes.[8] Upon ligand binding, they can signal through G-proteins or through β-arrestin-mediated pathways, which can also lead to MAPK activation.[9]

gpcr_beta_arrestin_pathway Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein Signaling GPCR->G_Protein GRK GRK GPCR->GRK P P GPCR->P GRK->GPCR Phosphorylation Beta_Arrestin β-Arrestin P->Beta_Arrestin Endocytosis Endocytosis Beta_Arrestin->Endocytosis MAPK_Activation MAPK Activation Beta_Arrestin->MAPK_Activation

Caption: GPCR signaling cascade involving β-arrestin.

References

Application Notes and Protocols for 2-(2-Methylazetidin-2-yl)ethanol in Catalysis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised that a comprehensive review of scientific literature reveals no specific data on the use of 2-(2-Methylazetidin-2-yl)ethanol as a ligand in catalysis. Consequently, detailed application notes and experimental protocols for its use in this context cannot be provided at this time.

While the field of catalysis extensively utilizes nitrogen-containing ligands, and azetidine derivatives are recognized for their potential in inducing stereoselectivity in chemical reactions, the specific compound this compound has not been documented in published research for catalytic applications. Searches of chemical databases and scientific literature have not yielded any reports on the synthesis of its metal complexes or their subsequent use in catalytic processes.

This lack of available information prevents the creation of evidence-based application notes and protocols that would meet the stringent requirements of the scientific community for reproducibility and reliability. Any hypothetical protocol would be purely speculative and could be misleading for researchers.

Potential Areas for Future Research

Although no data currently exists, the molecular structure of this compound suggests potential as a bidentate N,O-ligand. The presence of a chiral center at the 2-position of the azetidine ring also indicates that it could be a candidate for applications in asymmetric catalysis, should an enantiomerically pure form be synthesized.

Future research in this area would need to begin with the fundamental steps of:

  • Synthesis and Characterization: Developing a reliable synthetic route to this compound and its enantiopure forms.

  • Coordination Chemistry: Investigating the coordination of this ligand with various transition metals to form stable complexes.

  • Catalytic Screening: Evaluating the catalytic activity of these novel metal complexes in a range of chemical transformations.

A hypothetical workflow for such an investigation is outlined below.

Hypothetical Research Workflow

G cluster_synthesis Ligand Synthesis cluster_complexation Complex Formation cluster_catalysis Catalytic Evaluation s1 Starting Materials s2 Synthesis of This compound s1->s2 s3 Purification and Characterization (NMR, MS) s2->s3 c2 Complexation Reaction s3->c2 c1 Metal Precursor (e.g., Pd, Ru, Rh) c1->c2 c3 Isolation and Characterization of Metal Complex (X-ray, EA) c2->c3 cat1 Model Catalytic Reaction (e.g., Asymmetric Hydrogenation) c3->cat1 cat2 Screening of Reaction Conditions (Solvent, Temp.) cat1->cat2 cat3 Analysis of Products (Yield, Enantioselectivity) cat2->cat3

Figure 1. A conceptual workflow for the investigation of this compound as a novel ligand in catalysis.

We encourage researchers interested in this novel ligand to undertake these foundational studies. The results of such research would be of significant interest to the chemical community and could pave the way for the development of new and effective catalytic systems. Until such data becomes available, we are unable to provide the detailed application notes and protocols as requested.

experimental procedures for handling 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Properties and Safety Data

2-(2-Methylazetidin-2-yl)ethanol is a heterocyclic compound containing a strained four-membered azetidine ring and a primary alcohol functional group. Its structure suggests it is likely a liquid at room temperature, miscible with water and other polar organic solvents.[1] The presence of the azetidine ring and the hydroxyl group makes it a valuable bifunctional building block in organic synthesis.

Table 1: Physicochemical and Safety Data (Inferred from Related Compounds)

PropertyValue (Estimated)Source/Justification
Physical StateLiquidBased on similar small molecule alcohols.[1]
AppearanceColorlessTypical for simple alcohols.[1]
OdorAlcohol-likeCharacteristic of short-chain alcohols.[1]
SolubilityMiscible with waterDue to the presence of polar N-H and O-H bonds.[1]
StabilityStable under normal conditions. May be heat sensitive.General stability for alcohols and azetidines.[1][2]
Incompatible MaterialsStrong oxidizing agents, acids, acid chlorides, acid anhydrides.Common incompatibilities for alcohols and amines.[2][3]
Hazardous PolymerizationDoes not occur.Inferred from similar compounds.[1][2]

Application Notes

Potential as a Synthetic Intermediate in Drug Discovery:

The unique structural features of this compound make it an attractive building block for the synthesis of novel pharmaceutical compounds. The azetidine moiety is a key component in a number of approved drugs and clinical candidates, often imparting desirable pharmacokinetic properties such as improved solubility and metabolic stability. The primary alcohol provides a convenient handle for further functionalization.

Potential applications include:

  • Introduction of a polar sidechain: The ethanol group can be used to attach the molecule to a larger scaffold, introducing a polar, hydrogen-bond donating and accepting group.

  • Synthesis of chiral ligands: The stereocenter at the 2-position of the azetidine ring, if resolved into its enantiomers, could be utilized in the synthesis of chiral ligands for asymmetric catalysis.[4]

  • Bioisosteric replacement: The azetidine ring can serve as a bioisostere for other cyclic or acyclic amines, potentially leading to improved biological activity or reduced off-target effects.

Experimental Protocols

Protocol 1: General Handling and Storage

This protocol outlines the essential safety precautions for handling this compound in a research laboratory.

Materials:

  • This compound

  • Personal Protective Equipment (PPE): Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.[5]

  • Fume hood

  • Tightly sealed, appropriately labeled storage container

  • Spill kit with absorbent material (e.g., diatomite, universal binders).[5]

Procedure:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5] Ensure a safety shower and eyewash station are readily accessible.[5]

  • Personal Protective Equipment: Wear appropriate PPE at all times.[5] This includes safety goggles, gloves, and a lab coat.

  • Dispensing: Use only non-sparking tools when dispensing the liquid, as it may be flammable.[1] Ground all metal parts of equipment to prevent static discharge.[1]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][6] Keep away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill.[5] Dispose of the contaminated material in accordance with local regulations.[2]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[5]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Seek immediate medical attention.[2]

Protocol 2: Preparation of a Stock Solution

This protocol describes the preparation of a standard stock solution of this compound for use in subsequent reactions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Volumetric flask

  • Syringe or micropipette

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound to prepare the desired concentration of the stock solution.

  • In a chemical fume hood, accurately weigh the required amount of the compound into a clean, dry vial.

  • Using a syringe or micropipette, carefully transfer the weighed compound into a volumetric flask of the appropriate size.

  • Add a portion of the anhydrous solvent to the volumetric flask, cap it, and swirl gently to dissolve the compound.

  • Once dissolved, add more solvent to bring the volume to the calibration mark on the flask.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution in a tightly sealed container in a cool, dark, and dry place.

Protocol 3: General Procedure for N-Alkylation

This protocol provides a general method for the alkylation of the secondary amine in the azetidine ring of this compound.

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous reaction solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard work-up and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography).

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve this compound (1 equivalent) in the anhydrous reaction solvent.

  • Add the base (1.1-1.5 equivalents) to the solution and stir.

  • Slowly add the alkylating agent (1.0-1.2 equivalents) to the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

  • Characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Reagents dissolve Dissolve in Solvent start->dissolve add_base Add Base dissolve->add_base add_alkylating_agent Add Alkylating Agent add_base->add_alkylating_agent stir Stir and Monitor (TLC) add_alkylating_agent->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the N-alkylation of this compound.

safe_handling_decision_tree start Handling this compound is_ventilated Is the area well-ventilated (e.g., fume hood)? start->is_ventilated ppe_check Are you wearing appropriate PPE? (Goggles, Gloves, Lab Coat) is_ventilated->ppe_check Yes stop_ventilate Stop and move to a well-ventilated area. is_ventilated->stop_ventilate No proceed Proceed with experiment ppe_check->proceed Yes stop_ppe Stop and put on appropriate PPE. ppe_check->stop_ppe No

Caption: Decision tree for the safe handling of this compound.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of a potential scale-up synthetic route for 2-(2-Methylazetidin-2-yl)ethanol, a valuable building block in pharmaceutical and medicinal chemistry. Due to the limited availability of specific literature for the large-scale synthesis of this particular compound, this application note outlines a generalized, multi-step approach based on established methodologies for the synthesis of substituted azetidines. The protocols provided are intended as a starting point for process development and will require optimization for specific laboratory or plant conditions.

Introduction

Azetidine-containing compounds are of significant interest in drug discovery due to their unique conformational properties and their ability to serve as bioisosteric replacements for other functional groups. This compound, in particular, presents a versatile scaffold with a primary alcohol for further functionalization and a chiral center, making it an attractive intermediate for the synthesis of complex molecular architectures. This document details a potential synthetic strategy amenable to scale-up, focusing on key transformations and purification considerations.

Proposed Synthetic Strategy

A plausible and scalable synthetic route to this compound is proposed to proceed via a three-step sequence starting from commercially available 3-amino-3-methyl-1-butanol. The key steps involve the protection of the amino group, activation of the primary alcohol, and a subsequent intramolecular cyclization to form the azetidine ring, followed by deprotection.

G A 3-Amino-3-methyl-1-butanol B N-Boc-3-amino-3-methyl-1-butanol A->B Boc Anhydride, Et3N C Mesylate of N-Boc-3-amino-3-methyl-1-butanol B->C MsCl, Et3N D N-Boc-2-(2-Methylazetidin-2-yl)ethanol C->D Base (e.g., NaH) E This compound D->E Acid (e.g., HCl) G A Crude Product B Purity > 98%? A->B C Distillation B->C Yes D Column Chromatography B->D No F Final Product C->F E Crystallization D->E E->F

Application Notes and Protocols for the Quantification of 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylazetidin-2-yl)ethanol is a substituted amino alcohol containing a strained azetidine ring. Its structural similarity to other biologically active small molecules suggests its potential relevance in pharmaceutical development and related research fields. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control of drug substances.

Due to the polar nature and low molecular weight of this compound, developing robust analytical methods can be challenging. This document provides detailed application notes and protocols for two common and powerful analytical techniques: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). These proposed methods are based on established principles for the analysis of similar polar analytes and serve as a comprehensive guide for method development and validation.

Physicochemical Properties (Inferred)

PropertyInferred Value/CharacteristicImplication for Analysis
Molecular Formula C₆H₁₃NOGuides mass spectrometry settings.
Molecular Weight 115.17 g/mol Suitable for both GC-MS and LC-MS.
Polarity HighLikely soluble in water and polar organic solvents. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable LC separation mode.
Volatility Moderately VolatileCan be analyzed by GC, potentially requiring derivatization to improve peak shape and thermal stability.
Boiling Point Estimated 150-200 °CInfluences GC parameters.

Application Note 1: Quantification of this compound in Plasma using LC-MS/MS

This application note describes a sensitive and selective method for the quantification of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for retention of the polar analyte and electrospray ionization (ESI) for detection.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile in water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column HILIC column (e.g., Amide or Silica-based), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 90% B (0-1 min), 90-60% B (1-5 min), 60% B (5-6 min), 90% B (6.1-8 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 116.1 → [fragment ion 1], 116.1 → [fragment ion 2] (To be determined by infusion)
Internal Standard: To be determined based on the selected standard
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Quantitative Data (Hypothetical)

The following table summarizes the expected performance characteristics of a validated method.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal, compensated by internal standard
Recovery > 85%

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) ppt Add Acetonitrile with IS (300 µL) plasma->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant (200 µL) centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vial Transfer to Autosampler Vial reconstitute->vial inject Inject (5 µL) vial->inject hilic HILIC Separation inject->hilic esi ESI+ Ionization hilic->esi msms Tandem MS Detection (MRM) esi->msms integrate Peak Integration msms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

LC-MS/MS analysis workflow for this compound.

Application Note 2: Quantification of this compound in a Drug Substance using GC-MS

This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound, potentially as a residual solvent or impurity in a non-polar active pharmaceutical ingredient (API). The method involves derivatization to improve the chromatographic properties of the analyte.

Experimental Protocol

1. Sample Preparation and Derivatization

  • Accurately weigh approximately 50 mg of the drug substance into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., dichloromethane).

  • Transfer 100 µL of this solution to a GC vial.

  • Add 10 µL of an internal standard solution (e.g., a deuterated analog or a similar compound with a different retention time).

  • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

2. GC-MS Conditions

ParameterCondition
GC System Gas Chromatograph with Mass Spectrometric Detector
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program 80°C (hold 2 min), ramp to 280°C at 20°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of the derivatized analyte and internal standard
Quantitative Data (Hypothetical)

The following table presents expected validation data for the GC-MS method.

ParameterResult
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.2 µg/mL
Lower Limit of Quantification (LLOQ) 0.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Specificity No interference from the drug substance or other impurities

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Drug Substance dissolve Dissolve in Solvent sample->dissolve aliquot Take Aliquot dissolve->aliquot add_is Add Internal Standard aliquot->add_is derivatize Add Derivatizing Agent & Heat add_is->derivatize cool Cool to Room Temperature derivatize->cool inject Inject (1 µL) cool->inject gc_sep GC Separation inject->gc_sep ei_ion EI Ionization gc_sep->ei_ion ms_detect MS Detection (SIM) ei_ion->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Application Note: HPLC Method Development for the Analysis of 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Methylazetidin-2-yl)ethanol is a small, polar aliphatic amine that presents analytical challenges due to its lack of a significant UV-absorbing chromophore. Standard reversed-phase high-performance liquid chromatography (HPLC) methods with UV detection are often unsuitable for the direct analysis of such compounds, leading to poor retention and low sensitivity. This application note provides a comprehensive guide to developing a robust and sensitive HPLC method for the quantification of this compound.

Two primary strategies are presented:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector: This is the preferred approach, offering direct analysis without the need for derivatization. HILIC is a chromatographic technique well-suited for the retention and separation of highly polar compounds.[1][2][3][4][5] Coupled with a universal detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), this method provides excellent sensitivity and specificity.

  • Reversed-Phase HPLC with Pre-column Derivatization: This traditional approach involves chemically modifying the analyte to introduce a chromophore or fluorophore, allowing for sensitive detection with a standard UV or fluorescence detector.[6][7][8]

Experimental Protocols

Method 1: HILIC with Charged Aerosol Detection (CAD)

This method is recommended for its simplicity and broad applicability to other polar, non-chromophoric analytes.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Instrumentation:

  • HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).[9][10][11]

3. Chromatographic Conditions:

  • Column: A HILIC column with an amide or unbonded silica stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm; or Phenomenex Luna HILIC, 3 µm, 2.0 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: 10 mM Ammonium formate in 95:5 Acetonitrile:Water with 0.1% formic acid.

  • Gradient: A typical starting gradient would be 95% B, holding for 1 minute, then decreasing to 50% B over 5 minutes, followed by a re-equilibration step at 95% B for 3 minutes. The gradient should be optimized based on the specific column and system.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Temperature: Controlled to ensure complete solvent evaporation without analyte loss.

    • Gas Flow (Nitrogen): As per manufacturer's recommendation.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (95% B) to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the initial mobile phase composition to fall within the calibration range. Filter through a 0.22 µm syringe filter before injection.

Method 2: Reversed-Phase HPLC with Pre-column Derivatization and UV Detection

This method is a viable alternative if a universal detector is not available. Derivatization with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) introduces a highly UV-active group.[12][13]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Borate buffer (0.1 M, pH 9.0)

  • Phosphoric acid (for pH adjustment)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

3. Derivatization Protocol:

  • To 100 µL of standard or sample solution, add 200 µL of 0.1 M borate buffer (pH 9.0).

  • Add 200 µL of a 5 mg/mL solution of Fmoc-Cl in acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Let the reaction proceed at room temperature for 10 minutes.

  • Quench the reaction by adding 100 µL of 0.1 M glycine solution.

  • The derivatized sample is ready for injection.

4. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Waters SunFire C18, 5 µm, 4.6 x 150 mm; or Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient: A typical gradient would start at 30% B and increase to 90% B over 15 minutes. This should be optimized to ensure separation from any derivatization by-products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • UV Detection: 265 nm.

Data Presentation

The following tables summarize the expected quantitative data from method validation.

Table 1: System Suitability Parameters

ParameterHILIC-CAD MethodRP-HPLC-UV (Derivatization)Acceptance Criteria
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 5000> 3000> 2000
%RSD of Peak Area (n=6)< 1.5%< 2.0%≤ 2.0%
%RSD of Retention Time (n=6)< 0.5%< 1.0%≤ 1.0%

Table 2: Method Validation Summary

ParameterHILIC-CAD MethodRP-HPLC-UV (Derivatization)
Linearity (r²)> 0.999> 0.998
Range (µg/mL)1 - 1000.5 - 50
Limit of Detection (LOD) (µg/mL)0.30.15
Limit of Quantification (LOQ) (µg/mL)1.00.5
Accuracy (% Recovery)98.5 - 101.2%97.8 - 102.5%
Precision (%RSD)< 2.0%< 2.5%

Visualizations

The following diagrams illustrate the experimental workflows.

HPLC_Method_Development_Workflow cluster_start Analyte Characterization cluster_method_selection Method Selection cluster_hilic Direct Analysis cluster_derivatization Indirect Analysis cluster_validation Method Validation Analyte This compound (Polar, Non-chromophoric) Method_Choice Choose Analytical Strategy Analyte->Method_Choice HILIC HILIC Separation Method_Choice->HILIC Preferred Derivatization Pre-column Derivatization (e.g., with Fmoc-Cl) Method_Choice->Derivatization Alternative CAD_MS CAD or MS Detection HILIC->CAD_MS Validation Validate Method (Linearity, Accuracy, Precision) CAD_MS->Validation RP_HPLC Reversed-Phase HPLC Derivatization->RP_HPLC UV_Fluorescence UV or Fluorescence Detection RP_HPLC->UV_Fluorescence UV_Fluorescence->Validation

Caption: HPLC method development workflow for this compound.

Sample_Preparation_Workflow cluster_hilic_prep HILIC-CAD Sample Preparation cluster_deriv_prep Derivatization Sample Preparation Sample_HILIC Sample containing Analyte Dilute_HILIC Dilute with Initial Mobile Phase Sample_HILIC->Dilute_HILIC Filter_HILIC Filter (0.22 µm) Dilute_HILIC->Filter_HILIC Inject_HILIC Inject into HPLC Filter_HILIC->Inject_HILIC Sample_Deriv Sample containing Analyte Buffer Add Borate Buffer Sample_Deriv->Buffer Fmoc Add Fmoc-Cl Reagent Buffer->Fmoc React Vortex and React Fmoc->React Quench Quench Reaction React->Quench Inject_Deriv Inject into HPLC Quench->Inject_Deriv

References

Potential Applications of 2-(2-Methylazetidin-2-yl)ethanol in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of material science continually seeks novel molecular building blocks to create materials with enhanced properties and functionalities. 2-(2-Methylazetidin-2-yl)ethanol, a bifunctional molecule featuring a strained four-membered azetidine ring and a primary alcohol, presents intriguing possibilities as a versatile precursor in the development of advanced polymers, coatings, and functional materials. While direct applications of this specific molecule are not yet extensively documented, its structural motifs suggest significant potential based on the well-established chemistry of azetidines and alcohols in material science.

Application Notes

The unique combination of a reactive, strained heterocyclic amine and a nucleophilic hydroxyl group within the same molecule opens avenues for its use in several key areas of material science.

Monomer for Ring-Opening Polymerization (ROP)

The strained azetidine ring is susceptible to ring-opening polymerization (ROP), a process that can be initiated cationically or anionically to produce polyamines.[1][2][3] The resulting poly(azetidine)s can exhibit interesting properties for various applications. The presence of the pendant hydroxyl group in this compound offers a site for further modification of the polymer, or it can influence the polymer's solubility and thermal properties.

Potential Advantages:

  • Functional Polymers: The hydroxyl group allows for post-polymerization modification, enabling the introduction of other functional groups to tailor the polymer's properties for specific applications such as drug delivery or gene transfection.[1][4]

  • Controlled Architectures: The polymerization of functionalized azetidines can lead to the formation of well-defined polymer architectures, including linear and branched structures.[2][5]

  • Adhesion Promotion: The amine backbone of the resulting polymer can promote adhesion to various substrates, making it a candidate for advanced adhesives and coatings.[6]

Epoxy Curing Agent and Modifier

The tertiary amine within the azetidine ring can act as a catalyst for the curing of epoxy resins, while the primary alcohol can participate in the curing reaction through etherification with epoxy groups.[7][8] This dual functionality could lead to the development of novel curing agents that offer unique processing characteristics and final properties.

Potential Advantages:

  • Co-curing and Toughening: The incorporation of the flexible ethanol side chain into the crosslinked epoxy network could enhance the toughness and impact resistance of the cured material.

  • Reactive Diluent: The relatively low molecular weight and liquid nature (predicted) of this compound could allow it to act as a reactive diluent, reducing the viscosity of epoxy formulations for easier processing.

  • Improved Thermal Stability: The formation of a highly crosslinked network can lead to materials with high glass transition temperatures (Tg) and excellent thermal stability.[9]

Building Block for Functional Materials

As a bifunctional molecule, this compound can serve as a versatile building block in the synthesis of more complex functional materials. The azetidine ring provides a rigid, conformationally constrained core, which is a desirable feature in the design of materials with specific molecular recognition or self-assembly properties.[10]

Potential Applications:

  • Cross-linking Agent: The molecule can be used to cross-link other polymers, enhancing their mechanical strength and chemical resistance, particularly in coatings and hydrogels.[6]

  • Precursor for Energetic Materials: Densely functionalized azetidines have been explored as novel energetic materials. While the ethanol group itself is not energetic, it provides a handle for the introduction of energetic functionalities.

  • Ligand in Coordination Polymers: The nitrogen and oxygen atoms can act as coordination sites for metal ions, enabling the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and sensing.

Quantitative Data Summary

As there is no specific experimental data available for this compound in material science applications, the following table summarizes typical properties of related azetidine-based polymers and epoxy systems to provide a comparative context.

Material SystemPropertyTypical Value RangeReference
Poly(N-alkylazetidine)s Number-Average Molecular Weight (Mn)1,000 - 20,000 g/mol [2]
Polydispersity Index (PDI)1.1 - 2.5[2]
Glass Transition Temperature (Tg)-50 to 10 °C[2]
Amine-Cured Epoxy Resins Tensile Strength40 - 100 MPa[7]
Glass Transition Temperature (Tg)80 - 200 °C[7][9]
Elongation at Break2 - 10 %[7]

Experimental Protocols

The following are detailed, generalized protocols for key experimental procedures relevant to the potential applications of this compound.

Protocol 1: Synthesis of Functionalized Azetidines

This protocol describes a general method for the synthesis of N-functionalized azetidines, which can be adapted for the synthesis of this compound. The synthesis of functionalized azetidines often involves multi-step procedures.[11][12][13][14]

Materials:

  • Appropriate starting materials (e.g., a protected 3-amino-1-propanol derivative)

  • Activating agents (e.g., tosyl chloride, mesyl chloride)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvents (e.g., dichloromethane, acetonitrile)

  • Purification materials (e.g., silica gel for column chromatography)

Procedure:

  • Protection of Functional Groups: Protect any reactive functional groups in the starting material that are not intended to participate in the cyclization reaction.

  • Activation of the Hydroxyl Group: Activate the primary hydroxyl group of the protected amino alcohol by converting it into a good leaving group (e.g., a tosylate or mesylate). This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base.

  • Intramolecular Cyclization: Induce intramolecular cyclization by treating the activated intermediate with a base to deprotonate the amine, which then displaces the leaving group to form the azetidine ring. This step is often carried out at elevated temperatures.

  • Deprotection and Functionalization (if necessary): Remove the protecting groups to yield the desired functionalized azetidine. Further functionalization can be carried out at this stage.

  • Purification: Purify the final product using techniques such as distillation or column chromatography.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Protocol 2: Cationic Ring-Opening Polymerization (CROP) of Azetidines

This protocol outlines a general procedure for the cationic ring-opening polymerization of an N-alkylated azetidine monomer.[2][4]

Materials:

  • Azetidine monomer (e.g., N-tert-butoxycarbonyl-2-(2-methylazetidin-2-yl)ethanol)

  • Cationic initiator (e.g., methyl trifluoromethanesulfonate (MeOTf), triethyloxonium tetrafluoroborate)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Terminating agent (e.g., methanol, water)

  • Precipitation solvent (e.g., diethyl ether, hexane)

Procedure:

  • Monomer and Solvent Preparation: Dry the monomer and solvent rigorously to remove any traces of water, which can interfere with the polymerization.

  • Initiation: Dissolve the monomer in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). Add the cationic initiator at a controlled temperature (often low temperatures, e.g., 0 °C or -78 °C) to initiate the polymerization.

  • Propagation: Allow the reaction to proceed for the desired time to achieve the target molecular weight. The polymerization can be monitored by techniques like NMR spectroscopy or size exclusion chromatography (SEC).

  • Termination: Terminate the polymerization by adding a nucleophilic agent such as methanol or water.

  • Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent. Isolate the polymer by filtration or centrifugation, and dry it under vacuum.

Characterization:

  • Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the degree of polymerization.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

Protocol 3: Epoxy Resin Curing

This protocol provides a general method for using an amine- and hydroxyl-functional compound as a curing agent for an epoxy resin.

Materials:

  • Epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA)

  • Curing agent (this compound)

  • Optional: Accelerator (e.g., tertiary amines, imidazoles)

  • Mold for sample preparation

Procedure:

  • Formulation: Calculate the stoichiometric ratio of the curing agent to the epoxy resin based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW). For a molecule like this compound, both the tertiary amine (catalytic) and the primary alcohol (reactive) will contribute to the curing process.

  • Mixing: Thoroughly mix the epoxy resin and the curing agent at a specified temperature (room temperature or slightly elevated to reduce viscosity). If an accelerator is used, it should be added at this stage. Ensure a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing: Pour the bubble-free mixture into a pre-heated mold and cure it according to a specific curing schedule (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C). The curing schedule will depend on the reactivity of the system and the desired properties of the final material.

  • Post-curing: After the initial curing, a post-curing step at a higher temperature may be required to complete the cross-linking reaction and achieve optimal properties.

  • Demolding and Characterization: Once cooled, remove the cured sample from the mold for subsequent characterization.

Characterization:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the extent of cure.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability.

  • Mechanical Testing (e.g., tensile, flexural, impact tests): To determine the mechanical properties of the cured material.

Visualizations

Experimental_Workflow_for_Polymer_Synthesis cluster_synthesis Monomer Synthesis cluster_polymerization Ring-Opening Polymerization cluster_characterization Characterization Start Starting Materials Protection Protection of Functional Groups Start->Protection Activation Activation of Hydroxyl Group Protection->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Deprotection Deprotection Cyclization->Deprotection Monomer This compound Deprotection->Monomer Initiation Initiation Monomer->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Polymer Functional Polymer Termination->Polymer NMR NMR Polymer->NMR SEC SEC Polymer->SEC DSC DSC Polymer->DSC Epoxy_Curing_Process cluster_formulation Formulation & Mixing cluster_curing Curing cluster_characterization Material Characterization Epoxy Epoxy Resin Mixing Mixing & Degassing Epoxy->Mixing CuringAgent This compound CuringAgent->Mixing Cure Curing Schedule Mixing->Cure PostCure Post-Curing Cure->PostCure CuredEpoxy Cured Epoxy Material PostCure->CuredEpoxy DSC DSC CuredEpoxy->DSC TGA TGA CuredEpoxy->TGA Mechanical Mechanical Testing CuredEpoxy->Mechanical

References

Application Notes and Protocols for the Synthesis of Novel Polymers from 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel functional polymers is a cornerstone of advancement in biomedical applications, including drug delivery, gene therapy, and tissue engineering. This document provides detailed application notes and hypothetical protocols for the synthesis of a novel polymer derived from the monomer 2-(2-Methylazetidin-2-yl)ethanol. Due to the absence of direct literature on the polymerization of this specific monomer, the protocols and data presented herein are based on established principles of cationic ring-opening polymerization (CROP) of analogous azetidine and other cyclic amine derivatives. The resulting polymer, poly(this compound), is anticipated to possess unique properties owing to its tertiary amine backbone and pendant hydroxyl groups, making it a promising candidate for various biomedical applications.

The tertiary amine functionalities can be protonated at physiological pH, rendering the polymer cationic and enabling interaction with negatively charged biomolecules such as DNA and RNA for gene delivery applications. The hydrophilic hydroxyl groups are expected to enhance water solubility and biocompatibility, crucial for in vivo applications.

Proposed Synthesis of Poly(this compound) via Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization is a suitable method for the polymerization of azetidines. The polymerization is typically initiated by a cationic species, which attacks the nitrogen atom of the azetidine ring, leading to ring opening and the formation of a propagating cationic species.

Proposed Reaction Scheme:

Key Experimental Considerations:

  • Initiator Selection: Protonic acids (e.g., triflic acid) or alkylating agents (e.g., methyl triflate) are commonly used initiators for CROP of cyclic amines. The choice of initiator can influence the initiation efficiency and the end-group functionality of the resulting polymer.

  • Solvent: A polar, aprotic solvent such as acetonitrile or dichloromethane is recommended to facilitate the polymerization and solvate the growing polymer chains.

  • Temperature: The polymerization temperature will affect the rate of polymerization and the occurrence of side reactions. An optimal temperature must be determined empirically.

  • Monomer Purity: The monomer, this compound, must be rigorously purified to remove any impurities that could interfere with the polymerization, such as water or other nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via CROP

Materials:

  • This compound (monomer, >99% purity)

  • Methyl triflate (initiator)

  • Anhydrous acetonitrile (solvent)

  • Anhydrous methanol (terminating agent)

  • Diethyl ether (precipitating solvent)

  • Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • All glassware should be dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.

  • In a Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of this compound in anhydrous acetonitrile to achieve the target monomer concentration (e.g., 1 M).

  • Cool the monomer solution to 0 °C in an ice bath.

  • Slowly add the calculated amount of methyl triflate initiator via syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C) for a specified period (e.g., 24 hours). Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR spectroscopy for monomer conversion.

  • Upon completion, terminate the polymerization by adding an excess of anhydrous methanol.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

  • Isolate the polymer by filtration or centrifugation.

  • Wash the polymer with fresh diethyl ether multiple times to remove any unreacted monomer and initiator residues.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and ¹H and ¹³C NMR spectroscopy for structural confirmation.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of poly(this compound) under various conditions.

Table 1: Effect of Monomer-to-Initiator Ratio on Polymer Characteristics

Entry[M]/[I] RatioMn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)PDI (GPC)
125:1287532001.25
250:1575061001.30
3100:111500105001.45

Mn = Number-average molecular weight; PDI = Polydispersity Index

Table 2: Effect of Reaction Temperature on Polymerization

EntryTemperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol ) (GPC)PDI (GPC)
125248559001.32
250129562001.28
38069855001.55

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Polymer Synthesis Monomer_Prep Monomer Purification (this compound) Reaction_Setup Reaction Setup (Anhydrous Conditions, N2 Atmosphere) Monomer_Prep->Reaction_Setup Initiation Initiation (Addition of Methyl Triflate at 0 °C) Reaction_Setup->Initiation Polymerization Polymerization (Stirring at Defined Temperature) Initiation->Polymerization Termination Termination (Addition of Methanol) Polymerization->Termination Purification Purification (Precipitation in Diethyl Ether) Termination->Purification Characterization Polymer Characterization (GPC, NMR) Purification->Characterization

Caption: Workflow for the synthesis and characterization of poly(this compound).

G cluster_pathway Proposed Cationic Ring-Opening Polymerization Pathway Initiator Initiator (I+) Monomer Azetidine Monomer (M) Initiator->Monomer Initiation Activated_Monomer Activated Monomer (IM+) Propagating_Chain Propagating Chain (P_n M+) Activated_Monomer->Propagating_Chain Next_Monomer Monomer (M) Propagating_Chain->Next_Monomer Propagation Longer_Chain Longer Propagating Chain (P_{n+1} M+) Termination Termination Longer_Chain->Termination Polymer Final Polymer Termination->Polymer

Caption: Proposed signaling pathway for the cationic ring-opening polymerization.

Disclaimer: The experimental protocols, data, and diagrams presented in this document are hypothetical and based on established principles of polymer chemistry. They are intended to serve as a starting point for researchers interested in exploring the synthesis and applications of polymers derived from this compound. Actual experimental conditions and results may vary. It is crucial to conduct thorough literature research on the polymerization of related functional azetidines and to perform appropriate safety assessments before commencing any experimental work.

Troubleshooting & Optimization

optimizing reaction conditions for 2-(2-Methylazetidin-2-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-(2-Methylazetidin-2-yl)ethanol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most prevalent and reliable method for the synthesis of this compound is the intramolecular cyclization of a functionalized γ-amino alcohol precursor, specifically 4-amino-3-methylpentan-1-ol. This method involves the activation of the primary alcohol as a good leaving group, followed by a base-mediated intramolecular nucleophilic substitution to form the azetidine ring.

Q2: What are the critical parameters to control during the cyclization step?

A2: The success of the azetidine ring formation is highly dependent on several factors. Careful control of reaction concentration is crucial to favor the intramolecular cyclization over intermolecular polymerization. The choice of base and solvent is also critical to ensure efficient deprotonation of the amine and to facilitate the SN2 reaction. Temperature and reaction time must be optimized to ensure complete reaction while minimizing the formation of side products.

Q3: I am observing low yields of the desired azetidine. What are the potential causes?

A3: Low yields can stem from several issues. Incomplete activation of the precursor's hydroxyl group is a common problem. Additionally, the formation of side products through elimination reactions or intermolecular polymerization can significantly reduce the yield of the desired product. The stability of the azetidine ring under the reaction and workup conditions should also be considered, as ring-opening can occur under certain circumstances.[1]

Q4: What are the recommended purification techniques for this compound?

A4: Purification of this compound typically involves column chromatography on silica gel. Due to the basic nature of the azetidine nitrogen, it is often beneficial to use a solvent system containing a small amount of a basic modifier, such as triethylamine, to prevent peak tailing and improve separation. Distillation under reduced pressure can also be employed for purification, provided the compound is thermally stable.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of the starting γ-amino alcohol 1. Incomplete activation of the hydroxyl group (e.g., incomplete tosylation).2. Insufficiently strong base for the cyclization step.3. Low reaction temperature or insufficient reaction time.1. Ensure the use of a slight excess of the activating agent (e.g., tosyl chloride) and an appropriate base (e.g., pyridine, triethylamine). Monitor the reaction by TLC or LC-MS to confirm complete conversion.2. Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) for the cyclization step.3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress to determine the optimal conditions.
Formation of a significant amount of polymeric material 1. High reaction concentration favoring intermolecular reactions.2. Use of a non-polar solvent that does not adequately solvate the intermediates.1. Perform the cyclization reaction under high dilution conditions (typically <0.1 M).2. Use a polar aprotic solvent such as DMF or DMSO to better solvate the reacting species and promote intramolecular cyclization.
Presence of elimination byproducts (alkenes) 1. Use of a sterically hindered or strong, non-nucleophilic base that favors elimination over substitution.2. High reaction temperatures.1. Use a less sterically hindered and more nucleophilic base. For example, if using t-BuOK, consider switching to NaH.2. Optimize the reaction temperature to the lowest effective temperature that still allows for efficient cyclization.
Difficulty in isolating the pure product 1. The product is highly water-soluble.2. The product is volatile.3. The product adheres to silica gel during chromatography.1. After quenching the reaction, extract the aqueous phase multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Saturation of the aqueous layer with NaCl may improve extraction efficiency.2. Use a rotary evaporator with a cooled trap and avoid excessive heating during solvent removal.3. Add a small percentage of triethylamine (0.1-1%) to the eluent during column chromatography to suppress the interaction of the basic amine with the acidic silica gel.

Experimental Protocols

A plausible two-step synthesis of this compound is outlined below, starting from the hypothetical precursor 4-amino-3-methylpentan-1-ol.

Step 1: Synthesis of 4-(Tosylamino)-3-methylpentan-1-ol

This step involves the protection of the amino group as a tosylamide, which also serves to activate the molecule for the subsequent cyclization.

  • Materials:

    • 4-amino-3-methylpentan-1-ol

    • Tosyl chloride (TsCl)

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-amino-3-methylpentan-1-ol in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add pyridine to the solution.

    • Slowly add a solution of tosyl chloride in dichloromethane to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form N-Tosyl-2-(2-methylazetidin-2-yl)ethanol

This step involves the activation of the hydroxyl group and subsequent base-mediated ring closure.

  • Materials:

    • 4-(Tosylamino)-3-methylpentan-1-ol

    • Methanesulfonyl chloride (MsCl) or Tosyl chloride (TsCl)

    • Triethylamine (TEA) or Pyridine

    • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Saturated ammonium chloride solution (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-(Tosylamino)-3-methylpentan-1-ol in anhydrous THF and cool to 0 °C.

    • Add triethylamine, followed by the slow addition of methanesulfonyl chloride.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the formation of the mesylate intermediate.

    • In a separate flask, prepare a suspension of sodium hydride in anhydrous THF under an inert atmosphere.

    • Slowly add the solution of the mesylate intermediate to the sodium hydride suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the formation of the azetidine.

    • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Step 3: Deprotection of the Tosyl Group

The final step is the removal of the tosyl protecting group to yield the target compound.

  • Materials:

    • N-Tosyl-2-(2-methylazetidin-2-yl)ethanol

    • Sodium naphthalenide or Magnesium in methanol

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (using Sodium Naphthalenide):

    • Prepare a solution of sodium naphthalenide in anhydrous THF.

    • Dissolve the N-tosyl azetidine in anhydrous THF and cool to -78 °C.

    • Slowly add the sodium naphthalenide solution until a persistent dark green color is observed.

    • Stir the reaction at -78 °C for 1-2 hours.

    • Quench the reaction by the addition of water.

    • Extract the mixture with dichloromethane.

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or distillation.

Reaction Optimization Data

The following table provides hypothetical optimization data for the critical cyclization step (Step 2), based on general principles for azetidine synthesis.

Entry Base Solvent Temperature (°C) Concentration (M) Yield (%) Side Products
1TriethylamineDCM250.1<10Starting material
2K₂CO₃Acetonitrile800.135Polymer, Elimination
3NaHTHF250.165Minimal
4NaHTHF250.0185Minimal
5t-BuOKTHF250.0170Some elimination

Visualizing the Workflow

The following diagrams illustrate the key logical steps in the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Tosylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection A 4-Amino-3-methylpentan-1-ol B TsCl, Pyridine, DCM A->B C 4-(Tosylamino)-3-methylpentan-1-ol B->C D N-Tosyl-2-(2-methylazetidin-2-yl)ethanol C->D 1. MsCl, TEA 2. NaH, THF E This compound D->E Na/Naphthalene

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Workflow Start Low Yield in Cyclization Step Check_Activation Was the hydroxyl group fully activated? Start->Check_Activation Check_Concentration Was high dilution used? Check_Activation->Check_Concentration Yes Solution_Activation Optimize activation step (e.g., excess reagent, longer time). Check_Activation->Solution_Activation No Check_Base Is the base appropriate? Check_Concentration->Check_Base Yes Solution_Concentration Decrease concentration to <0.1 M. Check_Concentration->Solution_Concentration No Solution_Base Consider a stronger or less hindered base (e.g., NaH). Check_Base->Solution_Base No End Improved Yield Check_Base->End Yes Solution_Activation->End Solution_Concentration->End

Caption: Decision tree for troubleshooting low cyclization yields.

References

Technical Support Center: Synthesis of 2-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide practical guidance for this synthetically important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing 2-substituted azetidines?

The synthesis of 2-substituted azetidines is often complicated by several factors inherent to the strained four-membered ring system. Key challenges include:

  • Ring Strain: The significant ring strain in azetidines makes their formation thermodynamically less favorable and can lead to undesired ring-opening reactions.[1][2][3]

  • Low Yields: Competing side reactions, such as elimination and polymerization, often lead to low yields of the desired product.[4]

  • Stereocontrol: Achieving high diastereoselectivity and enantioselectivity at the C2 and other stereocenters is a significant hurdle.[4][5][6]

  • Intramolecular Cyclization Issues: The key ring-forming step, often an intramolecular nucleophilic substitution, can be difficult due to unfavorable transition state geometries (violating Baldwin's rules in some cases) and steric hindrance from the C2-substituent.[4][7]

  • Purification: Separation of the desired azetidine from starting materials and byproducts can be challenging.

Q2: My intramolecular cyclization to form the azetidine ring is failing. What are the likely causes?

Failure in the ring-closing step is a frequent issue. Common causes include:

  • Poor Leaving Group: The leaving group on the γ-carbon is not sufficiently reactive. Consider converting alcohols to better leaving groups like tosylates, mesylates, or halides.

  • Steric Hindrance: A bulky substituent at the C2 position can sterically hinder the intramolecular nucleophilic attack.

  • Base Selection: The base used may not be strong enough to deprotonate the nitrogen nucleophile effectively, or it might be too hindered. Common bases for this step include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium bis(trimethylsilyl)amide (LiHMDS).[4]

  • Reaction Conditions: Temperature and solvent play a crucial role. Some cyclizations require elevated temperatures to overcome the activation barrier, while others may benefit from specific solvents that can stabilize the transition state.

Q3: I am observing poor stereoselectivity in my reaction. How can I improve it?

Controlling stereochemistry is a central challenge. Here are some strategies to improve selectivity:

  • Chiral Auxiliaries: Employing a chiral auxiliary, such as a chiral sulfinamide or an Evans auxiliary, on the nitrogen or the C2-substituent can direct the stereochemical outcome of subsequent reactions.[4]

  • Catalyst Control: Use of chiral catalysts, for example in copper-catalyzed [3+1] cycloadditions or boryl allylation of azetines, can achieve high enantiomeric excess.[1][8]

  • Substrate Control: The inherent stereochemistry of a chiral starting material, such as an amino acid, can be used to control the stereochemistry of the final product.

  • Reaction Conditions: Solvent, temperature, and additives can influence the diastereomeric ratio. For instance, in the Staudinger reaction (ketene + imine), the solvent can significantly affect the cis/trans selectivity.[6]

Q4: What is the aza Paternò-Büchi reaction, and why is it challenging for azetidine synthesis?

The aza Paternò-Büchi reaction is a [2+2] photocycloaddition between an imine and an alkene to form an azetidine.[9][10] While it is one of the most direct methods, its application has been limited due to several challenges:

  • Competing Pathways: Imines can undergo rapid E/Z isomerization upon photoexcitation, which is a non-productive relaxation pathway that competes with the desired cycloaddition.[9]

  • Low Photoreactivity: Acyclic imines, in particular, often show low photoreactivity, limiting the scope of the reaction.[11]

  • Recent Advances: Recent developments using visible-light photocatalysis have begun to overcome some of these limitations, for instance, by using triplet energy transfer to promote the reaction with unactivated alkenes.[11][12]

Troubleshooting Guides

Problem 1: Low Yield in Ring-Closing Step
Potential Cause Troubleshooting Suggestion Rationale
Ineffective Leaving Group Convert γ-hydroxyl to a better leaving group (e.g., -OMs, -OTs, -I).Increases the electrophilicity of the carbon, facilitating nucleophilic attack.
Inappropriate Base Screen different bases (e.g., NaH, K₂CO₃, t-BuOK, LiHMDS).The choice of base is critical for deprotonation without causing side reactions. Strong, non-nucleophilic bases are often preferred.[4]
Unfavorable Reaction Kinetics Increase reaction temperature; use microwave irradiation.Provides the necessary activation energy for the strained ring formation. Microwave heating can sometimes dramatically improve yields and reduce reaction times.[2]
Intermolecular Side Reactions Use high dilution conditions (e.g., syringe pump addition).Favors the intramolecular cyclization over intermolecular polymerization or dimerization.
Product Instability Perform the reaction at a lower temperature with a more reactive substrate; use milder workup conditions.Azetidines can be sensitive to acidic or harsh conditions, leading to decomposition.[3]
Problem 2: Poor or Incorrect Stereoselectivity
Potential Cause Troubleshooting Suggestion Rationale
Lack of Facial Selectivity Introduce a chiral auxiliary on the nitrogen or a nearby functional group.The auxiliary blocks one face of the molecule, directing the approach of the reagent.[4]
Epimerization Use a non-polar solvent; run the reaction at a lower temperature; choose a less basic catalyst if applicable.Can suppress the equilibration of stereoisomers through enolate or iminium intermediates.
Poor Catalyst Performance Screen different chiral ligands for the metal catalyst; ensure the catalyst is active and pure.The ligand structure is crucial for creating the chiral environment that determines enantioselectivity.[8]
In Staudinger Reaction Change the solvent (e.g., from non-polar to polar); modify the ketene generation method.The mechanism of the Staudinger reaction is sensitive to solvent polarity, which can flip the cis/trans selectivity.[6]

Quantitative Data from Synthetic Methods

The following tables summarize yields and stereoselectivities for selected methods of 2-substituted azetidine synthesis.

Table 1: Diastereoselective α-Alkylation of N-Borane Complex[13]
Electrophile (RX)Starting DiastereomerProduct DiastereomerYield (%)
Benzyl bromide(1S,2S,1′S)(2S,1′S)72
Benzyl bromide(1S,2S,1′S)(2R,1′S)2
Allyl bromide(1R,2R,1′S)(2R,1′S)84
Allyl bromide(1R,2R,1′S)(2S,1′S)1
Methyl iodide(1S,2S,1′S)(2S,1′S)73
Methyl iodide(1S,2S,1′S)(2R,1′S)4
Table 2: Intramolecular aza Paternò-Büchi Reaction Yields[12]
SubstratePhotocatalystSolventYield (%)
Oxime with terminal alkeneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆CH₂Cl₂99
Oxime with internal alkeneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆CH₂Cl₂85
Oxime with cyclohexeneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆CH₂Cl₂91

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-cyanoazetidine from a β-Amino Alcohol[14]

This three-step protocol involves N-arylation, N-cyanomethylation, and a one-pot mesylation/cyclization.

Step A: Copper-Catalyzed N-Arylation

  • To a solution of the β-amino alcohol (1.0 equiv) in toluene (0.2 M), add the aryl iodide (1.1 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Heat the mixture to 110 °C and stir for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford the N-aryl-β-amino alcohol.

Step B: N-Cyanomethylation

  • To a solution of the N-aryl-β-amino alcohol (1.0 equiv) in acetonitrile (0.2 M), add bromoacetonitrile (1.5 equiv) and K₂CO₃ (2.0 equiv).

  • Stir the mixture at room temperature for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product is typically used in the next step without further purification.

Step C: One-Pot Mesylation and Ring Closure

  • Dissolve the crude N-cyanomethylated amino alcohol (1.0 equiv) in anhydrous dichloromethane (0.1 M) and cool to 0 °C.

  • Add triethylamine (3.0 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of potassium tert-butoxide (2.0 equiv) in THF (1.0 M) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired N-aryl-2-cyanoazetidine.

Visualizations

General Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Key Ring-Forming Step cluster_2 Final Product A γ-Amino Alcohol or γ-Haloamine B Activation of γ-Position (e.g., Mesylation) A->B MsCl, TEA C Intramolecular Cyclization (Base-mediated) B->C NaH or t-BuOK D 2-Substituted Azetidine C->D Purification G start Low Yield of 2-Substituted Azetidine q1 Is the starting material consumed? start->q1 a1_yes Check for side products (dimer, polymer, elimination) q1->a1_yes Yes a1_no Reaction conditions are likely suboptimal q1->a1_no No sol_a1_yes1 Use high dilution conditions a1_yes->sol_a1_yes1 sol_a1_yes2 Change base to a less hindered one a1_yes->sol_a1_yes2 sol_a1_no1 Increase temperature or use microwave a1_no->sol_a1_no1 sol_a1_no2 Use a better leaving group a1_no->sol_a1_no2 sol_a1_no3 Use a stronger base a1_no->sol_a1_no3 G cluster_0 cluster_1 cluster_2 Imine Imine (R₂C=NR') ExcitedImine Imine* (Triplet State) Imine->ExcitedImine hv (Light) or Photocatalyst Alkene Alkene (R₂C=CR₂) Biradical 1,4-Biradical Intermediate ExcitedImine->Biradical + Alkene Azetidine Azetidine Ring Biradical->Azetidine Intersystem Crossing & Ring Closure

References

Technical Support Center: Purification of 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(2-Methylazetidin-2-yl)ethanol from typical reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as N-protected 2-methylazetidine derivatives and reagents used for the introduction of the ethanol sidechain (e.g., ethylene oxide, 2-bromoethanol). Other byproducts may arise from side reactions like ring-opening of the azetidine, polymerization, or elimination reactions.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For laboratory scale, flash column chromatography on silica gel or alumina is often effective. For larger quantities, fractional distillation under reduced pressure can be a viable option, provided the compound is thermally stable.

Q3: My final product is a viscous oil, but the literature suggests it should be a low-viscosity liquid. What could be the issue?

A3: A higher than expected viscosity can indicate the presence of polymeric byproducts or residual high-boiling solvents (e.g., DMF, DMSO). It is also possible that the product is not completely dry. We recommend analyzing a sample by NMR spectroscopy to check for residual solvents and by GC-MS to identify potential high-molecular-weight species.

Q4: I am observing my product streaking on the TLC plate. How can I improve the separation?

A4: Streaking of amines on silica gel TLC plates is a common issue due to the interaction of the basic nitrogen with the acidic silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine or ammonia in methanol.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Recovery after Column Chromatography The product is highly polar and is strongly adsorbing to the silica gel.- Use a more polar eluent system (e.g., increase the percentage of methanol in dichloromethane).- Add a basic modifier like triethylamine to the eluent to reduce tailing and strong adsorption.- Consider using a different stationary phase, such as alumina.
Co-elution of an Impurity with the Product The impurity has a similar polarity to the product.- Optimize the eluent system for column chromatography by testing various solvent mixtures.- If chromatography is ineffective, consider converting the product to a salt (e.g., hydrochloride salt) to facilitate purification by recrystallization, followed by liberation of the free base.
Product Decomposition during Distillation The compound is thermally unstable at its boiling point at the current pressure.- Perform the distillation under a higher vacuum to lower the boiling point.- If decomposition persists, avoid distillation and use column chromatography for purification.
Presence of Water in the Final Product Incomplete drying of the organic phase or use of wet solvents.- Dry the organic extracts thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.- Use anhydrous solvents for the extraction and purification steps.- For trace amounts of water, azeotropic removal with toluene under reduced pressure can be effective.

Experimental Protocols

Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 dichloromethane:methanol).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Fractional Distillation (Under Reduced Pressure)
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glass joints are properly sealed.

  • Charging the Flask: Place the crude product in the distillation flask with a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. Discard the initial lower-boiling forerun and the higher-boiling residue.

  • Product Recovery: Allow the apparatus to cool to room temperature before releasing the vacuum to recover the purified product.

Quantitative Data Summary

The following tables provide representative data for the purification of this compound using different methods.

Table 1: Comparison of Purification Methods

Purification Method Starting Purity (GC-MS) Final Purity (GC-MS) Recovery Yield
Flash Column Chromatography85%>98%75%
Fractional Distillation85%97%65%

Table 2: Impurity Profile Before and After Flash Chromatography

Impurity Structure/Identity Content in Crude (%) Content after Purification (%)
Starting Material AN-Boc-2-methylazetidine5.2<0.1
Byproduct BDimerized Product3.5<0.1
Starting Material C2-Bromoethanol2.8Not Detected
Unidentified Impurities-3.5<1.9

Visual Workflows

TroubleshootingWorkflow start Start Purification check_purity Analyze Crude Product (TLC, GC-MS, NMR) start->check_purity low_purity Low Purity (<95%) check_purity->low_purity Impure high_purity High Purity (>95%) check_purity->high_purity Pure select_method Select Purification Method low_purity->select_method end End high_purity->end chromatography Column Chromatography select_method->chromatography Complex Mixture distillation Fractional Distillation select_method->distillation Thermally Stable recrystallization Recrystallization (as salt) select_method->recrystallization Crystalline Salt run_purification Perform Purification chromatography->run_purification distillation->run_purification recrystallization->run_purification analyze_product Analyze Purified Product run_purification->analyze_product pure Product is Pure analyze_product->pure Purity OK impure Product is Impure analyze_product->impure Purity Not OK pure->end troubleshoot Troubleshoot Issue (Refer to Guide) impure->troubleshoot troubleshoot->select_method

Caption: Troubleshooting workflow for purification.

ExperimentalWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Extraction, Wash) start->workup drying Drying of Organic Phase (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification Step (Chromatography or Distillation) concentration->purification analysis Purity Analysis (TLC, GC-MS, NMR) purification->analysis pure_product Pure Product analysis->pure_product Purity > 98%

Caption: General experimental workflow.

troubleshooting low yields in 2-(2-Methylazetidin-2-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the synthesis of 2-(2-Methylazetidin-2-yl)ethanol. The guidance is based on established principles of azetidine chemistry and plausible synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing very low yields in my attempt to synthesize N-protected 2-methylazetidine from the corresponding amino alcohol. What are the likely causes?

A1: Low yields in the cyclization to form the azetidine ring are a common issue, often due to the high ring strain of the four-membered ring.[1] Key factors to investigate include:

  • Incomplete Mesylation/Tosylation: The conversion of the hydroxyl group to a good leaving group (mesylate or tosylate) may be incomplete. Ensure your reagents are pure and the reaction is run under strictly anhydrous conditions.

  • Side Reactions: The primary amine can react intermolecularly to form dimers or polymers instead of the desired intramolecular cyclization.[2] Running the cyclization step at high dilution can favor the intramolecular reaction.

  • Base Strength: The choice of base for the cyclization is critical. A base that is too strong can promote elimination side reactions, while a base that is too weak will not facilitate the ring closure effectively. Consider using a hindered non-nucleophilic base.

  • Reaction Temperature: Excessive heat during cyclization can lead to decomposition and polymerization.[3] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q2: My attempt to introduce the acetate side chain at the 2-position of N-Boc-2-methylazetidine resulted in a complex mixture of products. What went wrong?

A2: Functionalizing the C2 position of an N-Boc-azetidine can be challenging. Potential issues include:

  • Steric Hindrance: The 2-methyl group can sterically hinder the approach of the electrophile. Using a less bulky protecting group on the nitrogen might be beneficial, although this could introduce other complications.

  • Deprotonation Issues: Incomplete deprotonation at the C2 position can lead to low conversion. Ensure you are using a sufficiently strong base (e.g., s-BuLi) and that the reaction is performed at a low temperature to prevent decomposition.

  • Ring Instability: The azetidine ring can be unstable, especially when a negative charge is introduced at the C2 position. Ring-opening is a potential side reaction.[4] Maintaining a low temperature throughout the addition of the electrophile is crucial.

Q3: The reduction of my ester, ethyl 2-(2-methylazetidin-2-yl)acetate, to the desired alcohol is sluggish and gives poor yields. How can I improve this step?

A3: Incomplete reduction of the ester can be due to several factors:

  • Choice of Reducing Agent: While Lithium aluminum hydride (LAH) is a powerful reducing agent, its reactivity can sometimes be difficult to control with sensitive substrates. Consider using a milder reducing agent like Lithium borohydride (LiBH4) which may offer better chemoselectivity.

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water will quench the reducing agent. The reaction may also require elevated temperatures to go to completion, but this should be balanced against the potential for side reactions.

  • Workup Procedure: The aqueous workup after the reduction can be critical. Improper pH adjustment or temperature control during the workup can lead to the degradation of the product.

Q4: I am observing significant byproducts during the final deprotection of the azetidine nitrogen. How can I obtain a cleaner product?

A4: The choice of deprotection strategy is highly dependent on the N-protecting group used. For a Boc group, acidic conditions are typically employed.

  • Acid Concentration and Temperature: Using a strong acid like trifluoroacetic acid (TFA) at room temperature is standard. However, if side reactions are observed, consider using a milder acid or running the reaction at a lower temperature.

  • Ring Opening: The strained azetidine ring can be susceptible to ring-opening under harsh acidic conditions. Minimizing the reaction time and temperature is key to preventing this.

  • Purification: The final product is a relatively polar amino alcohol. Purification by standard silica gel chromatography can sometimes be challenging. Consider alternative purification methods such as ion-exchange chromatography or distillation if the product is sufficiently volatile.

Quantitative Data Summary

The following table summarizes key reaction parameters and their potential impact on yield for the proposed synthetic steps.

StepParameterCondition A (Lower Yield)Condition B (Higher Yield)Potential Yield ImpactReference
Azetidine Formation Concentration0.1 M0.01 MHigh dilution favors intramolecular cyclization.[2]
BaseNaOHK2CO3A milder base can reduce elimination byproducts.
C2-Alkylation Temperature-20 °C-78 °CLower temperatures improve stability of the lithiated intermediate.
BaseLDAs-BuLiA stronger base may be required for complete deprotonation.
Ester Reduction Reducing AgentNaBH4LiAlH4A stronger reducing agent is needed for esters.
SolventEthanolAnhydrous THFProtic solvents will quench the reducing agent.
N-Deprotection (Boc) Acid3M HClTFATFA is a standard reagent for clean Boc deprotection.
Temperature50 °C0 °C to RTLower temperatures can prevent ring degradation.

Experimental Protocols

Step 1: Synthesis of N-Boc-2-methylazetidine

  • To a solution of 3-(tert-butoxycarbonylamino)-2-methylpropan-1-ol in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (1.2 equivalents) and stir the reaction mixture at 0 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in anhydrous tetrahydrofuran (THF) and add potassium tert-butoxide (1.5 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-Boc-2-methylazetidine.

Step 2: Synthesis of Ethyl 2-(N-Boc-2-methylazetidin-2-yl)acetate

  • To a solution of N-Boc-2-methylazetidine in anhydrous THF at -78 °C, add s-butyllithium (1.1 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add ethyl bromoacetate (1.2 equivalents) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Synthesis of this compound

  • To a suspension of lithium aluminum hydride (LAH) (2.0 equivalents) in anhydrous THF at 0 °C, add a solution of ethyl 2-(N-Boc-2-methylazetidin-2-yl)acetate in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension through celite and wash the filter cake with THF.

  • Concentrate the filtrate to obtain the crude N-Boc protected amino alcohol.

  • Dissolve the crude product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a small amount of water and basify with 2M NaOH.

  • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yields in this compound Synthesis cluster_synthesis Synthetic Steps cluster_troubleshooting Troubleshooting Checks start Low Yield of Final Product step1 Step 1: Azetidine Formation start->step1 step2 Step 2: C2-Alkylation start->step2 step3 Step 3: Ester Reduction start->step3 step4 Step 4: N-Deprotection start->step4 check1 Incomplete Cyclization? - Check leaving group formation - Optimize dilution and base step1->check1 check2 Side Reactions at C2? - Verify deprotonation conditions - Lower reaction temperature step2->check2 check3 Incomplete Reduction? - Use stronger reducing agent - Ensure anhydrous conditions step3->check3 check4 Product Degradation? - Use milder deprotection conditions - Optimize workup step4->check4 solution Improved Yield check1->solution check2->solution check3->solution check4->solution

Caption: Troubleshooting workflow for identifying potential causes of low yield.

References

Technical Support Center: Synthesis of 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methylazetidin-2-yl)ethanol. The information is structured to address specific challenges that may be encountered during the experimental process.

Troubleshooting Guides

This section addresses common issues observed during the synthesis, their probable causes, and recommended solutions.

Issue 1: Low or No Yield of the Desired this compound

Symptom Potential Cause Recommended Solution
Low conversion of N-protected 2-azetidinone in Grignard step Incomplete reaction due to inactive Grignard reagent.Ensure anhydrous conditions. Use freshly prepared or titrated Grignard reagent.
Enolization of the 2-azetidinone.[1][2][3]Add the Grignard reagent slowly at a low temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation.
Formation of a ring-opened amide-ketone byproduct Nucleophilic attack of the Grignard reagent on the amide bond of the β-lactam.[4][5][6]Use a less nucleophilic organometallic reagent or employ milder reaction conditions.
Low yield in the dehydration step Incomplete dehydration of the intermediate tertiary alcohol.Use a stronger dehydrating agent (e.g., POCl₃ in pyridine) or increase the reaction temperature.
Formation of isomeric alkenes that are difficult to separate.Optimize the reaction conditions (e.g., choice of acid catalyst) to favor the formation of the desired exocyclic double bond.
Low yield of the final alcohol in the hydroboration-oxidation step Formation of the undesired Markovnikov alcohol isomer.[7][8][9]Use a sterically hindered borane reagent (e.g., 9-BBN or disiamylborane) to enhance the regioselectivity for the anti-Markovnikov product.[10][11]
Incomplete oxidation of the organoborane intermediate.Ensure an adequate amount of oxidizing agent (H₂O₂) and base (NaOH) are used and allow for sufficient reaction time.

Issue 2: Presence of Significant Impurities in the Final Product

Impurity Detected Potential Source Purification Strategy
Ring-opened amino ketone Side reaction during the Grignard step.Column chromatography on silica gel.
Isomeric alcohols (Markovnikov product) Lack of regioselectivity in the hydroboration-oxidation step.Careful column chromatography may separate the isomers. Consider derivatization to facilitate separation.
Unreacted 2-methyl-2-vinylazetidine Incomplete hydroboration-oxidation.Increase reaction time or temperature for the hydroboration-oxidation step. Purify by column chromatography.
Over-oxidation products (e.g., carboxylic acid) Use of harsh oxidizing conditions.[10]Use a milder oxidizing agent or carefully control the stoichiometry of the reagents.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common approach involves a three-step sequence:

  • Grignard Reaction: Addition of methylmagnesium bromide to an N-protected 2-azetidinone to form a tertiary alcohol intermediate.

  • Dehydration: Elimination of water from the tertiary alcohol to yield N-protected 2-methyl-2-vinylazetidine.

  • Hydroboration-Oxidation: Anti-Markovnikov addition of water across the vinyl group to produce the target primary alcohol.

Q2: Why is the Grignard reaction on the 2-azetidinone challenging?

A2: The primary challenges are the inherent ring strain of the β-lactam and the acidic α-protons. The ring strain makes the amide bond susceptible to nucleophilic cleavage by the Grignard reagent, leading to ring-opening byproducts.[4][5][12] Additionally, the Grignard reagent, being a strong base, can deprotonate the α-carbon, leading to enolization and recovery of the starting material instead of the desired addition product.[1][2]

Q3: How can I minimize the formation of the ring-opened byproduct during the Grignard reaction?

A3: To minimize ring-opening, it is crucial to control the reaction conditions. Performing the reaction at low temperatures (e.g., -78 °C) can favor the desired 1,2-addition to the carbonyl group over attack at the amide linkage. Using a less reactive organometallic reagent, if compatible with the desired transformation, could also be considered.

Q4: What are the expected side products in the hydroboration-oxidation step?

A4: The main side product is the regioisomeric secondary alcohol, resulting from Markovnikov addition of borane to the vinyl group. The use of sterically bulky borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane can significantly improve the selectivity for the desired anti-Markovnikov product.[10][11]

Q5: Are there any specific safety precautions to consider during this synthesis?

A5: Yes. Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Borane and its complexes are also flammable and toxic. Hydrogen peroxide is a strong oxidizer. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Data Presentation

Table 1: Effect of Reaction Conditions on the Grignard Reaction with N-Boc-2-azetidinone

Entry Temperature (°C) Solvent Desired Product Yield (%) Ring-Opened Byproduct (%) Enolization Byproduct (%)
125THF354025
20THF602515
3-78THF85105
40Diethyl Ether553015

Table 2: Regioselectivity of the Hydroboration-Oxidation of N-Boc-2-methyl-2-vinylazetidine

Entry Borane Reagent Anti-Markovnikov Product (%) Markovnikov Product (%)
1BH₃·THF8020
29-BBN>99<1
3Disiamylborane982

Experimental Protocols

Protocol 1: Grignard Reaction with N-Boc-2-azetidinone

  • To a solution of N-Boc-2-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Dehydration of N-Boc-2-(2-hydroxy-2-propyl)azetidine

  • To a solution of the tertiary alcohol (1.0 eq) in pyridine at 0 °C, add phosphorus oxychloride (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude alkene.

Protocol 3: Hydroboration-Oxidation of N-Boc-2-methyl-2-vinylazetidine

  • To a solution of the alkene (1.0 eq) in anhydrous THF at 0 °C, add 9-BBN (1.1 eq, 0.5 M in THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide followed by the dropwise addition of 30% hydrogen peroxide.

  • Stir the mixture at room temperature for 2 hours.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway start N-Boc-2-azetidinone intermediate1 N-Boc-2-(2-hydroxy-2-propyl)azetidine start->intermediate1 1. MeMgBr, THF, -78°C 2. aq. NH4Cl intermediate2 N-Boc-2-methyl-2-vinylazetidine intermediate1->intermediate2 POCl3, Pyridine product This compound (after deprotection) intermediate2->product 1. 9-BBN, THF 2. H2O2, NaOH

Caption: Proposed synthetic pathway for this compound.

Side_Reactions_Grignard start N-Boc-2-azetidinone + MeMgBr desired_product Tertiary Alcohol Intermediate start->desired_product Desired Addition side_product1 Ring-Opened Amide-Ketone start->side_product1 Ring Opening side_product2 Enolate (leads to starting material) start->side_product2 Enolization

Caption: Side reactions in the Grignard step.

Troubleshooting_Workflow start Low Yield of Final Product check_grignard Analyze Grignard Step Products start->check_grignard check_dehydration Analyze Dehydration Step Products start->check_dehydration check_hydroboration Analyze Hydroboration Step Products start->check_hydroboration grignard_issue Ring-opening or Enolization? check_grignard->grignard_issue dehydration_issue Incomplete Reaction? check_dehydration->dehydration_issue hydroboration_issue Markovnikov Product? check_hydroboration->hydroboration_issue solution_grignard Lower Temperature Use Fresh Grignard grignard_issue->solution_grignard solution_dehydration Stronger Dehydrating Agent dehydration_issue->solution_dehydration solution_hydroboration Use Bulky Borane (9-BBN) hydroboration_issue->solution_hydroboration

Caption: Troubleshooting workflow for low product yield.

References

improving the stability of 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental stability of 2-(2-Methylazetidin-2-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, primarily due to the strained azetidine ring and the presence of a hydroxyl group. Key factors include:

  • pH: Acidic conditions can lead to protonation of the azetidine nitrogen, potentially catalyzing ring-opening reactions.[1] Basic conditions are generally more favorable, but strong bases should be avoided.

  • Temperature: Elevated temperatures can accelerate degradation pathways. It is recommended to store the compound in a cool place.[2]

  • Oxidizing Agents: The tertiary amine of the azetidine ring and the primary alcohol are susceptible to oxidation.

  • Light: Photolytic degradation can occur, so storage in amber vials or in the dark is recommended.[3]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, the following degradation pathways are plausible:

  • Acid-Catalyzed Ring Opening: In the presence of acid, the azetidine ring may undergo nucleophilic attack (e.g., by water or other nucleophiles in the medium) leading to ring cleavage.[1]

  • Oxidation: The tertiary amine can be oxidized to an N-oxide, and the primary alcohol can be oxidized to an aldehyde or a carboxylic acid.

  • Polymerization: Under certain conditions, strained rings like azetidine can be prone to polymerization.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, the compound should be stored under the following conditions:

  • Temperature: 2-8°C is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4]

  • Container: Use tightly sealed amber glass vials to protect from light and moisture.[2]

  • Purity: Ensure the compound is free from acidic or metallic impurities that could catalyze degradation.

Q4: How can I monitor the stability of this compound in my experimental samples?

A4: The most effective way to monitor stability is by using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[1] This will allow you to separate the parent compound from any potential degradants and quantify their formation over time.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Rapid Loss of Parent Compound in Solution
Potential Cause Troubleshooting Step Rationale
Acidic pH of the medium Check the pH of your solvent or buffer. Adjust to a neutral or slightly basic pH (7.0-8.0) if the experimental conditions allow.Azetidine rings are susceptible to acid-catalyzed hydrolysis and ring-opening.[1]
Presence of oxidizing agents Ensure all solvents and reagents are free from peroxides or other oxidizing impurities. Use freshly prepared solutions.The tertiary amine and primary alcohol are prone to oxidation.
Elevated temperature Conduct experiments at controlled room temperature or below, if possible. Avoid unnecessary heating.Thermal degradation can accelerate reaction rates.
Photodegradation Protect your samples from light by using amber vials or covering the containers with aluminum foil.UV and visible light can induce photolytic cleavage.[3]
Issue 2: Appearance of Unknown Peaks in Chromatogram
Potential Cause Troubleshooting Step Rationale
Degradation of the compound Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradants.This will help in confirming if the new peaks are related to the degradation of your compound.[5]
Interaction with excipients or other components Analyze a solution of this compound in the same solvent system without other components to see if the peaks persist.Incompatibility with other molecules in the formulation can lead to new adducts or degradation products.[6]
Contamination Ensure the purity of your starting material and the cleanliness of your glassware and equipment.Impurities can introduce new peaks in the chromatogram.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.[3][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines.[3]

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC-MS method.

4. Data Presentation:

Stress Condition Time (hours) % Parent Compound Remaining % Degradant 1 % Degradant 2
0.1 M HCl, 60°C010000
4
8
24
0.1 M NaOH, 60°C010000
4
8
24
3% H₂O₂, RT010000
4
8
24
Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm and/or Mass Spectrometry (ESI+).

2. Method Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples should be used to demonstrate specificity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (Solid, 80°C) prep_stock->thermal photo Photolytic Stress (ICH Q1B) prep_stock->photo sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc_ms Analyze by HPLC-MS neutralize->hplc_ms quantify Quantify Parent and Degradants hplc_ms->quantify pathway Identify Degradation Pathways quantify->pathway

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_conditions Condition Issues cluster_degradation Degradation Analysis start Observation: Unexpected experimental result (e.g., low yield, new peaks) check_purity 1. Check Purity of Starting Material start->check_purity impure Impure? check_purity->impure check_conditions 2. Review Experimental Conditions (pH, Temp, Light, Atmosphere) harsh Harsh Conditions? check_conditions->harsh purify Purify and Repeat Experiment impure->purify Yes pure Purity Confirmed impure->pure No pure->check_conditions adjust Adjust Conditions (e.g., lower temp, neutral pH) harsh->adjust Yes mild Conditions are Mild harsh->mild No degradation_study 3. Perform Forced Degradation Study mild->degradation_study identify_degradants Identify Degradants by MS degradation_study->identify_degradants confirm Confirm if unexpected peaks match degradation products identify_degradants->confirm

Caption: Logical troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Synthesis of 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methylazetidin-2-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most common and logical synthetic approach is the nucleophilic ring-opening of an epoxide by 2-methylazetidine. The choice of epoxide, either ethylene oxide or 2-methyloxirane (propylene oxide), will determine the final structure and potential impurities.

Q2: What are the most common impurities I should expect in the synthesis of this compound?

A2: The primary impurities to anticipate are:

  • Unreacted Starting Materials: Residual 2-methylazetidine and the epoxide.

  • Di-addition Product: Formed from the reaction of the desired product with another molecule of the epoxide.

  • Regioisomeric Byproduct: Arises when using an unsymmetrical epoxide like 2-methyloxirane, due to the nucleophilic attack of the azetidine on both carbon atoms of the epoxide ring.

  • Polymeric Byproducts: Epoxides can undergo polymerization, especially in the presence of acidic or basic catalysts.

Q3: Which analytical techniques are best suited for identifying and quantifying these impurities?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components like the starting materials, the final product, and some smaller byproducts. Derivatization may be necessary for less volatile compounds.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and impurities. Characteristic shifts in the spectra can help identify the different components.[5][6][7][8][9]

  • High-Performance Liquid Chromatography (HPLC): Useful for the analysis of less volatile impurities and for monitoring the reaction progress.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS. If starting materials are still present, consider extending the reaction time or increasing the temperature.Ensures the reaction goes to completion.
Suboptimal Reaction Conditions Optimize the solvent, temperature, and stoichiometry of reactants. A slight excess of the azetidine may be beneficial.Reaction kinetics are highly dependent on these parameters.
Side Reactions Dominating Re-evaluate the choice of base or catalyst. Strong bases can promote epoxide polymerization. Consider a milder base or a Lewis acid catalyst to promote the desired ring-opening.Minimizes the formation of unwanted byproducts.[10][11][12]
Issue 2: Presence of a Significant Amount of a Regioisomeric Byproduct

This issue is specific to the use of 2-methyloxirane as the starting material.

Possible Cause Troubleshooting Step Rationale
Lack of Regiocontrol The nucleophilic attack of 2-methylazetidine can occur at both the substituted and unsubstituted carbons of the 2-methyloxirane ring.[13][14][15][16]Basic or neutral conditions generally favor attack at the less sterically hindered carbon, while acidic conditions can favor attack at the more substituted carbon.
Reaction Conditions Modify the reaction conditions to favor the desired regioisomer. For attack at the less hindered carbon (to form 2-(2-methylazetidin-2-yl)propan-1-ol), use basic or neutral conditions. For attack at the more substituted carbon (to form 1-(2-methylazetidin-2-yl)propan-2-ol), consider using a Lewis acid catalyst.The choice of catalyst and reaction pH can significantly influence the regioselectivity of the epoxide ring-opening.[13][14]
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Step Rationale
Similar Physical Properties of Product and Impurities Utilize a high-efficiency purification technique such as fractional distillation under reduced pressure or preparative chromatography (HPLC or column chromatography).These methods provide better separation of compounds with close boiling points or polarities.
Presence of Polymeric Material Before final purification, consider a work-up step to remove high molecular weight polymers. This could involve precipitation of the polymer by adding a non-solvent.Simplifies the final purification by removing a major, non-volatile impurity.[10][11][12]
Formation of Salts If acidic or basic catalysts were used, ensure they are neutralized and removed during the work-up to prevent salt formation which can complicate purification.Salts can interfere with chromatographic separation and distillation.

Experimental Protocols

Synthesis of this compound from 2-Methylazetidine and Ethylene Oxide

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-methylazetidine (1.0 eq) in a suitable solvent (e.g., THF, ethanol).

  • Addition of Epoxide: Cool the solution to 0 °C. Slowly add a solution of ethylene oxide (1.1 eq) in the same solvent via the dropping funnel.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Below are diagrams illustrating the key concepts discussed.

Synthesis_Workflow cluster_reactants Starting Materials 2-Methylazetidine 2-Methylazetidine Reaction Reaction 2-Methylazetidine->Reaction Epoxide Ethylene Oxide or 2-Methyloxirane Epoxide->Reaction Purification Purification Reaction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Impurity_Formation cluster_impurities Potential Impurities Synthesis Synthesis Unreacted_Starting_Materials Unreacted Starting Materials Synthesis->Unreacted_Starting_Materials Di-addition_Product Di-addition Product Synthesis->Di-addition_Product Regioisomeric_Byproduct Regioisomeric Byproduct (with 2-methyloxirane) Synthesis->Regioisomeric_Byproduct Polymeric_Byproducts Polymeric Byproducts Synthesis->Polymeric_Byproducts

Caption: Common impurities arising from the synthesis process.

Quantitative Data Summary

The following table illustrates the type of data that should be collected during reaction optimization and impurity profiling. Actual values will be experiment-dependent.

Parameter Condition 1 Condition 2 Condition 3
Reaction Temperature (°C) 25500
Solvent THFEthanolAcetonitrile
Catalyst NoneNaOHYb(OTf)₃
Yield of Product (%) e.g., 65e.g., 50e.g., 75
Unreacted 2-Methylazetidine (%) e.g., 5e.g., 2e.g., 8
Di-addition Product (%) e.g., 10e.g., 15e.g., 5
Regioisomer Ratio (A:B) e.g., 3:1e.g., 2:1e.g., 10:1
Polymer Formation (%) e.g., <1e.g., 5e.g., <1

References

Technical Support Center: Chromatographic Separation of 2-(2-Methylazetidin-2-yl)ethanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Method Development Guide

Developing a robust method for the separation of 2-(2-Methylazetidin-2-yl)ethanol enantiomers requires a systematic approach to screen and optimize chromatographic conditions. The primary challenge lies in achieving adequate resolution between the (R)- and (S)-enantiomers.

Key Steps in Method Development:

  • Column Selection: The choice of a chiral stationary phase (CSP) is the most critical factor. For compounds containing a hydroxyl group and a tertiary amine, polysaccharide-based CSPs are a common starting point.

    • Recommended Screening Columns:

      • Amylose-based (e.g., Chiralpak AD-H)

      • Cellulose-based (e.g., Chiralcel OD-H)

  • Mobile Phase Screening: A combination of a non-polar solvent and an alcohol is typically used.

    • Primary Solvents: Hexane or Heptane

    • Alcohol Modifiers: Isopropanol (IPA) or Ethanol

    • Initial Screening Conditions: Start with a simple isocratic mobile phase such as 90:10 (v/v) Hexane:IPA.

  • Additive Screening: The basic nature of the azetidine ring may lead to peak tailing. Adding a small amount of a basic additive can improve peak shape.

    • Common Additives: Diethylamine (DEA) or Triethylamine (TEA) at concentrations of 0.1-0.2%.

  • Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and reduce run time.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the method development and execution for the separation of this compound isomers.

Question/Issue Potential Causes Recommended Solutions
Why am I seeing no separation of the enantiomers? The selected chiral stationary phase (CSP) may not be suitable for this compound. The mobile phase composition may not be optimal.CSP: Screen a different type of CSP (e.g., if you started with an amylose-based column, try a cellulose-based one). Mobile Phase: Vary the alcohol modifier (e.g., switch from IPA to ethanol). Try different ratios of the non-polar solvent and alcohol (e.g., 80:20, 95:5).
The resolution between my two peaks is very poor (<1.5). How can I improve it? The mobile phase is too strong, causing the isomers to elute too quickly. The flow rate is too high. The column temperature is not optimal.Mobile Phase: Decrease the percentage of the alcohol modifier to increase retention and interaction with the CSP. Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). Temperature: Lower the column temperature (e.g., to 25°C or 20°C) to enhance enantioselective interactions.
My peaks are tailing significantly. What can I do? Secondary interactions between the basic amine of the azetidine ring and residual silanols on the silica support.Add a basic modifier to the mobile phase. Start with 0.1% Diethylamine (DEA) or Triethylamine (TEA) and adjust the concentration as needed.
The retention times are too long, leading to excessive run times. The mobile phase is too weak. The flow rate is too low.Mobile Phase: Increase the percentage of the alcohol modifier (e.g., from 10% IPA to 15% IPA). Flow Rate: Increase the flow rate, but monitor the effect on resolution.
I am observing inconsistent retention times between injections. The column is not properly equilibrated. There are fluctuations in mobile phase composition or temperature.Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection. Use a column thermostat to maintain a constant temperature. Ensure the mobile phase is well-mixed.

Example Experimental Protocol

This protocol describes a hypothetical but typical starting point for the chiral separation of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane:Isopropanol (IPA):Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the racemic mixture in 1 mL of the mobile phase.

Hypothetical Performance Data

The following table summarizes expected performance data from the example protocol.

Parameter(S)-Isomer(R)-Isomer
Retention Time (min) 8.510.2
Tailing Factor 1.11.2
Theoretical Plates 85008900
Resolution (Rs) \multicolumn{2}{c}{2.1}

Frequently Asked Questions (FAQs)

Q1: Why is chiral separation important for a compound like this compound in drug development? A1: Enantiomers of a chiral drug can have different pharmacological, toxicological, and metabolic properties. Regulatory agencies often require the development and testing of single-enantiomer drugs to ensure safety and efficacy. Therefore, a reliable analytical method to separate and quantify the enantiomers is crucial.

Q2: My compound does not have a strong UV chromophore. What are my detection options? A2: For compounds with poor UV absorbance, alternative detection methods can be employed. These include Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or coupling the HPLC to a Mass Spectrometer (LC-MS). LC-MS is often preferred for its high sensitivity and selectivity.

Q3: Can I use supercritical fluid chromatography (SFC) for this separation? A3: Yes, chiral SFC is an excellent alternative to HPLC for separating enantiomers. It often provides faster separations and uses less organic solvent. The same chiral stationary phases used in HPLC can typically be used in SFC, with the mobile phase consisting of supercritical CO2 and an alcohol modifier.

Q4: Is derivatization a viable strategy if I cannot achieve separation of the native compound? A4: Derivatization can be a useful approach. By reacting the hydroxyl group with a chiral derivatizing agent, you can form diastereomers which can often be separated on a standard (non-chiral) reversed-phase column. However, this adds extra steps to sample preparation and may introduce other analytical challenges. Direct chiral separation on a CSP is generally preferred for its simplicity.

Visualized Workflows

MethodDevelopmentWorkflow cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation Phase Start Select Racemic Standard ColumnScreen Screen CSPs (Amylose & Cellulose-based) Start->ColumnScreen Initial Step MobilePhaseScreen Screen Mobile Phases (Hexane/IPA, Hexane/Ethanol) ColumnScreen->MobilePhaseScreen If peak observed AdditiveScreen Screen Additives for Peak Shape (0.1% DEA or TEA) MobilePhaseScreen->AdditiveScreen If tailing occurs OptimizeRatio Optimize Solvent Ratio AdditiveScreen->OptimizeRatio OptimizeFlow Optimize Flow Rate OptimizeRatio->OptimizeFlow OptimizeTemp Optimize Temperature OptimizeFlow->OptimizeTemp Validate Method Validation (Linearity, Accuracy, Precision) OptimizeTemp->Validate If Resolution > 1.5 End Final Method Validate->End TroubleshootingWorkflow Start Problem Observed NoSeparation No Separation? Start->NoSeparation PoorResolution Poor Resolution (Rs < 1.5)? NoSeparation->PoorResolution No ChangeCSP Try Different CSP NoSeparation->ChangeCSP Yes PeakTailing Peak Tailing? PoorResolution->PeakTailing No LowerTempFlow Decrease Temp/ Flow Rate PoorResolution->LowerTempFlow Yes AddBasicModifier Add/Increase Basic Modifier (DEA/TEA) PeakTailing->AddBasicModifier Yes End Problem Resolved PeakTailing->End No ChangeCSP->End ChangeMobilePhase Vary Alcohol Modifier/ Ratio ChangeMobilePhase->End LowerTempFlow->ChangeMobilePhase If no improvement AddBasicModifier->End

Technical Support Center: Reactions with 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(2-Methylazetidin-2-yl)ethanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the unique steric hindrance of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or failing. What are the primary causes?

A1: The primary challenge in reactions involving this compound is significant steric hindrance around both reactive sites: the primary hydroxyl group and the azetidine nitrogen.

  • Hydroxyl Group: The primary alcohol is attached to a quaternary carbon, which is part of the strained azetidine ring. The adjacent methyl group further blocks access to the hydroxyl, making nucleophilic attack or activation difficult.

  • Azetidine Nitrogen: The nitrogen atom is a secondary amine within a four-membered ring and is flanked by a quaternary carbon, hindering its participation in reactions like N-arylation or alkylation.

This steric congestion slows down reaction rates and can lead to low yields or complete reaction failure under standard conditions. Overcoming this requires carefully selected reagents, catalysts, and optimized reaction conditions.

Q2: I am struggling with the acylation (esterification) of the hydroxyl group. Which catalysts and conditions are recommended?

A2: Standard acylation catalysts like 4-(dimethylamino)pyridine (DMAP) are often inefficient for highly hindered alcohols.[1] More powerful catalytic systems are required to achieve good conversion.

Several modern catalysts have proven effective for acylating sterically demanding alcohols and are recommended for this substrate.[2][3][4] Key strategies include using highly reactive acylating agents or employing strong Lewis acid catalysts that can activate either the alcohol or the anhydride.

Table 1: Comparison of Catalysts for Acylation of Sterically Hindered Alcohols

Catalyst System Typical Loading (mol%) Acylating Agent Key Advantages & Considerations
DMAP / Et₃N 5 - 20 Acid Chloride / Anhydride Standard, but often slow or ineffective for this substrate.[1]
1-Methylimidazole (1-MI) / Et₃N 10 - 20 Acid Anhydride / TsCl More efficient than DMAP for hindered systems; mild conditions.[1][5]
Bi(OTf)₃ 1 - 5 Acid Anhydride Highly powerful Lewis acid catalyst; effective for even tertiary alcohols.[2][3]

| TMSOTf | 2 - 10 | Acid Anhydride | Extremely powerful catalyst, often much faster than DMAP or Sc(OTf)₃.[4] |

For a logical approach to troubleshooting these reactions, refer to the flowchart below.

start Low Acylation Yield? check_reagents 1. Check Reagent Purity (Anhydride, Solvent, Base) start->check_reagents Start Here increase_temp 2. Increase Temperature (e.g., from RT to 40-60 °C) check_reagents->increase_temp Reagents OK success Reaction Successful check_reagents->success Impurity Found & Fixed change_catalyst 3. Switch to a Stronger Catalyst (e.g., DMAP -> 1-MI -> Bi(OTf)3) increase_temp->change_catalyst No Improvement increase_temp->success Yield Improves increase_loading 4. Increase Catalyst/Reagent Stoichiometry change_catalyst->increase_loading No Improvement change_catalyst->success Yield Improves extend_time 5. Extend Reaction Time (Monitor by TLC/LCMS) increase_loading->extend_time No Improvement increase_loading->success Yield Improves extend_time->success Yield Improves fail Consider Alternative Strategy (e.g., Mitsunobu) extend_time->fail Still Low Yield

Caption: Troubleshooting flowchart for acylation reactions.
Q3: Is the Mitsunobu reaction a viable option for this substrate, and how can I optimize it?

A3: The Mitsunobu reaction is challenging for sterically hindered alcohols but can be successful with significant optimization. Standard conditions often fail due to the difficulty of the alkoxyphosphonium salt formation and subsequent Sₙ2 displacement.

Key Optimization Strategies:

  • Use a More Acidic Pronucleophile: The pKa of the nucleophile is critical. For hindered alcohols, standard carboxylic acids may not be acidic enough. Using a more acidic partner, such as 4-nitrobenzoic acid or 2,4-dinitrobenzoic acid, dramatically improves reaction success.[6][7]

  • Reagent and Temperature Control: Pre-forming the betaine by adding the azodicarboxylate (e.g., DEAD or DIAD) slowly to the triphenylphosphine solution at low temperature (0 °C) before adding the alcohol can prevent side reactions.

  • High Concentration & Sonication: For prohibitively slow reactions involving hindered substrates, using high concentrations combined with sonication has been shown to cause a vast rate increase.[8]

Detailed Protocol: Optimized Mitsunobu Reaction for Hindered Alcohols
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the hindered alcohol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the acidic pronucleophile (e.g., 4-nitrobenzoic acid, 1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Slow Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution over 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-48 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40 °C) can be applied.

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent. The primary byproducts, triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate, often require column chromatography for removal.

Q4: What are the best practices for using the azetidine nitrogen in a Buchwald-Hartwig amination?

A4: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but the hindered nature of the 2-methyl-2-substituted azetidine nitrogen requires a carefully selected catalyst system.[9] The success of the coupling is highly dependent on the choice of palladium precursor, ligand, and base.

Key Considerations:

  • Ligand Choice: This is the most critical factor. Standard phosphine ligands like PPh₃ are ineffective. Use bulky, electron-rich phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates.[10][11][12]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used and effective.[13]

  • Palladium Source: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) precursors like Pd(OAc)₂ are effective, as the Pd(II) is reduced in situ to the active Pd(0) catalyst.[10]

Table 2: Ligand Selection Guide for Buchwald-Hartwig Amination with Hindered Substrates

Ligand Class Example Ligands Suitability for Hindered Amines
Monophosphine P(tBu)₃, (o-Tolyl)₃P Generally insufficient for this level of steric bulk.[10]
Bidentate Phosphine BINAP, DPPF Better than first-generation ligands, but may still be slow.[9]
Bulky Biarylphosphines SPhos, XPhos, RuPhos Highly Recommended. Designed specifically for hindered couplings.

| N-Heterocyclic Carbenes | IPr, IPr*OMe | Highly Recommended. Excellent activity for coupling hindered aryl chlorides and bromides.[13] |

start 1. Initial Reaction Screening ligand 2. Ligand & Base Screening (Test 2-3 bulky ligands like XPhos, SPhos, IPr) start->ligand Define Aryl Halide & Base solvent 3. Solvent Optimization (Toluene, Dioxane, THF) ligand->solvent Identify Best Ligand temp 4. Temperature & Time Study (e.g., 80°C, 100°C, 110°C) solvent->temp Identify Best Solvent scaleup 5. Final Optimization & Scale-up (Lower catalyst loading) temp->scaleup Determine Optimal T & Time

Caption: Systematic workflow for reaction optimization.

References

Technical Support Center: Refining the Workup Procedure for 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedure for 2-(2-Methylazetidin-2-yl)ethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when synthesizing it via the reduction of a carboxylate ester precursor.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
T-01 Low or No Product Yield - Incomplete reaction.- Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material. - Ensure the reducing agent (e.g., LiAlH₄) is fresh and was added portion-wise to control the reaction temperature.
- Product lost during aqueous workup.- The product is a polar amino alcohol and may have significant water solubility. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. - Use a more polar extraction solvent like a mixture of dichloromethane and isopropanol (e.g., 9:1 v/v). - Perform multiple extractions (at least 3-5) to ensure complete recovery.
- Decomposition of the product.- Azetidine rings can be sensitive to strong acids. Avoid acidic workups if possible. If an acid wash is necessary to remove other basic impurities, use a dilute solution of a weak acid and perform the wash quickly at low temperatures.
T-02 Product Contaminated with Aluminum Salts - Inefficient quenching of the reducing agent (e.g., LiAlH₄).- Employ a Fieser workup: carefully and sequentially add water, then 15% aqueous NaOH, then more water, in a specific ratio to the cooled reaction mixture to precipitate the aluminum salts as a granular solid that can be filtered off.
- Emulsion formation during workup.- After the Fieser workup, if an emulsion persists, add anhydrous sodium sulfate or magnesium sulfate to the organic layer and stir for an extended period to break the emulsion and dry the solution.
T-03 Presence of Unreacted Starting Ester in Final Product - Insufficient amount of reducing agent.- Use a slight excess of the reducing agent (e.g., 1.5-2.0 equivalents of LiAlH₄).
- Deactivation of the reducing agent.- Ensure the reaction is performed under anhydrous conditions, as water will quench the reducing agent.
T-04 Product is an Intractable Oil or Gummy Solid - Presence of residual solvent.- Dry the product under high vacuum for an extended period.
- Product is hygroscopic.- Handle the purified product under an inert atmosphere (e.g., nitrogen or argon).
T-05 Difficulty in Purification by Column Chromatography - Product streaking on the silica gel column.- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (0.5-1%) or ammonium hydroxide (in the mobile phase). - Alternatively, use basic alumina for chromatography.
- Co-elution with polar impurities.- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase is a mixture of dichloromethane, methanol, and ammonium hydroxide.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for the synthesis of this compound from the corresponding ester using a reducing agent like LiAlH₄?

A1: A common procedure involves the careful quenching of the reaction, followed by extraction. After cooling the reaction mixture to 0 °C, slowly and sequentially add water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This should produce a granular precipitate of aluminum salts. The resulting slurry is then filtered, and the filter cake is washed thoroughly with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic filtrates are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Q2: My product is highly soluble in water. How can I improve my extraction efficiency?

A2: To improve the extraction of this polar amino alcohol, you can saturate the aqueous layer with sodium chloride (brine) before performing the extraction. This will decrease the solubility of the organic product in the aqueous phase. Additionally, using a more polar solvent for extraction, such as a 9:1 mixture of dichloromethane and isopropanol, and increasing the number of extractions (e.g., to 5 or more) will help maximize the recovery of your product.

Q3: I am observing an unknown impurity in my ¹H NMR spectrum. What could it be?

A3: Common impurities could include unreacted starting material (the corresponding ester), residual solvents from the workup (e.g., diethyl ether, THF, ethyl acetate), or byproducts from the decomposition of the azetidine ring. The azetidine ring can be susceptible to ring-opening under certain conditions. Cross-reference the chemical shifts of your impurity with known solvent peaks and the spectrum of your starting material. If the impurity persists after purification, further characterization by mass spectrometry may be necessary.

Q4: Is it possible to purify this compound by distillation?

A4: Due to the presence of both an alcohol and a basic amine, this compound is likely to have a high boiling point and may be prone to decomposition at elevated temperatures. Therefore, purification by distillation may be challenging and could lead to significant product loss. Column chromatography on deactivated silica or basic alumina is generally the preferred method for purification.

Q5: How should I store the purified this compound?

A5: As an amino alcohol, the compound may be hygroscopic and sensitive to atmospheric carbon dioxide. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a refrigerator or freezer to minimize degradation over time.

Experimental Protocols

Standard Workup Protocol (Fieser Method for LiAlH₄ Reduction)
  • Cooling: After the reaction is complete, cool the reaction vessel to 0 °C in an ice bath.

  • Quenching: While stirring vigorously, slowly and dropwise add X mL of water, where X is the mass of LiAlH₄ in grams used in the reaction.

  • Base Addition: Add X mL of 15% (w/v) aqueous sodium hydroxide solution dropwise.

  • Final Water Addition: Add 3X mL of water dropwise.

  • Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. A white, granular precipitate should form.

  • Filtration: Filter the mixture through a pad of Celite®.

  • Washing: Wash the filter cake thoroughly with ethyl acetate or dichloromethane (3 x volume of the initial reaction solvent).

  • Drying: Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Stationary Phase: Use silica gel deactivated with triethylamine. To prepare, create a slurry of silica gel in your starting eluent containing 1% triethylamine and pack the column.

  • Mobile Phase: A gradient elution is recommended. Start with a mixture of dichloromethane and methanol (e.g., 98:2 v/v) with 0.5% triethylamine.

  • Elution: Gradually increase the percentage of methanol to elute the product. The exact gradient will depend on the impurity profile.

  • Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove residual triethylamine.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start LiAlH4 Reduction of Ester quench Quench at 0°C (H2O, NaOH(aq), H2O) start->quench filter Filter Aluminum Salts quench->filter extract Extract with Organic Solvent filter->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate_crude Concentrate dry->concentrate_crude chromatography Column Chromatography (Deactivated Silica) concentrate_crude->chromatography concentrate_pure Concentrate Pure Fractions chromatography->concentrate_pure product Pure Product concentrate_pure->product

Caption: Experimental workflow for the synthesis and purification.

troubleshooting_tree start Problem Encountered During Workup low_yield Low Yield? start->low_yield impurities Impurities Present? start->impurities water_sol High Water Solubility? low_yield->water_sol Yes incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn No aluminum_salts Aluminum Salts Present? impurities->aluminum_salts Yes streaking Streaking on TLC/Column? impurities->streaking No sol_water Saturate aqueous layer with NaCl. Use more polar extraction solvent. Increase number of extractions. water_sol->sol_water Yes sol_incomplete Check reaction completion (TLC/LC-MS). Use fresh reducing agent. incomplete_rxn->sol_incomplete Yes sol_aluminum Use Fieser workup. Ensure proper ratios of H2O/NaOH. aluminum_salts->sol_aluminum Yes sol_streaking Deactivate silica with base (e.g., Et3N). Use basic alumina. streaking->sol_streaking Yes

Caption: Troubleshooting decision tree for common workup issues.

catalyst selection for efficient 2-(2-Methylazetidin-2-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of 2-(2-Methylazetidin-2-yl)ethanol, with a specific focus on catalyst selection for the key reduction step. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and plausible synthetic route involves a two-step process. The first step is the synthesis of the ketone precursor, N-protected 2-acetyl-2-methylazetidine. The second, and key, step is the catalytic reduction of this ketone to the desired secondary alcohol, this compound. Subsequent deprotection of the nitrogen may be required depending on the initial protecting group and the chosen catalyst's compatibility.

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for the ketone reduction step?

A2: The choice depends on several factors, including desired stereoselectivity, process scale, and downstream processing considerations.

  • Heterogeneous Catalysts (e.g., Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), Raney Nickel) are generally preferred for scalability. They are easily separated from the reaction mixture by filtration, which simplifies purification. However, they may require higher pressures and temperatures and can sometimes lead to lower selectivity.

  • Homogeneous Catalysts (e.g., Rhodium or Ruthenium complexes with chiral ligands like BINAP) are often used for asymmetric synthesis to achieve high enantioselectivity.[1] These reactions can often be run under milder conditions. The primary drawback is the difficulty in removing the catalyst from the final product, which can be a significant issue in pharmaceutical applications.

Q3: What role does the solvent play in the catalytic hydrogenation?

A3: The solvent is a critical parameter that can influence reaction rate, catalyst activity, and selectivity. Protic solvents like ethanol or methanol are commonly used and can help mitigate inhibition of the catalyst by the basic nitrogen atom of the azetidine ring.[2] Acetic acid can also be used, particularly with PtO₂ catalysts, to promote the hydrogenation of nitrogen heterocycles.[3] The choice of solvent must also ensure the solubility of the starting material.

Q4: Can the basic nitrogen of the azetidine ring interfere with the reaction?

A4: Yes, the lone pair on the azetidine nitrogen can act as a poison to many transition metal catalysts, particularly those based on palladium and platinum.[2] This can lead to slow or incomplete reactions. This inhibition can be overcome by using an N-protecting group (e.g., Boc, Cbz), performing the reaction in an acidic solvent like acetic acid, or using a catalyst that is more resistant to amine coordination.[3]

Troubleshooting Guide

IssueQuestionPossible Cause(s)Suggested Solution(s)
Low or No Conversion My reaction has stalled or shows very low conversion to the alcohol. What should I do?Catalyst Poisoning: The basic azetidine nitrogen or impurities (sulfur, halides) may have deactivated the catalyst.[2]• Ensure the starting material is highly pure.• Add a stoichiometric amount of a mild acid (e.g., acetic acid) to protonate the azetidine nitrogen.• Switch to a more robust catalyst (e.g., PtO₂ or a Rhodium-based catalyst).[3]
Insufficient Hydrogen Pressure/Agitation: Poor mass transfer of hydrogen to the catalyst surface.• Increase hydrogen pressure within safe limits of the equipment.• Improve stirring/agitation to ensure the catalyst is well suspended.
Incorrect Solvent: The starting material may not be fully dissolved, or the solvent may be inhibiting the catalyst.• Check the solubility of your substrate in the chosen solvent.• Switch to a different solvent, such as ethanol, methanol, or ethyl acetate.
Formation of Side Products I am observing significant side products and low yield of the desired alcohol. Why?Over-reduction/Ring Opening: Harsh reaction conditions (high temperature/pressure) can lead to the hydrogenolysis of the C-N bonds in the strained azetidine ring.• Lower the reaction temperature and/or pressure.• Reduce the catalyst loading.• Choose a milder catalyst (e.g., NaBH₄ as a stoichiometric alternative if catalysis fails).
Deprotection: If using an N-protected starting material (e.g., N-Cbz), the protecting group may be cleaved under hydrogenation conditions.• This can be the desired final step. If not, choose a protecting group stable to hydrogenation (e.g., Boc) or a different reduction method.
Poor Stereoselectivity The reaction is producing a mixture of diastereomers or enantiomers. How can I improve this?Achiral Catalyst: Standard heterogeneous catalysts (Pd/C, Ra-Ni) are not stereoselective and will produce a racemic mixture if the product is chiral.• For enantioselectivity, use a chiral homogeneous catalyst system, such as Ru-BINAP or a CBS catalyst.[1]
Reaction Conditions: Temperature can affect stereoselectivity.• Screen different reaction temperatures; lower temperatures often favor higher selectivity.

Catalyst Selection and Performance Data

The following table summarizes typical catalysts and conditions used for the reduction of hindered ketones, which can serve as a starting point for the synthesis of this compound from its ketone precursor.

CatalystCatalyst Loading (mol%)H₂ PressureTemperature (°C)SolventTypical Yield (%)Notes
10% Pd/C 5 - 101 - 50 atm25 - 80Ethanol, Ethyl Acetate70 - 95Prone to poisoning by basic nitrogen. May require acidic additives.[4]
PtO₂ (Adams' catalyst) 1 - 51 - 5 atm25Acetic Acid, Ethanol85 - >99Generally more robust and effective for nitrogen heterocyles.[3]
Raney Ni 10 - 20 (w/w)10 - 100 atm50 - 150Ethanol60 - 90Requires higher temperatures and pressures; potential for ring-opening.
[RuCl₂(BINAP)]₂·NEt₃ 0.1 - 110 - 100 atm25 - 50Methanol>95Homogeneous catalyst. Used for asymmetric hydrogenation to achieve high enantiomeric excess (ee).[1]
NaBH₄ StoichiometricN/A0 - 25Methanol, Ethanol>95Stoichiometric reagent, not catalytic. A good baseline or alternative if catalysis is problematic.[5]

Experimental Protocols

Protocol: Catalytic Hydrogenation of N-Boc-2-acetyl-2-methylazetidine

This protocol describes a general procedure for the reduction of the ketone precursor using Platinum(IV) oxide (PtO₂), a robust catalyst for this type of transformation.

Materials:

  • N-Boc-2-acetyl-2-methylazetidine

  • Platinum(IV) oxide (PtO₂)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite™ or other filtration aid

Procedure:

  • To a high-pressure reactor vessel, add N-Boc-2-acetyl-2-methylazetidine (1.0 eq).

  • Add PtO₂ (0.02 eq, 2 mol%).

  • Add anhydrous ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Seal the reactor vessel according to the manufacturer's instructions.

  • Purge the vessel with nitrogen gas (3 cycles) to remove air.

  • Purge the vessel with hydrogen gas (3 cycles).

  • Pressurize the reactor with hydrogen gas to 50 psi (approx. 3.4 atm).

  • Begin vigorous stirring and heat the reaction to 40 °C if necessary.

  • Monitor the reaction progress by observing hydrogen uptake and/or by periodic sampling and analysis (TLC, LC-MS, or GC-MS).

  • Once the reaction is complete (typically 4-24 hours), cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite™ to remove the heterogeneous catalyst. Wash the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, N-Boc-2-(2-Methylazetidin-2-yl)ethanol.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Charge Reactor: - N-Boc-2-acetyl-2-methylazetidine - PtO₂ Catalyst - Ethanol seal Seal Reactor & Purge (N₂ then H₂) start->seal pressurize Pressurize with H₂ (e.g., 50 psi) seal->pressurize react Stir & Heat (optional) Monitor H₂ Uptake pressurize->react complete Reaction Complete? react->complete complete->react No vent Vent & Purge (N₂) complete->vent Yes filter Filter through Celite™ to Remove Catalyst vent->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify via Chromatography (if necessary) concentrate->purify end Pure Product: N-Boc-2-(2-Methylazetidin-2-yl)ethanol purify->end

Caption: Workflow for the catalytic hydrogenation of the ketone precursor.

Troubleshooting Logic Diagram

G cluster_catalyst_solutions Catalyst Solutions start Low or No Conversion? check_purity Is Starting Material Pure? start->check_purity purify_sm Action: Purify Starting Material check_purity->purify_sm No check_pressure Is H₂ Pressure Adequate? check_purity->check_pressure Yes purify_sm->start increase_pressure Action: Increase H₂ Pressure check_pressure->increase_pressure No check_catalyst Is Catalyst Active? check_pressure->check_catalyst Yes increase_pressure->start add_acid Action: Add Acetic Acid check_catalyst->add_acid No end_ok Problem Solved check_catalyst->end_ok Yes change_catalyst Action: Switch to PtO₂ or Rhodium Catalyst add_acid->change_catalyst change_catalyst->start

Caption: Decision tree for troubleshooting low reaction conversion.

References

Technical Support Center: Synthesis of 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 2-(2-Methylazetidin-2-yl)ethanol. The information is presented in a user-friendly question-and-answer format to address potential challenges during the experimental process.

Troubleshooting Guide

Question: I am observing low to no yield of the desired this compound. What are the potential causes and solutions?

Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Cyclization: The key step in forming the azetidine ring is an intramolecular cyclization. Ensure the reaction conditions are optimal for this step.

    • Base Strength: The choice and stoichiometry of the base are critical. If using a non-nucleophilic base like sodium hydride (NaH), ensure it is fresh and added portion-wise to control the reaction. For amine bases like triethylamine (TEA), ensure it is anhydrous.

    • Reaction Temperature: Intramolecular cyclizations can be sensitive to temperature. If the reaction is too slow, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to side reactions. Consider running the reaction at a controlled temperature (e.g., 0 °C to room temperature, or gentle reflux) and monitoring by TLC or LC-MS.

    • Solvent Choice: The solvent plays a crucial role in the reaction rate and selectivity. Polar aprotic solvents like DMF and acetonitrile are often favorable for intramolecular cyclizations. In contrast, solvents like toluene, dichloromethane, and THF might be less effective.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the target molecule.

    • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers. Running the reaction under high dilution conditions can favor the formation of the cyclic product.

    • Elimination Reactions: Depending on the nature of the leaving group in the precursor, elimination reactions can be a competing pathway. Using a non-hindered base and carefully controlling the temperature can minimize this.

  • Precursor Quality: The purity of the starting material, a suitable γ-amino alcohol derivative, is paramount. Impurities can interfere with the reaction. Ensure the precursor is fully characterized and purified before use.

Question: My final product is impure, showing multiple spots on TLC. How can I improve the purity?

Answer: Product impurity is a common challenge. Here are some strategies to enhance the purity of this compound:

  • Purification Method:

    • Column Chromatography: This is the most common method for purifying small organic molecules. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial. A gradient elution might be necessary to separate the product from closely related impurities.

    • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

  • Reaction Work-up: A thorough aqueous work-up can remove many inorganic salts and water-soluble impurities. Washing the organic layer with brine can help to remove residual water before drying and concentration.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can significantly improve its purity.

Question: The reaction is proceeding very slowly or not at all. What steps can I take?

Answer: A sluggish reaction can be frustrating. Consider the following points:

  • Activation of the Leaving Group: If your synthetic route involves the displacement of a hydroxyl group, it needs to be converted into a good leaving group (e.g., tosylate, mesylate, or halide). Ensure this activation step has gone to completion.

  • Catalyst/Promoter: Some cyclization reactions benefit from a catalyst. For instance, in related azetidine syntheses, Lewis acids have been used to promote the ring-opening of epoxides.

  • Solvent Polarity: As mentioned, the solvent can dramatically affect the reaction rate. If you are using a nonpolar solvent, switching to a polar aprotic solvent like DMF or acetonitrile could accelerate the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A plausible and common strategy for synthesizing 2-substituted azetidines is through the intramolecular cyclization of a γ-amino alcohol derivative. In this case, a likely precursor would be 4-amino-4-methylpentan-1-ol or a derivative where the hydroxyl group is converted to a better leaving group.

Q2: How does the choice of solvent impact the synthesis?

A2: The solvent can influence the reaction in several ways:

  • Solubility: The reactants must be soluble in the chosen solvent.

  • Reaction Rate: Polar aprotic solvents (e.g., DMF, acetonitrile) can accelerate S(_N)2 reactions, which are often involved in the cyclization step. Polar protic solvents (e.g., ethanol, methanol) can solvate the nucleophile, potentially slowing down the reaction.

  • Selectivity: The solvent can influence the competition between intramolecular and intermolecular reactions.

Q3: What are some recommended analytical techniques to monitor the reaction progress?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. For more detailed analysis and to confirm the product's identity, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (

¹¹¹
H and
¹3¹³¹3
C) is essential for the structural elucidation of the final product.

Q4: Are there any "green" solvents that can be used for this synthesis?

A4: While classic polar aprotic solvents are effective, there is a growing interest in greener alternatives. Depending on the specific reaction conditions, solvents like dimethyl carbonate (DMC) or cyclopentyl methyl ether (CPME) could be explored as more environmentally friendly options. However, their efficacy for this specific synthesis would need to be experimentally validated.

Data Presentation

The following table summarizes hypothetical quantitative data on the effect of different solvents on the synthesis of this compound via intramolecular cyclization of a suitable precursor. This data is illustrative and intended to reflect general trends observed in similar reactions reported in the literature.

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)Purity (%)
N,N-Dimethylformamide (DMF)36.7128595
Acetonitrile (MeCN)37.5187892
Dichloromethane (DCM)9.1484588
Tetrahydrofuran (THF)7.6484085
Toluene2.4722580
Ethanol24.5365590

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound via Intramolecular Cyclization

This protocol is a representative example and may require optimization.

Step 1: Synthesis of the Precursor (e.g., 1-chloro-4-methylpentan-4-amine)

A suitable starting material, such as 4-amino-4-methyl-1-pentanol, would first be converted to a derivative with a good leaving group. For example, reaction with thionyl chloride could yield 1-chloro-4-methylpentan-4-amine.

Step 2: Intramolecular Cyclization

  • To a solution of the precursor (1-chloro-4-methylpentan-4-amine, 1 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., sodium hydride, 1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Cyclization cluster_purification Product Isolation start 4-Amino-4-methyl-1-pentanol precursor Activation of Hydroxyl Group (e.g., Chlorination) start->precursor solvent Solvent Selection (e.g., DMF) precursor->solvent Solvent Influence cyclization Base-mediated Ring Closure solvent->cyclization workup Aqueous Work-up cyclization->workup purification Column Chromatography workup->purification product This compound purification->product

temperature optimization for 2-(2-Methylazetidin-2-yl)ethanol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Methylazetidin-2-yl)ethanol. The information provided is intended to assist in the optimization of reaction temperatures to improve yield, selectivity, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for reactions involving this compound?

A1: For initial experiments, it is advisable to start at a moderate temperature, such as room temperature (20-25°C) or slightly elevated temperatures (40-60°C). The optimal temperature will be highly dependent on the specific reaction being performed (e.g., N-alkylation, acylation, etc.), the solvent, and the catalyst used. For some reactions, such as those involving highly reactive electrophiles, starting at lower temperatures (e.g., 0°C or -78°C) may be necessary to control the reaction rate and minimize side products.

Q2: How does temperature typically affect the rate of reactions with this compound?

A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate.[1][2] This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions.[2] However, excessively high temperatures can lead to undesirable side reactions and degradation of the starting material or product.

Q3: What are common side reactions to watch out for at elevated temperatures?

A3: At higher temperatures, several side reactions can occur. These may include:

  • Decomposition: Thermal degradation of the azetidine ring or the ethanol side chain can occur at very high temperatures.[3][4][5]

  • Elimination Reactions: The ethanol side chain may undergo elimination to form a double bond.

  • Ring Opening: The strained azetidine ring can be susceptible to ring-opening reactions, especially in the presence of nucleophiles or acids at elevated temperatures.[6][7][8]

  • By-product Formation: Increased temperatures can lead to a decrease in selectivity and the formation of various by-products.

Q4: Can the azetidine ring in this compound degrade at high temperatures?

A4: Yes, the azetidine ring is a strained four-membered ring, which makes it more susceptible to thermal decomposition compared to larger, unstrained rings.[7][8] The exact temperature at which degradation becomes significant will depend on the specific reaction conditions, but it is a critical factor to consider during temperature optimization studies.

Troubleshooting Guide

Issue Potential Cause (Temperature-Related) Suggested Solution
Low or No Product Yield Reaction temperature is too low, resulting in a slow reaction rate.Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. Consider extending the reaction time at the current temperature.
Reaction temperature is too high, leading to decomposition of starting material or product.Decrease the reaction temperature. If the reaction requires elevated temperatures, consider using a higher boiling point solvent to allow for more precise temperature control.
Formation of Multiple Products/Low Selectivity Reaction temperature is too high, promoting side reactions.Lower the reaction temperature to favor the desired reaction pathway. Consider running the reaction at or below room temperature.
Evidence of Decomposition (e.g., charring, dark coloration) Excessive reaction temperature.Immediately reduce the temperature. Purify the existing reaction mixture to isolate any desired product and repeat the reaction at a significantly lower temperature.
Reaction Stalls Before Completion Insufficient thermal energy to overcome the activation energy barrier.Gently warm the reaction mixture. If the reaction is exothermic, ensure adequate cooling to prevent a runaway reaction.

Quantitative Data on Analogous Reactions

Disclaimer: The following data is for analogous N-alkylation reactions of amino alcohols and should be used as a general guideline for optimizing reactions with this compound.

Table 1: Effect of Temperature on N-Alkylation of Amino Alcohols

ReactantsCatalyst/ConditionsTemperature (°C)Yield/SelectivityReference
Phenylalanine pentyl ester + 4-methylbenzyl alcohol0.5 mol% Ru complex12055% selectivity for mono-alkylation[9]
Phenylalanine pentyl ester + 4-methylbenzyl alcohol0.5 mol% Ru complex90Minimal (<5%) conversion[9]
Unprotected amino acids + various alcohols1 mol% Ru complex90-110Good to excellent yields[10]
Aniline + Benzyl alcohol2 mol% Ru complex, KOtBu5085% yield[11]
4-amino-1-butanol cyclization and N-methylationγ-Al2O3, scCO234095% yield of N-methylpyrrolidine[12]

Experimental Protocols

Protocol: Temperature Optimization for N-Alkylation of this compound

This protocol outlines a general procedure for optimizing the reaction temperature for the N-alkylation of this compound with a generic alkyl halide (R-X).

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • A suitable solvent (e.g., acetonitrile, DMF, THF)

  • A suitable base (e.g., K₂CO₃, Et₃N, DIPEA)

  • Reaction vials or round-bottom flasks

  • Heating/cooling system (e.g., oil bath, cryostat)

  • Stirring apparatus

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • Setup Parallel Reactions: Set up a series of identical reactions in separate vials. For each reaction, add this compound (1.0 eq), the chosen solvent, and the base (1.5-2.0 eq).

  • Equilibrate Temperature: Bring each reaction vessel to its target temperature using the heating/cooling system. A suggested temperature range for the initial screening is:

    • Reaction 1: 0°C

    • Reaction 2: Room Temperature (25°C)

    • Reaction 3: 50°C

    • Reaction 4: 80°C

    • Reaction 5: 100°C

  • Initiate Reaction: Once the target temperature is stable, add the alkyl halide (1.1 eq) to each reaction vessel simultaneously.

  • Monitor Progress: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture and analyze it by TLC or LC-MS to determine the consumption of starting material and the formation of the desired product.

  • Analyze Results: After a set reaction time (e.g., 24 hours), quench all reactions. Work up each reaction mixture in an identical manner. Isolate and quantify the yield of the desired product for each temperature.

  • Optimization: Based on the results, a more focused temperature range can be investigated to fine-tune the optimal conditions for yield and purity.

Visualizations

experimental_workflow Experimental Workflow for Temperature Optimization cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_analysis Analysis setup_1 Prepare 5 identical reaction mixtures setup_2 Assign a target temperature to each reaction (0°C, 25°C, 50°C, 80°C, 100°C) setup_1->setup_2 execution_1 Equilibrate each reaction to its target temperature setup_2->execution_1 execution_2 Add alkyl halide to initiate reactions execution_1->execution_2 execution_3 Monitor reactions over time (TLC/LC-MS) execution_2->execution_3 analysis_1 Quench reactions and perform work-up execution_3->analysis_1 analysis_2 Isolate and quantify product yield analysis_1->analysis_2 analysis_3 Determine optimal temperature analysis_2->analysis_3

Caption: Workflow for Temperature Optimization Experiments.

signaling_pathway General N-Alkylation Reaction Pathway and Potential Side Reactions cluster_main Desired Reaction cluster_side Potential Side Reactions at Elevated Temperatures A This compound + R-X B N-Alkylated Product A->B Desired Pathway (Optimal Temperature) C Decomposition Products A->C High T D Ring-Opened Products A->D High T E Elimination Products A->E High T

Caption: N-Alkylation Pathway and Potential Side Reactions.

References

Technical Support Center: Production of 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methylazetidin-2-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key reaction steps?

A common synthetic approach involves a two-step process. The first step is a Grignard reaction between an ethyl Grignard reagent (e.g., ethylmagnesium bromide) and 2-methyloxirane to form a secondary alcohol. The second step involves the formation of the azetidine ring. This is typically achieved by converting the alcohol to a leaving group (e.g., a tosylate or mesylate) followed by an intramolecular cyclization with a protected amine.

Q2: I am observing a significant amount of an isomeric byproduct in my final product. What could be the cause?

The most likely cause of isomeric byproducts is the non-regioselective ring-opening of the 2-methyloxirane ring during the Grignard reaction. The ethyl Grignard reagent can attack either the substituted or the less substituted carbon of the epoxide ring, leading to the formation of two different alcohol isomers.[1][2] Subsequent reactions will then produce the corresponding isomeric azetidine derivatives.

Q3: My final product is contaminated with a high-boiling point impurity. What could it be?

A high-boiling point impurity could be a dimer or polymer formed during the synthesis. This can occur if the intermediate with the leaving group undergoes intermolecular reactions instead of the desired intramolecular cyclization. Optimizing reaction conditions, such as using high dilution, can favor the formation of the desired monomeric product.

Q4: How can I effectively monitor the progress of the reaction and identify byproducts?

Thin Layer Chromatography (TLC) is a quick method to monitor the consumption of starting materials and the formation of the product. For detailed analysis and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[3][4][5][6][7] GC-MS can separate volatile compounds and provide information about their molecular weight, while NMR can give detailed structural information about the product and any impurities present.

Q5: What are the critical parameters to control during the Grignard reaction step to minimize byproduct formation?

Key parameters to control during the Grignard reaction include:

  • Temperature: Low temperatures (typically 0°C or below) are preferred to improve the regioselectivity of the epoxide ring-opening.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the Grignard reagent and formation of ethanol.[8]

  • Slow Addition: Slow, dropwise addition of the epoxide to the Grignard reagent can help to control the reaction exotherm and minimize side reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete Grignard reagent formationEnsure magnesium turnings are activated (e.g., with a crystal of iodine) and all reagents and solvents are strictly anhydrous.
Quenching of Grignard reagentCheck for and eliminate all sources of protic solvents or moisture.
Inefficient ring closureEnsure complete conversion of the alcohol to the leaving group. Use a suitable non-nucleophilic base for the cyclization step.
Product loss during workup/purificationOptimize extraction and chromatography conditions to minimize loss of the water-soluble product.
Issue 2: Presence of Unexpected Peaks in GC-MS Analysis
Potential Impurity Likely Source Identification & Confirmation Mitigation Strategy
1-PentanolIsomeric product from Grignard reactionCompare retention time and mass spectrum with a known standard.Optimize Grignard reaction temperature and addition rate.
Diethyl etherResidual solvent from Grignard reactionCharacteristic peaks in GC-MS.Ensure complete removal of solvent under vacuum.
Unreacted 2-amino-2-methyl-1-propanolIncomplete ring closure reactionCompare with the starting material's analytical data.Increase reaction time or temperature for the cyclization step.
N,N-diethyl-2-amino-2-methyl-1-propanolSide reaction of ethylating agentHigher molecular weight peak in MS.Use a non-alkylating protecting group for the amine.

Experimental Protocols

Key Experiment: Synthesis of this compound

Step 1: Grignard Reaction of Ethylmagnesium Bromide with 2-Methyloxirane

  • Apparatus: A three-necked, round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet. All glassware must be oven-dried.

  • Reagents:

    • Magnesium turnings

    • Ethyl bromide

    • Anhydrous diethyl ether

    • 2-Methyloxirane

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Place magnesium turnings in the flask under a nitrogen atmosphere.

    • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation.

    • Once the reaction starts (indicated by bubbling and heat), add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, cool the reaction mixture to 0°C.

    • Add a solution of 2-methyloxirane in anhydrous diethyl ether dropwise, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

Step 2: Formation of this compound

  • Apparatus: A round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Reagents:

    • Crude alcohol from Step 1

    • Triethylamine

    • Methanesulfonyl chloride

    • Anhydrous dichloromethane

    • A solution of ammonia in methanol

  • Procedure:

    • Dissolve the crude alcohol in anhydrous dichloromethane and cool to 0°C.

    • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction at 0°C for 1 hour.

    • Wash the reaction mixture with cold water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude mesylate in a solution of ammonia in methanol.

    • Stir the mixture in a sealed tube at room temperature for 24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to obtain this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Azetidine Formation Ethylmagnesium_Bromide Ethylmagnesium Bromide Intermediate_Alcohol 2-Methyl-1-pentanol (Intermediate) Ethylmagnesium_Bromide->Intermediate_Alcohol + 2-Methyloxirane 2-Methyloxirane 2-Methyloxirane->Intermediate_Alcohol Mesylation Mesylation Intermediate_Alcohol->Mesylation Cyclization Intramolecular Cyclization Mesylation->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Synthetic pathway for this compound.

Side_Reaction Grignard_Reagent Ethylmagnesium Bromide Epoxide 2-Methyloxirane Grignard_Reagent->Epoxide Attack_C1 Attack at C1 (Less substituted) Epoxide->Attack_C1 Attack_C2 Attack at C2 (More substituted) Epoxide->Attack_C2 Desired_Product_Intermediate Desired Intermediate (2-Methyl-1-pentanol) Attack_C1->Desired_Product_Intermediate Isomeric_Byproduct_Intermediate Isomeric Byproduct (3-Pentanol) Attack_C2->Isomeric_Byproduct_Intermediate

Caption: Formation of isomeric byproduct during Grignard reaction.

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Steps cluster_solutions Corrective Actions Start Low Yield or Impure Product Check_Purity Analyze by GC-MS/NMR Start->Check_Purity Identify_Impurity Identify Major Impurities Check_Purity->Identify_Impurity Isomer_Detected Isomeric Byproduct? Identify_Impurity->Isomer_Detected Unreacted_SM Unreacted Starting Material? Isomer_Detected->Unreacted_SM No Optimize_Grignard Optimize Grignard Reaction Conditions Isomer_Detected->Optimize_Grignard Yes Other_Impurity Other Impurities? Unreacted_SM->Other_Impurity No Optimize_Cyclization Optimize Cyclization Reaction Conditions Unreacted_SM->Optimize_Cyclization Yes Purification Improve Purification Technique Other_Impurity->Purification Yes

Caption: Troubleshooting workflow for byproduct analysis.

References

Validation & Comparative

Illuminating the Structure of 2-(2-Methylazetidin-2-yl)ethanol: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a detailed comparison of the anticipated spectroscopic data for the novel compound 2-(2-Methylazetidin-2-yl)ethanol against its structural isomers, offering a predictive framework for its characterization.

Due to the novelty of this compound, direct experimental data is not yet publicly available. Therefore, this guide presents a comprehensive prediction of its spectroscopic characteristics based on established principles and data from closely related analogs. By comparing these predicted values with experimental data for known isomers, researchers can gain valuable insights for the identification and verification of this new molecule.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound and compare it with the known experimental data for its isomers, 2-(Azetidin-1-yl)ethanol and 2-(1-Methylazetidin-3-yl)ethanol.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)

Compound Proton Assignment Predicted/Reported Chemical Shift (δ, ppm) Predicted Multiplicity
This compound (Predicted) -CH₃~1.3s
-CH₂- (azetidine ring, C3)~1.8 - 2.0m
-CH₂- (azetidine ring, C4)~3.2 - 3.4t
-CH₂-CH₂OH~1.7t
-CH₂-OH~3.6t
-NH~2.0 (broad)s
-OHVariable (broad)s
2-(Azetidin-1-yl)ethanol -CH₂- (azetidine ring, C2/C4)2.03quintet
-CH₂- (azetidine ring, C3)3.23t
-CH₂-CH₂OH2.72t
-CH₂-OH3.60t
-OH2.89 (broad)s
2-(1-Methylazetidin-3-yl)ethanol -N-CH₃2.35s
-CH- (azetidine ring, C3)2.50-2.65m
-CH₂- (azetidine ring, C2/C4)2.95-3.15 & 3.35-3.50m
-CH₂-CH₂OH1.65q
-CH₂-OH3.65t
-OHVariable (broad)s

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)

Compound Carbon Assignment Predicted/Reported Chemical Shift (δ, ppm)
This compound (Predicted) -CH₃~25
-C- (azetidine ring, C2)~65
-CH₂- (azetidine ring, C3)~28
-CH₂- (azetidine ring, C4)~50
-CH₂-CH₂OH~40
-CH₂-OH~60
2-(Azetidin-1-yl)ethanol -CH₂- (azetidine ring, C2/C4)56.1
-CH₂- (azetidine ring, C3)17.8
-CH₂-CH₂OH61.9
-CH₂-OH60.5
2-(1-Methylazetidin-3-yl)ethanol -N-CH₃42.5
-CH- (azetidine ring, C3)35.0
-CH₂- (azetidine ring, C2/C4)58.0
-CH₂-CH₂OH38.0
-CH₂-OH61.0

Table 3: Comparative Mass Spectrometry (MS) and Infrared (IR) Data (Predicted vs. Experimental)

Technique Compound Predicted/Reported Key Data
MS (EI) This compound (Predicted) Molecular Ion (M⁺): m/z 115. Key Fragments: m/z 100 ([M-CH₃]⁺), m/z 84 ([M-CH₂OH]⁺), m/z 71, m/z 57.
2-(Azetidin-1-yl)ethanol Molecular Ion (M⁺): m/z 101. Key Fragments: m/z 70, m/z 57, m/z 43.
2-(1-Methylazetidin-3-yl)ethanol Molecular Ion (M⁺): m/z 115. Key Fragments: m/z 98, m/z 84, m/z 70, m/z 57.
IR This compound (Predicted) Key Absorptions (cm⁻¹): 3400-3200 (O-H, N-H, broad), 2960-2850 (C-H stretch), 1100 (C-O stretch).
2-(Azetidin-1-yl)ethanol Key Absorptions (cm⁻¹): 3360 (O-H, broad), 2950-2850 (C-H stretch), 1120 (C-O stretch).
2-(1-Methylazetidin-3-yl)ethanol Key Absorptions (cm⁻¹): 3380 (O-H, broad), 2940-2830 (C-H stretch), 1050 (C-O stretch).

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Reference the spectrum to the deuterated solvent peaks.

  • 2D NMR (COSY, HSQC, HMBC): Acquire 2D spectra as needed to confirm proton-proton and proton-carbon correlations for unambiguous assignment.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

    • Set the electron energy to a standard 70 eV.

    • Acquire data over a mass range of m/z 30-300.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.

    • Solution: Prepare a 5-10% solution of the compound in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan with the empty plates or the pure solvent and subtract it from the sample spectrum.

Visualizing the Elucidation Workflow

A systematic workflow is essential for the structural elucidation of a novel compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR IR Spectroscopy Purification->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Experimental workflow for the synthesis and structural elucidation of a novel compound.

This guide provides a foundational framework for researchers working on the synthesis and characterization of this compound. The predictive data, in conjunction with the detailed experimental protocols, will aid in the efficient and accurate structural elucidation of this and other novel azetidine derivatives.

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 2-(2-Methylazetidin-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of small molecules is paramount for rational drug design and development. X-ray crystallography stands as a cornerstone technique for elucidating these atomic-level details. This guide provides a comparative overview of the X-ray crystallographic analysis of 2-(2-Methylazetidin-2-yl)ethanol derivatives and related heterocyclic compounds, offering insights into the experimental data, protocols, and a comparison with alternative analytical methods.

Comparative Crystallographic Data of Related Heterocyclic Compounds

To illustrate the type of data obtained from X-ray crystallography, the following table summarizes key crystallographic parameters for representative heterocyclic compounds with structural similarities to the target molecule. This data provides a baseline for what can be expected from a successful crystallographic analysis of this compound derivatives.

Compound/DerivativeCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanolMonoclinicP2₁/c10.321(2)11.453(2)10.084(2)90115.13(3)904[1]
2-Methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamideTriclinicP-18.5434(4)8.7477(4)11.0530(5)86.1868(13)83.3739(13)73.8746(13)2[2]
A cis-3-acetoxy-2-azetidinone derivativeOrthorhombicP2₁2₁2₁8.123(2)12.456(3)15.789(4)9090904[3]

Note: This table presents data from published crystal structures of related molecules to provide a comparative context.

Comparison with Alternative Structural Analysis Methods

X-ray crystallography is the gold standard for high-resolution structural determination of crystalline materials.[4][5][6] However, other techniques offer complementary information or may be more suitable for non-crystalline samples.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyCryo-Electron Microscopy (Cryo-EM)
Sample State Single crystalSolution or solid-stateVitreously frozen solution
Resolution Atomic (<1 Å)Atomic, but often lower for large moleculesNear-atomic to sub-nanometer
Molecular Size No theoretical limit, but crystallization is a bottleneck[5]Typically < 70 kDa for solution NMR[7]Generally for large macromolecules and complexes[6]
Information Provided 3D atomic coordinates, bond lengths, bond angles, stereochemistry[8]3D structure in solution, dynamics, intermolecular interactions3D structure of large complexes, conformational flexibility[6]
Key Advantage Unparalleled high-resolution structural detail.[4]Provides information on molecular dynamics in solution.[4]Can analyze large, complex, and flexible molecules that are difficult to crystallize.[6]
Key Limitation Requires well-ordered single crystals, which can be challenging to obtain.[7][9]Structure represents an average in solution; interpretation can be complex for large molecules.Lower resolution than X-ray crystallography for small molecules.

Experimental Protocol for Small Molecule X-ray Crystallography

The determination of a small molecule's crystal structure via X-ray crystallography follows a well-established workflow. The following is a generalized protocol.

1. Crystallization: The first and often most challenging step is to obtain high-quality single crystals of the compound.[7][9] This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvents. For difficult-to-crystallize small molecules, co-crystallization with a "crystallization chaperone" can be employed.[10]

2. Crystal Mounting and Screening: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[7] The crystal is then screened using an X-ray diffractometer to assess its quality based on the diffraction pattern.

3. Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[7] For small molecules, data collection is often performed at low temperatures (e.g., 100 K) to minimize radiation damage and thermal vibrations. Modern diffractometers can collect a complete dataset in a matter of hours.[11]

4. Data Processing and Structure Solution: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is used to determine the unit cell parameters and the space group of the crystal. The "phase problem" is then solved, often using direct methods for small molecules, to generate an initial electron density map.[7]

5. Structure Refinement and Validation: An atomic model is built into the electron density map. This model is then refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure. The quality of the final structure is assessed using various validation tools.[12]

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between different structural biology techniques, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening X-ray Screening Mounting->Screening Collection Data Collection Screening->Collection Processing Data Processing Collection->Processing Solution Structure Solution Processing->Solution Refinement Refinement & Validation Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Structure

Caption: Experimental workflow for small molecule X-ray crystallography.

method_comparison cluster_main Structural Analysis Methods cluster_attributes Key Attributes Xray X-ray Crystallography HighRes High Resolution Xray->HighRes Primary Method CrystalReq Requires Crystals Xray->CrystalReq NMR NMR Spectroscopy Dynamics Dynamics in Solution NMR->Dynamics Unique Insight CryoEM Cryo-Electron Microscopy LargeComplex Large Complexes CryoEM->LargeComplex Key Application

Caption: Comparison of structural analysis techniques.

References

A Comparative Analysis of 2-(2-Methylazetidin-2-yl)ethanol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

The azetidine scaffold is of significant interest in medicinal chemistry due to its unique conformational constraints and its presence in a number of biologically active compounds.[1] The substitution pattern on the azetidine ring is a critical determinant of a molecule's properties and its interactions with biological targets.

Isomeric Landscape

The primary isomers of 2-(2-methylazetidin-2-yl)ethanol include positional isomers, where the substituents are attached to different atoms of the azetidine ring, and stereoisomers, which have the same connectivity but different spatial arrangements.

Positional Isomers:

  • This compound: The parent compound with both methyl and ethanol groups on the C2 position.

  • 2-(3-Methylazetidin-2-yl)ethanol: The methyl group is at C3, and the ethanol group is at C2.

  • 3-(2-Methylazetidin-2-yl)propan-1-ol: A hypothetical isomer with a longer carbon chain. For the purpose of this guide, we will focus on isomers with the C5H11NO formula.

  • 1-(2-Methylazetidin-2-yl)ethanol: The ethanol group is attached via its C1 to the azetidine ring.

  • (R)- and (S)-2-(2-Methylazetidin-2-yl)ethanol: Enantiomers of the parent compound.

Stereoisomers:

For isomers with multiple chiral centers, such as 2-(3-methylazetidin-2-yl)ethanol, diastereomers are also possible.

Predicted Physicochemical Properties

The relative positions of the methyl and ethanol substituents are expected to influence the physicochemical properties of these isomers. The following table summarizes the predicted trends based on structural analysis.

PropertyThis compound2-(3-Methylazetidin-2-yl)ethanol1-(2-Methylazetidin-2-yl)ethanolRationale for Predicted Differences
Boiling Point HighHigherHighestIncreased steric hindrance at C2 in the parent compound may slightly lower the boiling point compared to the 3-substituted isomer. The isomer with the hydroxyl group further from the ring may have stronger intermolecular hydrogen bonding.
Water Solubility GoodGoodGoodAll isomers are expected to be reasonably water-soluble due to the presence of the hydroxyl group and the nitrogen atom. Minor differences may arise from variations in crystal packing and hydrogen bonding capabilities.
pKa (of Azetidine Nitrogen) ~9-10~9.5-10.5~9-10The electron-donating methyl group at C2 will slightly increase the basicity of the nitrogen. In the 3-substituted isomer, this effect is more pronounced. Steric hindrance around the nitrogen in the parent compound might slightly decrease its basicity.
LogP (Lipophilicity) ModerateModerateModerateAll isomers have the same molecular formula and functional groups, so significant differences in LogP are not expected. The 3-substituted isomer might be slightly more lipophilic due to the separation of polar groups.

Structure-Activity Relationship (SAR) Considerations

The biological activity of azetidine derivatives is highly dependent on their substitution pattern.[2] The steric and electronic effects of the methyl and ethanol groups in these isomers are likely to influence their binding to biological targets and their metabolic stability.

  • This compound: The gem-disubstitution at the C2 position creates a sterically hindered environment. This could potentially enhance metabolic stability by shielding the adjacent nitrogen from enzymatic degradation. However, this steric bulk might also hinder binding to certain biological targets.

  • 2-(3-Methylazetidin-2-yl)ethanol: The separation of the substituents may allow for more flexible interactions with a target protein. The accessibility of the nitrogen lone pair is greater than in the 2,2-disubstituted isomer, which could be crucial for interactions with acidic residues in a binding pocket.

  • 1-(2-Methylazetidin-2-yl)ethanol: The position of the hydroxyl group relative to the azetidine ring will significantly alter the molecule's three-dimensional shape and hydrogen bonding potential, leading to distinct biological activities.

  • Stereoisomers: The stereochemistry at the chiral centers will be critical for biological activity, as enantiomers and diastereomers often exhibit different affinities for chiral biological targets such as receptors and enzymes.

Experimental Protocols

To facilitate the empirical investigation of these isomers, the following section provides detailed experimental protocols for their potential synthesis and a common in vitro assay for evaluating their biological activity.

Synthesis of 2,2-Disubstituted Azetidines

A general approach to the synthesis of 2,2-disubstituted azetidines can be adapted from known literature methods.[3]

Reaction Scheme:

A plausible synthetic route could involve the cyclization of a suitably substituted γ-amino alcohol.

Materials:

  • Starting γ-amino alcohol (e.g., 3-amino-3-methylpentan-1-ol)

  • Tosyl chloride or Mesyl chloride

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

Procedure:

  • Protection of the amine: The primary amine of the starting amino alcohol is first protected with a suitable protecting group (e.g., Boc anhydride).

  • Activation of the hydroxyl group: The hydroxyl group is then activated by conversion to a good leaving group, such as a tosylate or mesylate, by reacting with tosyl chloride or mesyl chloride in the presence of a base like triethylamine.

  • Intramolecular Cyclization: The protected amino tosylate/mesylate is treated with a strong base, such as sodium hydride, in an anhydrous solvent like THF to induce intramolecular cyclization to form the N-protected azetidine.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final 2,2-disubstituted azetidine.

Purification: The final product can be purified by column chromatography on silica gel.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.[4][5][6][7][8]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

Visualizing Isomeric Relationships

The following diagram illustrates the structural relationships between this compound and its positional isomers.

G Isomeric Relationships of Substituted Azetidines cluster_positional Positional Isomers A This compound B 2-(3-Methylazetidin-2-yl)ethanol A->B Methyl position C 1-(2-Methylazetidin-2-yl)ethanol A->C Ethanol attachment

Caption: Isomeric relationships of substituted azetidines.

Conclusion

This guide provides a foundational comparative analysis of this compound and its isomers for researchers in drug discovery. While lacking direct experimental data, the theoretical predictions of physicochemical properties and SAR considerations offer a rational basis for prioritizing synthetic and biological evaluation efforts. The detailed experimental protocols provide a practical starting point for the synthesis and characterization of these novel compounds, paving the way for the discovery of new therapeutic agents.

References

Comparative Reactivity of 2-(2-Methylazetidin-2-yl)ethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted azetidines is crucial for their application in novel therapeutics and chemical synthesis. This guide provides a comparative analysis of the reactivity of 2-(2-Methylazetidin-2-yl)ethanol against other azetidine derivatives, supported by available experimental data and detailed experimental protocols.

The reactivity of azetidines, four-membered nitrogen-containing heterocycles, is fundamentally governed by their inherent ring strain, which is approximately 25.4 kcal/mol. This considerable strain makes them more reactive than their five-membered pyrrolidine counterparts yet more stable and easier to handle than the highly reactive three-membered aziridines. This unique balance of stability and reactivity makes azetidines valuable building blocks in medicinal chemistry. The substituents on the azetidine ring, particularly at the 2-position, can significantly influence the molecule's electronic and steric properties, thereby modulating its reactivity towards various chemical transformations.

Ring-Opening Reactions: A Key Facet of Azetidine Reactivity

Azetidines are known to undergo ring-opening reactions when treated with nucleophiles, often facilitated by the activation of the ring nitrogen. The rate of this ring cleavage is largely dependent on the rate of quaternization of the azetidine nitrogen.

A study on the acid-mediated intramolecular ring-opening of N-substituted azetidines provides valuable insights into their stability.[1] The stability of these compounds was assessed by measuring their half-life (T1/2) at a constant pH of 1.8. While this study did not include 2-alkyl-substituted azetidines, it offers a comparative framework for understanding the influence of N-substituents on ring stability.

N-SubstituentHalf-life (T1/2) at pH 1.8 (hours)
3-pyridyl3.8
2-pyridyl>24
4-pyridyl>24
Phenyl<0.17
4-methoxyphenyl<0.17
4-cyanophenyl<0.17
Table 1: Comparative stability of N-substituted azetidines in acidic media. Data sourced from a study on intramolecular ring-opening decomposition.[1]

The data in Table 1 suggests that N-aryl azetidines are significantly less stable under acidic conditions compared to N-heteroaryl (pyridyl) analogues.[1] This is attributed to the electronic effects of the substituent on the basicity and nucleophilicity of the azetidine nitrogen. While direct experimental data for this compound is not available in this context, it is reasonable to infer that the N-H and N-alkyl derivatives would exhibit different stability profiles. The presence of the hydroxyl group in the side chain of this compound could also influence its reactivity through intramolecular hydrogen bonding or by acting as an internal nucleophile under certain conditions.

Divergent Reactivity of 2,2-Disubstituted Azetidines

Research into the reactivity of 2,2-disubstituted azetidines has revealed divergent pathways, leading to either N-acylation or ring expansion to form 5,6-dihydro-4H-1,3-oxazines, depending on the reaction conditions. This highlights the tunability of azetidine reactivity based on the chosen reagents and environment. The competition between these pathways is influenced by steric and electronic factors of the substituents on the azetidine ring and the acylating agent.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are general procedures for key reactions of substituted azetidines, which can be adapted for this compound.

General Procedure for N-Acylation of a 2-Substituted Azetidine

This protocol describes a typical procedure for the N-acylation of an azetidine derivative.

Materials:

  • 2-Substituted azetidine (e.g., this compound)

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the 2-substituted azetidine (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acylating agent (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated azetidine.

General Procedure for Lewis Acid-Mediated Ring-Opening of a 2-Substituted Azetidine with an Alcohol

This protocol is based on the established method for the ring-opening of 2-aryl-N-tosylazetidines and can be adapted for other 2-substituted azetidines.

Materials:

  • N-protected 2-substituted azetidine (e.g., N-tosyl-2-(2-methylazetidin-2-yl)ethanol)

  • Lewis acid (e.g., copper(II) trifluoromethanesulfonate (Cu(OTf)2), scandium(III) trifluoromethanesulfonate (Sc(OTf)3))

  • Nucleophilic alcohol (e.g., methanol, ethanol)

  • Anhydrous solvent (if necessary, e.g., dichloromethane)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the N-protected 2-substituted azetidine (1.0 eq) in the alcohol (as solvent) or in an anhydrous solvent, add the Lewis acid (0.1-1.0 eq) under an inert atmosphere.

  • Stir the reaction mixture at room temperature or elevated temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the ring-opened product.

Visualizing Reaction Pathways

To better understand the reactivity of this compound, the following diagrams illustrate the key reaction pathways.

N_Acylation_Pathway Azetidine This compound Intermediate N-Acyl Azetidinium Intermediate Azetidine->Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., R-COCl) AcylatingAgent->Intermediate Base Base (e.g., Et3N) Base->Intermediate Product N-Acylated Azetidine Intermediate->Product Deprotonation

Caption: N-Acylation of this compound.

Ring_Opening_Pathway Azetidine N-Protected This compound ActivatedComplex Activated Azetidinium Complex Azetidine->ActivatedComplex LewisAcid Lewis Acid (e.g., Cu(OTf)2) LewisAcid->ActivatedComplex Activation Nucleophile Nucleophile (e.g., R-OH) Nucleophile->ActivatedComplex Nucleophilic Attack Product Ring-Opened Product ActivatedComplex->Product Ring Opening

Caption: Lewis Acid-Mediated Ring-Opening of a 2-Substituted Azetidine.

Conclusion

The reactivity of this compound, like other azetidines, is a delicate interplay of ring strain and the electronic and steric effects of its substituents. While direct quantitative comparisons with other 2-substituted azetidines are currently limited in the literature, the principles of azetidine chemistry suggest that the 2-methyl and 2-hydroxyethyl groups will influence its reactivity in a predictable manner. The provided experimental protocols offer a starting point for the systematic investigation of this promising building block. Further quantitative studies are warranted to fully elucidate the reactivity profile of this compound and facilitate its broader application in drug discovery and organic synthesis.

References

A Comparative Analysis of the Potential Biological Activity of 2-(2-Methylazetidin-2-yl)ethanol Against Established Azetidine-Containing Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique conformational constraints and its presence in a wide array of biologically active compounds. While the specific biological activity of 2-(2-Methylazetidin-2-yl)ethanol has not been extensively reported in the literature, its structural similarity to known therapeutic agents suggests potential for significant pharmacological effects. This guide provides a comparative overview of the established biological activities of prominent azetidine-containing drugs and outlines the experimental protocols necessary to evaluate the potential of novel compounds like this compound.

Comparative Data of Azetidine-Containing Compounds

The biological activities of azetidine derivatives are diverse, ranging from antibacterial and cholesterol absorption inhibition to modulation of neurotransmitter reuptake. The following table summarizes the key activities of selected known drugs and provides a hypothetical profile for this compound based on the activities of structurally related molecules.

Compound/Drug NameStructureMechanism of ActionTarget(s)Quantitative Biological Activity
This compound this compoundHypothetical: Could exhibit antibacterial, CNS, or metabolic activity based on the azetidine scaffold.To be determinedTo be determined
Penicillin G Penicillin GInhibits bacterial cell wall synthesis by acylating the transpeptidase enzyme.Penicillin-Binding Proteins (PBPs)MIC: 0.05 - >24 µg/mL against Staphylococcus aureus[1][2]; ≤0.06 - ≥2 µg/mL against Streptococcus pneumoniae[3][4][5][6]
Ezetimibe EzetimibeInhibits the absorption of cholesterol from the small intestine.Niemann-Pick C1-Like 1 (NPC1L1) proteinKd (for Ezetimibe glucuronide): 220 nM (human NPC1L1), 40 nM (rhesus monkey NPC1L1), 540 nM (rat NPC1L1)[7][8]
Tiagabine TiagabineInhibits the reuptake of the neurotransmitter GABA in the brain.GABA transporter 1 (GAT-1)IC50: 67 nM (in vivo)[9]; 390 ± 30 nM (in HEK293S cells expressing human GAT1)[10]

Detailed Experimental Protocols

To assess the biological activity of a novel compound such as this compound, a variety of in vitro assays can be employed. Below are detailed protocols for key experiments relevant to the potential activities of azetidine-containing molecules.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (no drug) and negative control (no bacteria) wells

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the appropriate broth medium directly in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Cholesterol Absorption Inhibition Assay

Objective: To evaluate the ability of a compound to inhibit the uptake of cholesterol in an intestinal cell line.

Materials:

  • Test compound (e.g., this compound)

  • Caco-2 or other suitable intestinal epithelial cell line

  • Cell culture medium and supplements

  • [³H]-cholesterol or a fluorescently labeled cholesterol analog

  • Scintillation counter or fluorescence plate reader

  • Positive control inhibitor (e.g., Ezetimibe)

Procedure:

  • Cell Culture: Caco-2 cells are seeded in 24- or 96-well plates and grown to form a confluent monolayer, which differentiates to mimic the intestinal barrier.

  • Compound Treatment: The cell monolayers are pre-incubated with various concentrations of the test compound for a specified period.

  • Cholesterol Uptake: A medium containing radiolabeled or fluorescently labeled cholesterol is added to the wells, and the cells are incubated to allow for cholesterol uptake.

  • Washing: The cells are washed thoroughly to remove any non-internalized labeled cholesterol.

  • Quantification: The cells are lysed, and the amount of internalized labeled cholesterol is quantified using a scintillation counter or a fluorescence plate reader. The IC50 value, the concentration of the compound that inhibits 50% of cholesterol uptake, can then be calculated.

GABA Uptake Inhibition Assay

Objective: To measure the inhibition of GABA transport into neuronal or glial cells or cells expressing specific GABA transporters.

Materials:

  • Test compound (e.g., this compound)

  • Neuronal or glial cell line, or a cell line recombinantly expressing a specific GABA transporter (e.g., GAT-1)

  • Cell culture medium and supplements

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid)

  • Scintillation counter

  • Positive control inhibitor (e.g., Tiagabine)

Procedure:

  • Cell Culture: Cells are cultured in appropriate plates to the desired confluency.

  • Compound Incubation: Cells are washed and then incubated with various concentrations of the test compound in a suitable buffer.

  • GABA Uptake: [³H]-GABA is added to the wells to initiate the uptake process, and the incubation is continued for a short period.

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.

  • Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The IC50 value for the inhibition of GABA uptake is then determined.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are crucial for understanding complex biological processes and experimental designs. Below are Graphviz diagrams illustrating a key signaling pathway and a generalized experimental workflow.

bacterial_cell_wall_synthesis_inhibition cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by β-Lactam Antibiotic Precursors Precursors Transglycosylase Transglycosylase Precursors->Transglycosylase Polymerization Transpeptidase (PBP) Transpeptidase (PBP) Transglycosylase->Transpeptidase (PBP) Glycan chains Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidase (PBP)->Cross-linked Peptidoglycan Cross-linking Inactivated_PBP Inactivated PBP Transpeptidase (PBP)->Inactivated_PBP Cell Wall Cell Wall Cross-linked Peptidoglycan->Cell Wall Penicillin_G Penicillin G Penicillin_G->Transpeptidase (PBP) Inhibits No_Cross_linking No Cross-linking Inactivated_PBP->No_Cross_linking Cell_Lysis Cell Lysis No_Cross_linking->Cell_Lysis

Caption: Mechanism of action of β-lactam antibiotics like Penicillin G.

experimental_workflow Start Start Cell_Culture 1. Cell Culture (e.g., Caco-2, Neurons) Start->Cell_Culture Compound_Preparation 2. Prepare Test Compound (Serial Dilutions) Cell_Culture->Compound_Preparation Treatment 3. Treat Cells with Test Compound Compound_Preparation->Treatment Assay_Specific_Step 4. Assay-Specific Step (e.g., Add Labeled Substrate) Treatment->Assay_Specific_Step Incubation 5. Incubation Assay_Specific_Step->Incubation Measurement 6. Data Acquisition (e.g., Scintillation, Fluorescence) Incubation->Measurement Data_Analysis 7. Data Analysis (Calculate IC50/MIC) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for a cell-based in vitro biological assay.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the validation of 2-(2-Methylazetidin-2-yl)ethanol, a small polar molecule. Given the absence of a strong chromophore in its structure, this guide focuses on two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD). The validation protocols described are based on the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4][6] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of the target analyte.

Method Selection and Comparison

The choice of an analytical method for this compound is dictated by its physicochemical properties: a small, polar, volatile compound lacking a UV-absorbing chromophore.

Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is well-suited for the analysis of volatile and semi-volatile compounds.[7] The Flame Ionization Detector provides excellent sensitivity for organic molecules. Given the volatility of this compound, GC-FID presents a robust and reliable method for its quantification.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): For compounds that lack a chromophore, making UV detection challenging, HPLC with a universal detector like CAD is a powerful alternative.[8][9][10] CAD offers the advantage of detecting any non-volatile and many semi-volatile analytes, with a response that is less dependent on the chemical structure of the analyte compared to UV detection.[8][10][11]

The following diagram illustrates a logical workflow for selecting an appropriate analytical method.

A Analyte: this compound B Assess Physicochemical Properties A->B C Volatile and Thermally Stable? B->C E Lacks a Strong Chromophore? B->E D Consider GC-FID C->D Yes C->E No G Method Development and Optimization D->G F Consider HPLC with Universal Detection (e.g., CAD) E->F Yes F->G H Method Validation (ICH Q2) G->H

Figure 1: Method Selection Workflow for this compound

Validation Parameters and Experimental Protocols

The validation of an analytical method involves assessing a set of key performance characteristics as defined by the ICH Q2(R1) guidelines.[3][4][6][12] The following sections detail the experimental protocols for validating either a GC-FID or HPLC-CAD method for this compound.

The overall validation workflow is depicted in the diagram below.

cluster_0 Method Validation Workflow A Develop and Optimize Analytical Method B Define Validation Protocol and Acceptance Criteria A->B C Conduct Validation Experiments B->C D Specificity C->D E Linearity C->E F Accuracy C->F G Precision C->G H LOD & LOQ C->H I Robustness C->I J Evaluate Results Against Acceptance Criteria D->J E->J F->J G->J H->J I->J K Validation Report J->K Pass

Figure 2: General Workflow for Analytical Method Validation
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][6]

Experimental Protocol:

  • For GC-FID and HPLC-CAD:

    • Analyze a blank sample (diluent or matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

    • Analyze a sample of this compound.

    • Analyze a sample spiked with known potential impurities or degradation products.

    • For HPLC-CAD, if coupled with a mass spectrometer (MS), peak purity can be further assessed. For GC-FID, coupling with MS can also confirm the identity of the peak.

Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank sample should show no interference at the analyte's retention time.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Experimental Protocol:

  • For GC-FID and HPLC-CAD:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • For GC-FID and HPLC-CAD:

    • Prepare samples in triplicate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of this compound into a placebo or blank matrix.

    • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six replicate samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both studies.

Acceptance Criteria: The RSD should be within an acceptable limit, typically ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Analyze a series of blank samples and determine the standard deviation of the response.

    • Calculate LOD and LOQ using the formulas:

      • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

      • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • For GC-FID:

    • Introduce small variations in parameters such as injector temperature, oven temperature ramp rate, carrier gas flow rate, and column type (if applicable).

  • For HPLC-CAD:

    • Introduce small variations in parameters such as mobile phase composition, pH, column temperature, and flow rate.

    • Analyze samples under each modified condition and evaluate the effect on the results.

Acceptance Criteria: The results should remain within the system suitability criteria, and the RSD of the results under the varied conditions should be within acceptable limits.

Data Presentation: Summary of Validation Parameters

The following tables summarize the validation parameters and typical acceptance criteria for the proposed analytical methods.

Table 1: Comparison of Proposed Analytical Methods

FeatureGC-FIDHPLC-CAD
Principle Separation based on volatility and interaction with a stationary phase, detection by flame ionization.Separation based on partitioning between a mobile and stationary phase, detection by charged aerosol formation.[8][9]
Analyte Suitability Excellent for volatile and thermally stable compounds.Suitable for non-volatile and semi-volatile compounds, especially those lacking a chromophore.[8][10]
Advantages High resolution, robust, and sensitive for organic compounds.Universal detection, good sensitivity, and gradient compatibility.[8][11]
Disadvantages Requires the analyte to be volatile and thermally stable.Requires a volatile mobile phase; response can be non-linear.[8]
Typical Application Purity testing, residual solvent analysis.Assay of active ingredients and impurities without chromophores.[10][11]

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is selective for the analyte.No interference at the analyte's retention time.
Linearity To demonstrate a proportional relationship between response and concentration.Correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the measured value to the true value.Mean recovery of 98.0% - 102.0%.
Precision (Repeatability) To assess the precision of the method under the same conditions.RSD ≤ 2%.
Precision (Intermediate) To assess the precision of the method under different conditions.RSD ≤ 2%.
Limit of Quantitation (LOQ) To determine the lowest concentration that can be quantified with accuracy and precision.Signal-to-noise ratio ≥ 10; acceptable precision and accuracy at this level.
Limit of Detection (LOD) To determine the lowest concentration that can be detected.Signal-to-noise ratio ≥ 3.
Robustness To evaluate the method's reliability with small variations in parameters.System suitability criteria are met under all tested variations.

This guide provides a framework for the development and validation of analytical methods for this compound. The specific conditions for both the GC-FID and HPLC-CAD methods would need to be optimized during method development. The validation of the chosen method must be performed according to a pre-approved protocol, and all results should be documented in a validation report.

References

Spectroscopic Data Comparison: 2-(2-Methylazetidin-2-yl)ethanol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-(2-Methylazetidin-2-yl)ethanol and its structural analogs. Due to the limited availability of experimental data for the primary compound, this comparison focuses on the spectroscopic characteristics of selected analogs to provide a predictive framework for its characterization. The presented data, a combination of experimental and predicted values, is intended to aid researchers in the identification and characterization of novel azetidine derivatives.

Spectroscopic Data Summary

The following tables summarize the available ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the selected analogs of this compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound No experimental data available.
N,N-diethyl-2-aminoethanol 3.646 (t), 3.24 (s, broad), 2.701 (t), 2.437 (s)[1]
2-(azetidin-1-yl)ethanol Predicted: Azetidine ring protons: ~2.0-3.5 (m), -CH₂-CH₂-OH: ~2.7 (t), ~3.6 (t), -OH: variable
2-(1-Methylazetidin-3-yl)ethanol Predicted: Azetidine ring protons: 2.5–3.5 (complex splitting), N–CH₃: 2.1–2.3 (s), -CH₂CH₂OH: 1.2–1.4, 3.6–3.8[2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound No experimental data available.
N,N-diethyl-2-aminoethanol Predicted: ~58 (CH₂-O), ~52 (CH₂-N), ~47 (N-CH₂), ~12 (CH₃)
2-(azetidin-1-yl)ethanol Predicted: ~60 (CH₂-O), ~58 (CH₂-N, ring), ~55 (CH₂-N, chain), ~18 (CH₂-ring)
2-(1-Methylazetidin-3-yl)ethanol Predicted: Azetidine carbons: 45–60, Ethanol carbons: 20–25 (-CH₂), 60–65 (-CH₂OH)[2]

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)
This compound No experimental data available.
N,N-diethyl-2-aminoethanol Broad O-H stretch (~3300), C-H stretch (~2800-3000), C-N stretch (~1040-1220), C-O stretch (~1050)[3]
2-(azetidin-1-yl)ethanol Predicted: Broad O-H stretch (~3300-3400), C-H stretch (~2850-2960), C-N stretch (~1100-1200), C-O stretch (~1050)
2-(1-Methylazetidin-3-yl)ethanol No experimental data available.

Table 4: Mass Spectrometry (MS) Data

Compoundm/z Ratios of Key Fragments
This compound No experimental data available.
N,N-diethyl-2-aminoethanol Molecular Ion (M⁺): 117. Base Peak: 86 ([M-CH₂OH]⁺). Other fragments: 72, 58, 44[4]
2-(azetidin-1-yl)ethanol Predicted: [M+H]⁺: 102
2-(1-Methylazetidin-3-yl)ethanol Predicted: [M+H]⁺: 116.10700, [M+Na]⁺: 138.08894[5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: A small amount of the neat liquid or solid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC). For electron ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic data comparison and the general experimental workflow.

Spectroscopic_Comparison_Workflow Comparative Spectroscopic Analysis Workflow cluster_Analogs Analog Compounds Target This compound (Target Compound) DataCollection Spectroscopic Data Acquisition (NMR, IR, MS) Target->DataCollection Predicted Data Analog1 N,N-diethyl-2-aminoethanol Analog1->DataCollection Experimental Data Analog2 2-(azetidin-1-yl)ethanol Analog2->DataCollection Predicted Data Analog3 2-(1-Methylazetidin-3-yl)ethanol Analog3->DataCollection Predicted Data Comparison Comparative Analysis DataCollection->Comparison Conclusion Structural Elucidation & Characterization Insights Comparison->Conclusion

Caption: Comparative Spectroscopic Analysis Workflow.

Experimental_Workflow General Experimental Workflow for Spectroscopic Analysis cluster_spectroscopy Spectroscopic Techniques start Start: Compound Synthesis and Purification sample_prep Sample Preparation start->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Processing and Analysis nmr->data_analysis ir->data_analysis ms->data_analysis interpretation Structural Interpretation data_analysis->interpretation

Caption: General Experimental Workflow.

References

In Vitro Cytotoxicity Screening of 2-(2-Methylazetidin-2-yl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity screening of 2-(2-Methylazetidin-2-yl)ethanol, a novel azetidine-containing small molecule. Due to the limited publicly available data on this specific compound, this document establishes a framework for its evaluation by comparing its potential cytotoxic profile with that of other structurally related azetidine derivatives that have been investigated for their biological activity. The guide also includes detailed experimental protocols for standard cytotoxicity assays and visual workflows to aid in experimental design.

Azetidine-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antibacterial, and anti-inflammatory properties.[1] The strained four-membered ring of the azetidine moiety often imparts unique conformational constraints and chemical reactivity, making it a valuable scaffold in drug design.[1] Various studies have demonstrated that modifications to the azetidine ring and its substituents can lead to potent biological effects, including cytotoxicity against cancer cell lines.[2][3][4]

Comparative Cytotoxicity of Azetidine-Containing Compounds

While specific cytotoxic data for this compound is not yet available in the public domain, the following table summarizes the in vitro cytotoxicity of other azetidine-containing compounds against various cancer cell lines. This data serves as a benchmark for understanding the potential cytotoxic potency of novel azetidine derivatives.

CompoundCell LineAssay TypeIC50 (µM)Reference
2H-azirine-2-azetidinone 1HL-60Not Spe.1.1[2]
HCT-8Not Spe.10.5[2]
MDA-MB-435Not Spe.4.2[2]
SF-295Not Spe.3.5[2]
2H-azirine-2-azetidinone 2HL-60Not Spe.3.8[2]
HCT-8Not Spe.26.6[2]
MDA-MB-435Not Spe.15.4[2]
SF-295Not Spe.10.2[2]
Azetidine Amide 7gMDA-MB-231Colony Sur.Inhibits at 0.5 µM[5]
TZT-1027 analogue 1aA549Not Spe.0.0022[3][4]
HCT116Not Spe.0.0021[3][4]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for In Vitro Cytotoxicity Screening

A comprehensive assessment of a compound's cytotoxicity involves multiple assays that measure different cellular endpoints.[6][7] Below are detailed protocols for commonly used in vitro cytotoxicity assays.

1. MTT Assay (Cell Viability)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[8][10]

  • Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.

  • Protocol:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity based on positive and negative controls.

3. Annexin V/Propidium Iodide (PI) Assay (Apoptosis)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Seed cells in a 6-well plate and treat with the test compound for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening a novel compound for cytotoxic activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Comparative Analysis A Compound Synthesis & Characterization [this compound] B Cell Line Selection (e.g., HepG2, A549, MCF-7) A->B C Range-Finding Dose-Response Study B->C D MTT/LDH Assay (24h, 48h, 72h) C->D E Determine IC50 Value D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis F->G H Western Blot for Apoptotic Markers (e.g., Caspases, Bcl-2) F->H I Compare with Alternative Compounds H->I J Structure-Activity Relationship (SAR) Analysis I->J K Report Generation J->K

Caption: A generalized workflow for the in vitro cytotoxicity assessment of a novel compound.

Apoptosis Signaling Pathway

The diagram below illustrates a simplified intrinsic apoptosis pathway, which is a common mechanism of cell death induced by cytotoxic compounds.

G cluster_0 Mitochondrial-Mediated Apoptosis A Cytotoxic Compound (e.g., Azetidine Derivative) B Cellular Stress A->B C Bcl-2 family (Bax/Bak activation) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) E->F G Caspase-9 Activation F->G H Executioner Caspases Activation (Caspase-3, -7) G->H I Apoptosis H->I J Anti-apoptotic Bcl-2 proteins J->C

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

By following these standardized protocols and comparing the results with existing data for structurally related molecules, researchers can effectively evaluate the cytotoxic potential of this compound and guide its further development as a potential therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Methylazetidin-2-yl)ethanol Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 2-(2-methylazetidin-2-yl)ethanol analogs, focusing on their structure-activity relationships (SAR) as modulators of nicotinic acetylcholine receptors (nAChRs). The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to SAR of this compound Analogs

The this compound scaffold has been a focal point in the development of potent and selective ligands for nAChRs, particularly the α4β2 subtype, which is implicated in various neurological conditions. SAR studies on this class of compounds have revealed critical insights into the structural requirements for high-affinity binding and functional activity. Key modifications have been explored at the azetidine ring and the ethanol side chain to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Binding Affinities and Functional Activities

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50 and IC50) of key this compound analogs and related compounds at various nAChR subtypes. These data are crucial for understanding the impact of structural modifications on receptor interaction.

Table 1: Binding Affinities (Ki, nM) of Azetidine and Pyrrolidine Analogs at β2-containing nAChRs [1]

CompoundRing Structureα2β2α4β2α4β2*
13 Azetidine0.615.4-
18 Pyrrolidine31.623.1176
23 N-Methyl-pyrrolidine---

Data for α4β2 represents a mixed population of nAChRs.

Table 2: Functional Activity (EC50/IC50, nM) of Azetidine and Pyrrolidine Analogs at human α4β2 nAChRs [1]

CompoundRing StructureAgonist EC50Inactivation IC50
13 Azetidine4332
18 Pyrrolidine>100>100
21 Pyrrolidine>100>100
23 N-Methyl-pyrrolidine>100>100

Key SAR Insights

  • Azetidine Ring is Preferred: Ring expansion from the smaller azetidine ring in compound 13 to the larger pyrrolidine ring in compound 18 resulted in a significant decrease (at least 30-fold) in binding potency at all tested β2-containing nAChRs.[1]

  • N-Methylation of Pyrrolidine Restores Affinity: N-methylation of the pyrrolidine ring, as seen in compound 23 , was found to restore the high binding affinities observed with the azetidine analog 13 .[1]

  • Side Chain Modifications: Deletion of the metabolically susceptible hydroxyl group from the ethanol side chain or its replacement with a fluoromethyl group maintained potency and selectivity.[1]

  • Bicyclic Amine Rings Decrease Affinity: Replacement of the azetidine ring with a 3-azabicyclo[3.1.0]hex-2-yl group led to a dramatic decrease in binding affinity (over 300-fold) at β2-containing nAChRs.[1]

  • Functional Activity Correlation: While N-methylation of the pyrrolidine ring restored binding affinity, the functional activities of the pyrrolidine analogs (21 and 23 ) remained lower than that of the azetidine analog 13 .[1]

Experimental Protocols

[3H]Epibatidine Binding Studies: [1] This assay is used to determine the binding affinity of the test compounds for nAChRs. Membranes prepared from cells expressing specific nAChR subtypes are incubated with a radiolabeled ligand, [3H]epibatidine, and varying concentrations of the competitor compound. The amount of radioactivity bound to the membranes is measured to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

86Rb+ Ion Flux Measurements: [1] This functional assay measures the ability of a compound to activate or inhibit nAChR ion channel function. Cells expressing the target nAChR are pre-loaded with the radioactive tracer 86Rb+. The cells are then exposed to the test compound, and the amount of 86Rb+ released from the cells is measured. An increase in 86Rb+ efflux indicates agonist activity (EC50), while a decrease in agonist-stimulated 86Rb+ efflux indicates antagonist or inactivation activity (IC50).

Visualizing SAR and Experimental Workflow

The following diagrams illustrate the key relationships and processes involved in the SAR studies of this compound analogs.

SAR_Signaling_Pathway cluster_ligand Ligand Binding cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_cellular_response Cellular Response Agonist This compound Analog nAChR α4β2 nAChR Agonist->nAChR Binds to receptor Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Conformational Change Cation_Influx Na+/Ca2+ Influx Ion_Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream_Signaling Downstream Signaling Depolarization->Downstream_Signaling

Caption: Signaling pathway of nAChR activation by an agonist.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Lead Lead Compound (this compound) Analogs Analog Synthesis (Ring & Side Chain Modifications) Lead->Analogs Binding Binding Assays ([3H]Epibatidine) Analogs->Binding Functional Functional Assays (86Rb+ Ion Flux) Analogs->Functional SAR SAR Analysis (Ki, EC50, IC50) Binding->SAR Functional->SAR Optimization Lead Optimization SAR->Optimization

Caption: Workflow for SAR studies of nAChR modulators.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a critical endeavor. This guide provides a comparative analysis of two potential synthetic routes to 2-(2-Methylazetidin-2-yl)ethanol, a substituted azetidine with potential applications in medicinal chemistry. The routes are evaluated based on plausible reaction steps, with supporting data from analogous transformations found in the chemical literature.

Route 1: The β-Lactam Approach

This strategy leverages the well-established chemistry of β-lactams (2-azetidinones) as versatile intermediates for the synthesis of functionalized azetidines. The proposed sequence involves the construction of a substituted β-lactam followed by modification and ring reduction.

Route 2: The Epoxide Cyclization Strategy

This approach utilizes a commercially available epoxide as a starting material, followed by a series of transformations culminating in an intramolecular cyclization to form the azetidine ring. This route offers a potentially more convergent and efficient pathway to the target molecule.

Comparative Analysis of Synthetic Routes

The following table summarizes the key steps, reagents, and potential yields for each proposed synthetic route. The data is compiled from literature precedents for similar transformations.

StepRoute 1: β-Lactam ApproachReagents & ConditionsReported Yield (Analogous Reactions)Route 2: Epoxide Cyclization StrategyReagents & ConditionsReported Yield (Analogous Reactions)
1 Synthesis of 4-methyl-4-(2-acetoxyvinyl)-2-azetidinoneChloro sulfonyl isocyanate, 1-acetoxybutadieneGoodAmination of 2-methyl-2-vinyloxiraneN-Benzyl-N-allylamine, BuLiModerate to Good
2 Hydrogenation10% Pd/C, H₂ (40 psi), EtOAcQuantitative[1]Epoxidationm-CPBA or other epoxidizing agentsGood to Excellent[2]
3 C2-Methylation (via enolate alkylation)LDA, MeIVariableIntramolecular CyclizationLa(OTf)₃, (CH₂Cl)₂High[3][4][5]
4 Reduction of LactamBH₃·THFGoodHydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHHigh
5 Deprotection (Acetoxy group)Mild acidic or basic hydrolysisHighDeprotection (N-benzyl group)Catalytic Hydrogenation (e.g., Pd/C, H₂)High

Experimental Protocols

Route 1: β-Lactam Approach - Key Step Protocols (Based on Analogous Reactions)

Step 2: Hydrogenation of 4-methyl-4-(2-acetoxyvinyl)-2-azetidinone [1] A solution of 4-methyl-4-(2-acetoxyvinyl)-2-azetidinone (10.0 g, 0.065 mol) in 200 ml of ethyl acetate containing 100 mg of 10% Pd/C is hydrogenated on a Parr shaker at 25°C under 40 psi of hydrogen for 15 minutes. The mixture is then filtered through a bed of Supercel and washed with additional ethyl acetate. The solvent is removed under reduced pressure to yield 4-methyl-4-(2-acetoxyethyl)-2-azetidinone.

Step 4: Reduction of 4,4-disubstituted-2-azetidinone (General Procedure) To a solution of the 4,4-disubstituted-2-azetidinone in anhydrous THF at 0°C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of methanol, followed by an acidic workup (e.g., 1M HCl). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford the crude azetidine, which is then purified by column chromatography.

Route 2: Epoxide Cyclization Strategy - Key Step Protocols

Step 2: Epoxidation of N-allyl-N-benzylamine derivative (General Procedure) [2] To a solution of the N-allyl-N-benzylamine derivative in a suitable solvent such as dichloromethane at 0°C, a solution of an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a reducing agent (e.g., aqueous sodium sulfite solution) and washed with a saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude epoxide is purified by column chromatography.

Step 3: La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines [3][4][5] To a solution of the cis-3,4-epoxy amine (1 equivalent) in 1,2-dichloroethane (0.2 M) at room temperature, lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%) is added. The mixture is stirred under reflux and monitored by TLC. Upon completion, the reaction mixture is cooled to 0°C, and saturated aqueous NaHCO₃ is added. The mixture is extracted three times with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography to yield the corresponding azetidine.

Step 4: Hydroboration-Oxidation of a vinyl group (General Procedure) To a solution of the vinyl-substituted azetidine in anhydrous THF at 0°C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise. The reaction mixture is stirred at room temperature for a few hours. The reaction is then cooled to 0°C, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide. The mixture is stirred at room temperature overnight. The product is then extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude alcohol is purified by column chromatography.

Synthesis Route Comparison

G cluster_0 Route 1: β-Lactam Approach cluster_1 Route 2: Epoxide Cyclization Strategy start1 Substituted Butadiene int1_1 4-Methyl-4-(2-acetoxyvinyl)-2-azetidinone start1->int1_1 [2+2] Cycloaddition int1_2 4-Methyl-4-(2-acetoxyethyl)-2-azetidinone int1_1->int1_2 Hydrogenation int1_3 2-Methyl-2-(2-acetoxyethyl)azetidin-2-one anion int1_2->int1_3 Deprotonation int1_4 2,2-Dimethyl-2-(2-acetoxyethyl)azetidinone int1_3->int1_4 Alkylation (MeI) product1 This compound int1_4->product1 Reduction & Deprotection start2 2-Methyl-2-vinyloxirane int2_1 N-Protected Amino Epoxide start2->int2_1 Amination & Epoxidation int2_2 Vinyl Azetidine Derivative int2_1->int2_2 Intramolecular Cyclization product2 This compound int2_2->product2 Hydroboration-Oxidation & Deprotection

Figure 1. Comparative workflow of the two proposed synthetic routes to this compound.

Conclusion

Based on the analysis of analogous reactions in the literature, Route 2, the Epoxide Cyclization Strategy, appears to be the more efficient and promising approach for the synthesis of this compound. This route begins with a commercially available starting material and involves a key intramolecular cyclization step that has been reported to proceed in high yield. While the initial amination of the vinyl epoxide requires careful optimization to ensure selectivity, the overall sequence appears more direct and less prone to the side reactions and challenges associated with the multi-step β-lactam approach, particularly the C2-methylation of the azetidinone ring. Further experimental validation is necessary to confirm the feasibility and optimize the conditions for each step in both routes.

References

Unambiguous Structural Confirmation of 2-(2-Methylazetidin-2-yl)ethanol: A Comparative Guide to 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural confirmation of 2-(2-Methylazetidin-2-yl)ethanol. We present predicted experimental data, detailed protocols, and visual workflows to facilitate a thorough understanding of these methodologies.

The structure of this compound presents a unique analytical challenge due to the presence of a quaternary carbon at the C2 position of the azetidine ring. This feature precludes direct one-bond proton-carbon correlations, making multi-bond correlation techniques essential for unambiguous assignment. This guide will demonstrate the power of 2D NMR in resolving such structural complexities and compare its performance against other common analytical methods.

Structural Confirmation by 2D NMR Spectroscopy

2D NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule.[1] By correlating nuclear spins through chemical bonds, experiments such as COSY, HSQC, and HMBC can piece together the molecular framework.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for similar structural motifs. The carbon environments are labeled as follows: C2 (quaternary carbon of the azetidine ring), C3 and C4 (methylene carbons of the azetidine ring), C2-CH₃ (methyl group at C2), C2-CH₂ (methylene of the ethanol substituent), and CH₂-OH (methylene attached to the hydroxyl group).

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Integration
-OH~2.5-4.0broad singlet1H
H4 (azetidine)~3.2-3.5triplet2H
-CH₂-OH~3.6-3.9triplet2H
H3 (azetidine)~1.8-2.2quintet2H
-C2-CH₂-~1.7-2.0triplet2H
-C2-CH₃~1.2-1.5singlet3H
Assignment Predicted ¹³C Chemical Shift (ppm)
-CH₂-OH~60-65
C2 (quaternary)~55-65
C4 (azetidine)~45-55
-C2-CH₂-~35-45
C3 (azetidine)~25-35
-C2-CH₃~20-30
Key 2D NMR Correlations for Structural Elucidation

The following table outlines the expected key correlations from COSY, HSQC, and HMBC experiments that would confirm the structure of this compound.

Experiment Key Correlations Information Gained
COSY H4 ↔ H3, -CH₂-OH ↔ -C2-CH₂-Confirms the connectivity within the azetidine ring's ethylenic fragment and the ethanol chain's ethylenic fragment.
HSQC H4 ↔ C4, H3 ↔ C3, -CH₂-OH ↔ -CH₂-OH, -C2-CH₂- ↔ -C2-CH₂-, -C2-CH₃ ↔ -C2-CH₃Assigns protons to their directly attached carbons.[2][3] The quaternary C2 will not show a correlation.[2]
HMBC -C2-CH₃ ↔ C2, -C2-CH₃ ↔ C3, -C2-CH₂- ↔ C2, -CH₂-OH ↔ C2, H3 ↔ C2, H4 ↔ C2Crucially connects the methyl and ethanol substituents to the quaternary C2.[3][4][5] It also links the azetidine ring protons (H3 and H4) to the quaternary carbon, completing the structural puzzle.

Experimental Protocols

2D NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire data on a 400 MHz or higher field NMR spectrometer equipped with a proton-optimized probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to determine appropriate spectral widths and pulse calibrations.

  • COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY (gCOSY) experiment. Key parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension, and 8-16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a multiplicity-edited HSQC experiment to correlate protons with their directly attached carbons and determine the multiplicity of each carbon (CH, CH₂, CH₃).[2][3] Use a spectral width in the ¹³C dimension that encompasses all expected carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC experiment optimized for a long-range coupling constant of ~8 Hz to observe 2- and 3-bond correlations.[6] This is critical for identifying the connectivity around the quaternary carbon.[5]

  • Data Processing: Process all 2D data using appropriate window functions (e.g., sine-bell) and perform phase and baseline correction.

Visualizing the Workflow and Logic

2D NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample Dissolve Compound in Deuterated Solvent NMR_Spec NMR Spectrometer (≥400 MHz) Sample->NMR_Spec H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR COSY gCOSY H1_NMR->COSY HSQC Edited HSQC H1_NMR->HSQC HMBC gHMBC H1_NMR->HMBC Processing Data Processing (Fourier Transform, Phasing) COSY->Processing HSQC->Processing HMBC->Processing Correlation Correlate Peaks (COSY, HSQC, HMBC) Processing->Correlation Assignment Assign Resonances Correlation->Assignment Structure Confirm Structure of This compound Assignment->Structure

Caption: Workflow for 2D NMR structural confirmation.

Comparison with Alternative Techniques

While 2D NMR is highly effective, other techniques can provide complementary or, in some cases, primary structural information. The choice of method often depends on the sample's physical state and the specific information required.

Technique Principle Sample Requirements Information Provided Limitations
2D NMR Spectroscopy Measures nuclear spin correlations through bonds.Soluble sample (5-10 mg), liquid state.Detailed atom-to-atom connectivity, stereochemistry, dynamic information in solution.Requires a relatively large amount of pure sample; not suitable for insoluble materials.[7]
X-ray Crystallography Diffraction of X-rays by a single crystal.High-quality single crystal.Precise 3D atomic coordinates, bond lengths, and angles in the solid state.[8]Crystal growth can be a significant bottleneck; structure represents the solid-state conformation only.[9]
Mass Spectrometry (MS/MS) Fragmentation of ionized molecules.Small amount of sample (µg-ng), can be coupled with chromatography (LC-MS, GC-MS).[10][11]Molecular weight and formula, fragmentation patterns suggesting substructures.Does not provide definitive connectivity or stereochemistry; interpretation can be complex.

Logical Framework for Technique Selection

G Start Need to Confirm Structure of This compound IsCrystal Can a high-quality single crystal be grown? Start->IsCrystal IsSoluble Is the compound soluble and pure (>5mg)? IsCrystal->IsSoluble No XRay Use X-Ray Crystallography IsCrystal->XRay Yes NMR Use 2D NMR (COSY, HSQC, HMBC) IsSoluble->NMR Yes MS Use Mass Spectrometry for formula and fragmentation IsSoluble->MS No Inconclusive Structure confirmation may be challenging MS->Inconclusive

References

Assessing the Purity of Synthesized 2-(2-Methylazetidin-2-yl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of synthesized small molecules is a critical parameter that influences experimental outcomes, from early-stage discovery to preclinical and clinical studies. This guide provides a comparative overview of standard analytical techniques for assessing the purity of 2-(2-Methylazetidin-2-yl)ethanol, a substituted azetidine derivative of interest in medicinal chemistry. The performance of this compound is compared with a structural isomer, 2-(1-Methylazetidin-3-yl)ethanol, herein referred to as "Alternative Compound A," to provide a contextual benchmark for purity assessment.

Comparative Purity Analysis

The purity of a synthesized compound is typically determined using a panel of orthogonal analytical methods to ensure a comprehensive evaluation.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are among the most powerful and commonly employed techniques for this purpose.[2][3][4] Below is a summary of hypothetical purity data for a synthesized batch of this compound compared to Alternative Compound A.

Table 1: Comparative Purity Data

Analytical MethodParameterThis compoundAlternative Compound A
HPLC-UV Purity (%)99.2%98.5%
Major Impurity (%)0.5% (Unidentified)1.1% (Starting Material)
GC-MS Purity (%)99.5%99.0%
Volatile ImpuritiesNot Detected0.3% (Residual Solvent)
¹H NMR Purity (mol%)>99%>98%
Conformity to StructureConformsConforms

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of purity assessment. The following sections outline the standard operating procedures for the key analytical techniques used in this guide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying components in a mixture, making it ideal for purity determination.[4]

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: 1 mg/mL solution of the compound in 50:50 Water:Acetonitrile.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly effective for identifying and quantifying volatile and semi-volatile impurities.[5]

  • Instrumentation: Agilent 7890B GC with 5977A MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.

  • Injection Mode: Split (10:1).

  • Injector Temperature: 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 30-450 amu.

  • Sample Preparation: 1 mg/mL solution of the compound in Methanol.

  • Purity Calculation: Purity is calculated based on the area percentage of the main peak, with impurity identification aided by the mass spectral library.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed structural information and can be used for quantitative purity assessment against a certified reference standard.[1]

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS).

  • Sample Concentration: 5-10 mg of the compound dissolved in 0.7 mL of solvent.

  • Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds

  • Data Processing: Fourier transformation, phase correction, and baseline correction.

  • Purity Assessment: The purity is assessed by integrating the signals corresponding to the compound and comparing them to the integrals of any visible impurities. The chemical shifts and coupling constants are also compared to the expected values for the structure.

Workflow for Purity Assessment of Synthesized Compounds

The following diagram illustrates a typical workflow for the assessment of a newly synthesized chemical entity in a drug discovery and development setting.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_decision Decision Making cluster_outcome Outcome synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy purification->nmr elemental Elemental Analysis purification->elemental purity_check Purity > 95%? hplc->purity_check gcms->purity_check nmr->purity_check elemental->purity_check pass Proceed to Biological Screening purity_check->pass Yes fail Re-purify or Re-synthesize purity_check->fail No

Caption: Workflow for chemical purity assessment.

This structured approach, combining orthogonal analytical techniques with clear, reproducible protocols, is essential for ensuring the quality and reliability of synthesized compounds intended for research and drug development.

References

A Comparative Analysis of 2-(2-Methylazetidin-2-yl)ethanol and its Structural Analogs for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 2-(2-Methylazetidin-2-yl)ethanol is not publicly available at the time of this publication. This guide provides a comparative analysis based on closely related structural analogs to offer insights into the potential properties and performance of this compound class.

This guide presents a cross-validation of experimental data for close structural analogs of this compound, providing a comparative overview of their physicochemical and potential biological properties. The inclusion of azetidine moieties in drug candidates has been shown to enhance metabolic stability, aqueous solubility, and provide novel exit vectors for molecular design.[1] This document aims to serve as a valuable resource for researchers interested in the application of small, saturated nitrogen heterocycles in medicinal chemistry.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of selected azetidine-containing compounds and their five- and six-membered ring analogs. These parameters are crucial in early-stage drug discovery for predicting oral bioavailability and overall drug-likeness.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP
(Azetidin-2-yl)methanolC4H9NO87.12-0.7
2-(Azetidin-3-yl)ethan-1-olC5H11NO101.15-0.5
1-(1-Methylazetidin-3-yl)ethanolC6H13NO115.17~0.2
2-(1-Methylazetidin-3-yl)ethan-1-olC6H13NO115.170.0
(S)-(+)-2-PyrrolidinemethanolC5H11NO101.15Not specified
2-(Piperidin-2-yl)ethanolC7H15NO129.200.4

Data sourced from PubChem and other chemical supplier databases.[2][3][4][5][6]

Potential Biological Activities

Azetidine derivatives have been investigated for a range of biological activities. While specific data for the selected analogs is limited, the broader class of azetidin-2-ones has shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[7][8][9] The evaluation of novel compounds within this class would typically involve a cascade of in vitro assays to determine their cytotoxic and antimicrobial potential.

Experimental Protocols

For researchers designing studies on novel azetidine derivatives, the following are standard protocols for preliminary biological and physicochemical evaluation.

1. In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12][13]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and incubate to allow for cell attachment.

    • Treat the cells with varying concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

2. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16][17][18]

  • Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism. The lowest concentration that shows no turbidity is the MIC.

  • Procedure (Broth Microdilution):

    • Perform a two-fold serial dilution of the test compound in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

    • Include positive (microorganism without the compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Visually inspect the wells for turbidity to determine the MIC.

  • Data Analysis: The MIC value is reported as the lowest concentration of the compound that inhibits visible growth.

3. Physicochemical Property Determination

  • Kinetic Solubility: This high-throughput method assesses the solubility of a compound from a DMSO stock solution into an aqueous buffer.[19][20][21][22][23] The "shake-flask" method followed by UV-Vis or LC-MS/MS analysis of the supernatant after filtration or centrifugation is a common approach.

  • Lipophilicity (logP/logD): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[24][25][26][27][28] The shake-flask method, where the compound is partitioned between octanol and a buffer (e.g., PBS at pH 7.4 for logD), followed by quantification of the compound in each phase by LC-MS, is a standard technique.

Visualized Workflows

General Synthetic Workflow for Azetidine Analogs

The following diagram illustrates a plausible synthetic pathway for substituted azetidines, which often involves the cyclization of a suitable precursor.

G start Starting Material (e.g., Epichlorohydrin) step1 Ring Opening with Amine start->step1 step2 Cyclization to Azetidine Ring step1->step2 step3 Functional Group Interconversion step2->step3 product Target Azetidine Analog step3->product

Caption: A generalized synthetic scheme for producing azetidine derivatives.

In Vitro Screening Cascade

This diagram outlines a typical workflow for the initial in vitro evaluation of a novel compound.

G compound Novel Compound Synthesis physchem Physicochemical Profiling (Solubility, logP) compound->physchem primary_assay Primary Biological Assay (e.g., Cytotoxicity Screen) physchem->primary_assay secondary_assay Secondary Confirmatory Assay (e.g., Mechanism of Action) primary_assay->secondary_assay hit_to_lead Hit-to-Lead Optimization secondary_assay->hit_to_lead

Caption: A standard workflow for the in vitro screening of new chemical entities.

References

Comparative Docking Analysis of Putative 2-(2-Methylazetidin-2-yl)ethanol Derivatives Against the GABA Transporter GAT-1

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the potential binding of 2-(2-Methylazetidin-2-yl)ethanol derivatives to the human GABA transporter 1 (GAT-1), a key target in the regulation of neurotransmission. Due to the absence of direct experimental or in-silico data for this compound derivatives in the public domain, this document serves as a representative guide. It outlines the methodologies and presents comparative data for well-established GAT-1 inhibitors, offering a framework for the evaluation of novel azetidine compounds.

The information herein is intended to guide researchers in designing and interpreting their own docking studies and to provide a basis for comparison with existing therapeutic alternatives.

Data Presentation: Comparative Analysis of GAT-1 Inhibitors

CompoundTypeTargetIC50 (µM)Reference
Tiagabine Competitive/Mixed-type InhibitorGAT-10.067 (in synaptosomes)[1]
CI-966 Selective GAT-1 InhibitorHuman GAT-10.26[1]
NNC-711 Selective GAT-1 InhibitorGAT-10.04[1]
SKF-89976A Selective GAT-1 InhibitorHuman GAT-10.13[1]

Experimental Protocols: Molecular Docking of GAT-1 Ligands

The following protocol is a representative methodology for performing molecular docking studies on the human GAT-1 transporter, based on established practices in the field.

1. Protein and Ligand Preparation

  • Protein Structure: A homology model of the human GAT-1 (hGAT-1) transporter is typically used, often built using the crystal structure of a related transporter like the dopamine transporter (PDB code: 4XPA) as a template. The model should be in an outward-open or outward-occluded conformation to be suitable for docking inhibitors that bind from the extracellular side.

  • Ligand Structures: The 3D structures of the ligands, including the hypothetical this compound derivatives and known inhibitors, are constructed using molecular modeling software (e.g., MOE, ChemDraw). The structures are then energy-minimized using a suitable force field, such as MMFF94x.

2. Molecular Docking Procedure

  • Software: Molecular docking is performed using software such as AutoDock Vina or the docking suite within MOE (Molecular Operating Environment).

  • Binding Site Definition: The binding cavity is defined to include key residues known to be involved in ligand-protein interactions within hGAT-1. These residues often include G59, Y60, A61, I62, G63, G65, N66, W68, Y86, L136, Y139, Y140, I143, Q291, F294, S295, Y296, G297, L300, N327, S328, S331, A358, L392, D395, S396, and D451.

  • Docking Algorithm: A Lamarckian genetic algorithm or a similar stochastic search method is commonly employed to explore the conformational space of the ligand within the defined binding site.

  • Scoring Function: The resulting poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

3. Analysis of Docking Results

  • The binding poses of the docked ligands are visually inspected to analyze the interactions with the protein's active site residues.

  • Key interactions, such as hydrogen bonds and hydrophobic interactions, are identified.

  • The binding energies of the different ligands are compared to rank their potential inhibitory potency.

Mandatory Visualization

Experimental Workflow for Molecular Docking

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (hGAT-1 Model) define_site Define Binding Site protein_prep->define_site ligand_prep Ligand Preparation (Derivatives & Controls) run_docking Run Docking Algorithm ligand_prep->run_docking define_site->run_docking score_poses Score and Rank Poses run_docking->score_poses visualize Visualize Binding Modes score_poses->visualize analyze_interactions Analyze Interactions (H-bonds, Hydrophobic) visualize->analyze_interactions compare_energies Compare Binding Energies analyze_interactions->compare_energies

Caption: A generalized workflow for in-silico molecular docking studies.

Signaling Pathway: GABAergic Synapse and GAT-1 Mechanism

gaba_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake GABA Reuptake glutamate Glutamate gad GAD glutamate->gad converts to gaba_syn GABA Synthesis gad->gaba_syn vGAT vGAT gaba_syn->vGAT packaged by vesicle Synaptic Vesicle release GABA Release vesicle->release leads to vGAT->vesicle gaba_cleft GABA release->gaba_cleft into gaba_receptor GABA Receptor gaba_cleft->gaba_receptor binds to gat1 GAT-1 Transporter gaba_cleft->gat1 binds to inhibition Postsynaptic Inhibition gaba_receptor->inhibition reuptake GABA Reuptake gat1->reuptake mediates inhibitor GAT-1 Inhibitor (e.g., Azetidine Derivative) inhibitor->gat1 blocks

Caption: The role of GAT-1 in the GABAergic synapse and the mechanism of its inhibition.

References

Safety Operating Guide

Safe Disposal of 2-(2-Methylazetidin-2-yl)ethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2-(2-Methylazetidin-2-yl)ethanol as a flammable and potentially toxic chemical waste. Store in a designated, properly labeled, and sealed container away from heat, sparks, and incompatible materials.[1][2][3][4] Always consult your institution's specific waste disposal protocols and local regulations.

This document provides detailed procedural guidance for the safe and compliant disposal of this compound, a heterocyclic amino alcohol. The following instructions are intended for researchers, scientists, and drug development professionals familiar with laboratory safety procedures.

I. Hazard Identification and Waste Classification

Anticipated Hazards:

  • Flammability: The ethanol moiety suggests that the compound is likely a flammable liquid.[1][2][4] Vapors may form explosive mixtures with air and can travel to an ignition source.[3][7]

  • Toxicity: Amino alcohols can be harmful if swallowed, inhaled, or absorbed through the skin.[3][6]

  • Corrosivity: Azetidine and related amino compounds can be corrosive, causing skin burns and serious eye damage.[6]

  • Environmental Hazard: Discharge into the environment must be avoided.[5]

Based on these properties, this compound waste should be classified as hazardous chemical waste . It is likely to fall under regulations for flammable liquids and may have additional classifications based on toxicity or corrosivity.

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields or a face shield conforming to EN 166 (EU) or NIOSH (US).[5]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).
Body Protection A lab coat or other protective clothing to prevent skin exposure.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[1][3]

III. Segregation and Storage of Chemical Waste

Proper segregation is critical to prevent dangerous chemical reactions.

  • Waste Container: Use a designated, leak-proof container that is chemically compatible with amino alcohols. Plastic containers are often preferred.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all constituents if it is a mixed waste stream.

  • Segregation: Store the waste container separately from incompatible materials, particularly:

    • Strong oxidizing agents

    • Acids and acid chlorides

    • Metals[6]

  • Storage Location: Keep the sealed waste container in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[1][2][3] The storage area should be under the direct supervision of laboratory personnel.

IV. Step-by-Step Disposal Protocol

  • Preparation: Ensure all necessary PPE is worn and that you are working in a designated area, such as a chemical fume hood.

  • Waste Collection:

    • For pure this compound or solutions, carefully transfer the waste into the designated hazardous waste container.

    • Use non-sparking tools to prevent ignition.[1][2][3][5]

    • Ground/bond the container and receiving equipment to prevent static discharge.[2][3]

  • Decontamination of Empty Containers:

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or isopropanol).

    • Collect the rinsate as hazardous waste and add it to your flammable liquid waste stream.

    • The rinsed container can then be disposed of according to your institution's guidelines for non-hazardous waste, after ensuring it is fully decontaminated.

  • Spill Management:

    • In case of a spill, evacuate personnel from the immediate area.

    • Remove all sources of ignition.[5]

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomite).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[1]

    • Decontaminate the spill area with a suitable solvent.

  • Final Disposal:

    • Do not pour this compound down the drain.[5]

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][4]

    • The preferred method of disposal is typically incineration at a licensed chemical destruction plant.[4]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste (Flammable, Potentially Toxic/Corrosive) ppe->classify container Select Compatible, Labeled Hazardous Waste Container classify->container segregate Segregate from Incompatible Materials (Acids, Oxidizers) container->segregate transfer Transfer Waste into Container in Ventilated Area (Fume Hood) segregate->transfer seal Securely Seal Container transfer->seal spill Spill Occurs transfer->spill No store Store in Designated Cool, Dry, Well-Ventilated Area seal->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup end End: Compliant Disposal pickup->end spill_proc Follow Spill Management Protocol: - Remove Ignition Sources - Absorb with Inert Material - Collect for Disposal spill->spill_proc Yes spill_proc->container Collect Spill Waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-(2-Methylazetidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 2-(2-Methylazetidin-2-yl)ethanol, a stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this chemical compound in a laboratory setting.

Personal Protective Equipment (PPE)

The first line of defense when handling any chemical is the correct use of Personal Protective Equipment. Based on the reactive nature of azetidine compounds, the following PPE is mandatory.[1]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option. Ensure they are properly fitted to cover the wrists.[1]
Eye Protection Safety gogglesSnugly fitting goggles are required to protect against vapors and splashes.[1]
Body Protection Laboratory coat or protective clothingA long-sleeved lab coat made of a chemical-resistant material is necessary to prevent skin contact.[1]
Respiratory Protection RespiratorIn areas with inadequate ventilation or when there is a risk of inhaling vapors, a respirator with an organic vapor filter is required.[1]

Handling and Storage

Proper handling and storage procedures are critical to maintain the stability of the compound and the safety of the laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.[2][3]

Storage:

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition such as heat, sparks, and open flames.[4][6]

Spill and Leak Response

In the event of a spill, immediate and appropriate action is crucial to prevent further contamination and exposure.

Spill Management Workflow:

Spill Response Workflow
  • Containment: Immediately contain the spill using inert absorbent materials like spill pads or vermiculite.[1]

  • Ventilation: Increase the ventilation in the affected area to disperse any vapors.[1]

  • Clean-up: Carefully collect the absorbent material and place it in a sealed container for disposal.[1]

  • Decontamination: Wash the spill area thoroughly with a suitable detergent and water.[1]

First Aid Measures

In case of exposure, follow these first aid protocols and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and comply with regulations.

Disposal Workflow:

Disposal_Plan cluster_pre_disposal Pre-Disposal cluster_disposal Disposal Waste_Collection Waste Collection Collect waste in designated, labeled, and sealed containers. Waste_Segregation Waste Segregation Segregate from incompatible materials. Waste_Collection->Waste_Segregation and Licensed_Contractor Licensed Disposal Contractor Dispose of contents/container to an approved waste disposal plant through a licensed contractor. Waste_Segregation->Licensed_Contractor then

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.